4-Amino-2-hydroxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQVQYPJWLJRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959572 | |
| Record name | 4-Aminopyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59315-45-6, 38767-72-5 | |
| Record name | 4-Amino-2-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Amino-2-hydroxypyridine tautomerism and stability
An In-Depth Technical Guide to the Tautomerism and Stability of 4-Amino-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a scaffold in various bioactive molecules. Its chemical behavior, reactivity, and biological interactions are profoundly dictated by a complex tautomeric equilibrium. This guide provides a detailed exploration of the tautomeric forms of this compound, the energetic and environmental factors governing their relative stability, and the computational and experimental methodologies essential for their characterization. By synthesizing established principles of heterocyclic chemistry with practical, field-proven insights, this document serves as an authoritative resource for professionals seeking to understand and manipulate the tautomerism of this important molecular entity.
The Tautomeric Landscape of N-Heterocycles
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry. In molecules like this compound, which possess both amine (-NH₂) and hydroxyl (-OH) groups on a pyridine ring, protons can migrate between heteroatoms, leading to distinct isomers with different bonding patterns and properties.[1] This phenomenon is not merely an academic curiosity; the dominant tautomer in a given environment determines the molecule's hydrogen bonding capacity, polarity, aromaticity, and ultimately, its ability to bind to a biological target.
The most well-studied related equilibria are those of 2-hydroxypyridine and 4-hydroxypyridine, which exist in equilibrium with their corresponding pyridone forms.[2][3] The introduction of a 4-amino group adds another layer of complexity, creating a network of potential tautomers. Understanding this landscape is the first step toward predictive control of the molecule's properties.
Principal Tautomers of this compound
The structure of this compound allows for several potential tautomeric forms. The primary equilibrium is the lactam-lactim (or keto-enol) tautomerism involving the 2-hydroxy group and the ring nitrogen, analogous to that seen in 2-hydroxypyridine.[4] A secondary equilibrium involves the 4-amino group, which can exist in an imino form.
The four most significant tautomers are:
-
Tautomer A (Amino-Hydroxy): this compound. This is the aromatic enol-imine form.
-
Tautomer B (Amino-Oxo): 4-amino-1H-pyridin-2-one. This is the keto-amine form, often referred to as the pyridone form.
-
Tautomer C (Imino-Hydroxy): 4-imino-1,4-dihydro-2-hydroxypyridine. This form disrupts the aromaticity of the ring significantly.
-
Tautomer D (Imino-Oxo): 4-imino-1,4-dihydropyridin-2-one. This is a doubly non-aromatic keto-imine form.
The equilibrium between these forms, particularly between the stable Amino-Hydroxy (A) and Amino-Oxo (B) tautomers, is the most critical for chemical and biological applications.
Caption: Primary tautomeric equilibria for this compound.
Factors Governing Tautomeric Stability
The position of the tautomeric equilibrium is not fixed; it is a delicate balance of several competing factors. The predominance of one tautomer over another can be shifted by changes in the chemical environment.
Aromaticity and Resonance
Aromatic stabilization is a powerful driving force. The amino-hydroxy form (Tautomer A) is a fully aromatic pyridine derivative. The amino-oxo form (Tautomer B), while having a keto group, preserves aromatic character through a resonance structure where the nitrogen lone pair delocalizes into the ring.[5][6] This resonance contributor places a positive charge on the ring nitrogen and a negative charge on the more electronegative oxygen atom, which is favorable.[6] Forms C and D, which break the aromatic conjugation, are generally significantly less stable.
Solvent Effects
The solvent environment plays a critical role, primarily through polarity and hydrogen bonding.[7]
-
Polar Solvents (e.g., Water, DMSO): These solvents preferentially stabilize the more polar tautomer. The amino-oxo form (Tautomer B) has a much larger dipole moment than the amino-hydroxy form due to the charge separation in its C=O and N-H bonds.[7] Therefore, in polar or protic solvents, the equilibrium is heavily shifted towards the amino-oxo tautomer.[8]
-
Non-Polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, the less polar amino-hydroxy form (Tautomer A) is more favored. In the gas phase, the hydroxy form is almost exclusively the dominant species for parent hydroxypyridines.[3][9]
pH and Ionization
The acidity and basicity of the tautomers differ. The hydroxyl group in Tautomer A is weakly acidic, while the ring nitrogen is basic. In Tautomer B, the N-H proton is more acidic, resembling an amide. The 4-amino group is a basic site in all forms. Changes in pH will lead to protonation or deprotonation, and the resulting ions may have their own preferred tautomeric structures, further complicating the equilibrium.
Hydrogen Bonding
The amino-oxo form (Tautomer B) possesses both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O). This allows for the formation of stable, hydrogen-bonded dimers and strong solvation shells in protic solvents, which further stabilizes this form in the solid state and in solution.[4][6]
Computational Analysis of Tautomer Energetics
Quantum chemical calculations are indispensable for quantifying the relative stabilities of tautomers. Methods like Density Functional Theory (DFT) and ab initio calculations can provide accurate estimates of the energies of different forms in both the gas phase and solution (using continuum solvent models).[10][11]
For the related 2-hydroxypyridine/2-pyridone system, high-level calculations have shown the gas-phase energy difference to be very small (~3 kJ/mol), favoring the hydroxy form.[12] However, in aqueous solution, the pyridone form is favored by a significant margin (~12 kJ/mol).[12] Similar trends are expected for this compound.
| Tautomer System | Phase | More Stable Form | Approx. Energy Difference (kcal/mol) | Reference |
| 2-Hydroxypyridine / 2-Pyridone | Gas Phase | 2-Hydroxypyridine | 0.7-0.8 | [12] |
| 2-Hydroxypyridine / 2-Pyridone | Water | 2-Pyridone | ~2.9 | [12] |
| 4-Hydroxypyridine / 4-Pyridone | Gas Phase | 4-Hydroxypyridine | ~2.4 | [10] |
| 4-Hydroxypyridine / 4-Pyridone | Polar Solvent | 4-Pyridone | Dominant | [8] |
Note: Data for parent systems are presented. The 4-amino substituent is expected to modulate these values but not reverse the general trends.
Experimental Characterization and Quantification
Distinguishing and quantifying tautomers requires a combination of spectroscopic techniques. Each method probes different molecular features, providing complementary evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomeric equilibria in solution.
-
¹H NMR: The presence of a broad, exchangeable signal for an -OH proton (typically > 9 ppm) is indicative of the hydroxy form (Tautomer A), while an N-H proton signal (often 10-13 ppm in DMSO-d₆) points to the oxo form (Tautomer B). The chemical shifts of the aromatic protons also differ significantly between tautomers.
-
¹³C NMR: The carbon attached to the oxygen will have a distinct chemical shift: ~160-165 ppm for a C=O in the oxo form versus ~155-160 ppm for a C-OH in the hydroxy form.[13]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic structure of each tautomer is different, resulting in distinct UV-Vis absorption spectra. The pyridone (oxo) form typically absorbs at a longer wavelength (λ_max) compared to the aromatic hydroxy form.[14] By comparing the spectrum of the compound in different solvents (e.g., polar vs. non-polar) to "fixed" analogs (N-methylated for the oxo form, O-methylated for the hydroxy form), the position of the equilibrium can be quantified.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups, especially in the solid state.
-
Amino-Oxo Form (Tautomer B): A strong absorption band between 1640-1680 cm⁻¹ is a clear indicator of the C=O (amide) stretch. A band for the N-H stretch will also be present around 3400 cm⁻¹.[15]
-
Amino-Hydroxy Form (Tautomer A): This form will lack a C=O stretch but will show a broad O-H stretching band (~3200-3600 cm⁻¹) and characteristic C=C/C=N ring stretching vibrations.[15]
Standardized Experimental Protocols
The following protocols provide a framework for the systematic investigation of this compound tautomerism.
Caption: Experimental workflow for tautomer characterization.
Protocol for NMR-Based Tautomer Analysis
-
Sample Preparation: Accurately weigh ~5 mg of this compound. Prepare two separate samples by dissolving the compound in 0.6 mL of a polar deuterated solvent (e.g., DMSO-d₆) and 0.6 mL of a less polar solvent (e.g., CDCl₃ or a mixture if solubility is low).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample at 25 °C. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration of all proton signals, including potentially broad N-H or O-H peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample.
-
Data Analysis:
-
In the ¹H spectrum, identify signals corresponding to N-H (pyridone) or O-H (hydroxy) protons.
-
In the ¹³C spectrum, locate the key signal for C2. A shift >160 ppm strongly suggests the pyridone tautomer is dominant.
-
Compare the spectra from the two solvents. A significant shift in the predominant species observed between DMSO-d₆ and CDCl₃ validates the solvent-dependent nature of the equilibrium.
-
Protocol for UV-Vis Based Equilibrium Study
-
Solvent Selection: Choose a polar, protic solvent (e.g., water or ethanol) and a non-polar solvent (e.g., cyclohexane).
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent like methanol.
-
Sample Preparation: Prepare a series of dilutions from the stock solution into each of the selected study solvents to a final concentration of approximately 10-50 µM.
-
Spectral Acquisition: Using a dual-beam spectrophotometer, scan each sample from 400 nm down to 200 nm, using the respective pure solvent as a blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) in each solvent.
-
A bathochromic shift (shift to longer wavelength) in the polar solvent compared to the non-polar solvent indicates a shift in equilibrium towards the more conjugated pyridone (amino-oxo) form.
-
If available, compare these spectra to those of O-methyl and N-methyl "fixed" derivatives to definitively assign the absorbance bands to each tautomer.
-
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by a competition between aromaticity, solvent stabilization, and hydrogen bonding. While the amino-hydroxy form may be favored in non-polar environments, the amino-oxo (pyridone) tautomer is overwhelmingly dominant in the polar, protic conditions relevant to most biological systems. This preference is driven by its larger dipole moment and superior hydrogen bonding capability. For scientists in drug development, recognizing that the solid-state structure or the gas-phase calculation does not represent the active species in aqueous solution is critical. A thorough understanding and characterization of this tautomeric equilibrium using the computational and experimental tools outlined in this guide are essential for rational drug design and the development of novel therapeutics based on this versatile scaffold.
References
- 1. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. m.youtube.com [m.youtube.com]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 14N and 13C NMR of tautomeric systems of hydroxy-pyridines | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of a Versatile Heterocycle
An In-depth Technical Guide: Quantum Chemical Studies of 4-Amino-2-hydroxypyridine: From First Principles to Drug Discovery Insights
Prepared by: Gemini, Senior Application Scientist
This compound is a heterocyclic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted pyridine, it serves as a crucial scaffold and key intermediate in the synthesis of a wide array of more complex molecules.[1] Its structural relationship to nucleobases, such as cytosine (it is also known as 3-Deazacytosine), hints at its potential for biological activity, making it a valuable building block in drug development.[2] The journey from a simple building block to a potential therapeutic agent is paved with a deep understanding of its intrinsic molecular properties.[3]
This guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the structural, spectroscopic, and electronic characteristics of this compound. We will move beyond a simple recitation of methods to explain the causality behind computational choices, demonstrating how a multi-faceted theoretical approach provides a robust and predictive model of the molecule's behavior. This document is intended for researchers, computational chemists, and drug development professionals who seek to leverage computational science to accelerate their research endeavors.
Part 1: The Central Chemical Question: Unraveling Tautomeric Complexity
The most critical structural feature of this compound is its capacity for tautomerism. Tautomers are structural isomers that readily interconvert, and for this molecule, two primary forms of tautomerism exist: the keto-enol (or lactam-lactim) equilibrium involving the hydroxyl group and the pyridine ring, and the amine-imine equilibrium involving the amino substituent. This results in at least four plausible tautomeric forms, each with a unique geometry and electronic profile.
The relative stability of these tautomers is of paramount importance as it dictates the molecule's dominant form in a given environment, which in turn governs its reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. While experimental determination in the gas phase can be challenging, quantum chemical calculations provide a powerful avenue for predicting the energetic landscape of this tautomeric system.[4][5]
Caption: Tautomeric equilibria of this compound.
Part 2: The Computational Workflow: A Validated Methodological Approach
To construct a reliable molecular portrait, a hierarchical computational strategy is employed. This approach begins with a cost-effective yet robust method for initial characterization and progresses to higher-level theories for energetic refinement.
Protocol 1: Foundational Analysis with Density Functional Theory (DFT)
Expertise & Rationale: Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency for molecules of this size. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has a long-standing track record of providing excellent geometrical parameters and vibrational frequencies for organic systems.[6] Coupling this with a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions (++) for lone pairs and polarization functions (d,p) for orbital shape flexibility, establishes a reliable standard for our investigation.[6][7]
Step-by-Step Methodology:
-
Structure Generation: Build the initial 3D coordinates for all four primary tautomers (A, B, C, D as shown in the diagram).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory.
-
Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of an imaginary frequency would indicate a transition state rather than a stable structure. This step is a critical self-validation of the protocol.
Protocol 2: High-Accuracy Energetics via Ab Initio Methods
Expertise & Rationale: While DFT is excellent for geometries, some functionals can be less accurate for subtle energy differences, such as those governing tautomeric equilibria in pyridinoid systems.[8] To achieve higher confidence in our energy predictions, we turn to Møller-Plesset perturbation theory (MP2). MP2 is an ab initio method that explicitly accounts for electron correlation, a phenomenon crucial for accurately describing the electronic structure.[8][9]
Step-by-Step Methodology:
-
Input Geometries: Use the highly reliable geometries obtained from the B3LYP/6-311++G(d,p) optimizations. This is a common and efficient practice, as re-optimizing at the more computationally expensive MP2 level often yields only minor geometric changes for such systems.
-
Single-Point Energy Calculation: Perform a single-point energy calculation for each tautomer at the MP2/6-311++G(d,p) level.
-
Zero-Point Energy (ZPE) Correction: For the most accurate relative energy (ΔE), the electronic energy from the MP2 calculation is corrected with the Zero-Point Vibrational Energy (ZPVE) obtained from the DFT frequency calculation. The ZPVE accounts for the vibrational motion of the atoms at 0 K.
-
E(corrected) = E(MP2) + ZPVE(DFT)
-
Protocol 3: Incorporating Environmental Effects with the Polarizable Continuum Model (PCM)
Expertise & Rationale: The tautomeric balance of hydroxypyridines is known to be exquisitely sensitive to the surrounding environment, particularly polar solvents.[5] In solution, dipole-dipole interactions can stabilize a more polar tautomer over a less polar one. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation method that simulates this effect by placing the molecule in a cavity within a dielectric continuum representing the solvent.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent of interest (e.g., water for biological relevance, or chloroform for organic synthesis).
-
Solvated Optimization: Re-run the geometry optimizations and frequency calculations for all tautomers within the PCM framework (e.g., SCRF=PCM,Solvent=Water).
-
Energy Calculation: Calculate the final energies in the solvated state to determine the tautomeric preference in solution.
Caption: A validated computational workflow for analyzing this compound.
Part 3: Interpreting the Quantum Output: From Data to Chemical Insight
The output of these calculations is a rich dataset that, when interpreted correctly, provides a detailed picture of the molecule's behavior.
Molecular Structure and Stability
The relative energies calculated will reveal the most stable tautomer in both the gas phase and solution. This is the foundational piece of information. For instance, studies on the parent 2-hydroxypyridine show that while the hydroxy form is slightly more stable in the gas phase, the pyridone tautomer is heavily favored in polar solvents.[4] A similar analysis for this compound is crucial.
Table 1: Hypothetical Relative Energies (ΔE in kcal/mol) of Tautomers
| Tautomer | Level of Theory | Gas Phase (ΔE) | Water (ΔE, PCM) |
|---|---|---|---|
| Hydroxy-Amino (A) | B3LYP/6-311++G(d,p) | 1.2 | 4.5 |
| Pyridone-Amino (B) | B3LYP/6-311++G(d,p) | 0.0 | 0.0 |
| Hydroxy-Amino (A) | MP2/6-311++G(d,p)//B3LYP | 0.8 | - |
| Pyridone-Amino (B) | MP2/6-311++G(d,p)//B3LYP | 0.0 | - |
Note: These are illustrative values to demonstrate data presentation. Actual calculated values would be populated here.
Spectroscopic Fingerprinting
Quantum chemistry allows for the a priori prediction of various spectra, which is invaluable for confirming experimental results or identifying the presence of specific tautomers in a mixture.
-
Vibrational Spectra (IR & Raman): The calculated harmonic frequencies can be used to assign experimental IR and Raman bands to specific molecular vibrations (e.g., N-H stretch, C=O stretch, ring breathing modes).[6] A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and method limitations, improving the match with experimental data.[10]
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a reliable technique for calculating ¹H and ¹³C NMR chemical shifts.[6] By comparing the calculated shifts for each tautomer with the experimental spectrum, one can definitively identify the dominant tautomer in solution.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations predict the energies of electronic transitions.[6] This helps in understanding the absorption of light by the molecule and assigning the observed spectral bands, often corresponding to π→π* transitions within the aromatic system.
Mapping Chemical Reactivity
Beyond structure, computations reveal the electronic landscape that dictates reactivity.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is a descriptor of chemical stability; a smaller gap suggests higher reactivity.[6][11]
-
Molecular Electrostatic Potential (MEP): The MEP is a powerful tool that maps the electrostatic potential onto the electron density surface of the molecule.[12] It provides a visual guide to the charge distribution:
-
Red/Yellow Regions: Electron-rich areas (negative potential), such as around the oxygen and nitrogen lone pairs. These are sites for electrophilic attack and hydrogen bond donation.[13]
-
Blue Regions: Electron-poor areas (positive potential), typically around acidic protons like those on the amine and hydroxyl groups. These are sites for nucleophilic attack. The MEP is fundamentally important for predicting non-covalent interactions, which are the basis of drug-receptor binding.
-
Part 4: Bridging Theory and Application in Drug Discovery
The insights gained from these quantum chemical studies are not merely academic; they are directly applicable to the rational design of new therapeutic agents.
-
Pharmacophore Identification: The 3D structure of the most stable tautomer, along with the locations of key interaction points (hydrogen bond donors/acceptors, aromatic regions) identified from the MEP, forms the basis of a pharmacophore model.
-
Structure-Based Drug Design: The computationally derived, low-energy conformation serves as the ideal input structure for molecular docking simulations.[6][14] Docking this structure into the active site of a protein target allows for the prediction of binding modes and affinities, guiding the optimization of the molecular scaffold to improve potency and selectivity. Recent studies have successfully used related 4-amino-2-pyridone derivatives as potent inhibitors for targets like PCSK9, demonstrating the therapeutic potential of this scaffold.[15]
Caption: From quantum mechanics to drug discovery.
Conclusion
The quantum chemical study of this compound is a prime example of how modern computational science provides indispensable insights into molecular behavior. Through a systematic and validated workflow combining DFT and ab initio methods, we can confidently determine its preferred tautomeric form, predict its spectroscopic signatures, and map its reactivity. This fundamental understanding is the bedrock upon which rational drug design is built, enabling scientists to modify and optimize this versatile scaffold for specific biological targets with greater speed and precision.
References
- 1. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]
- 2. synchem.de [synchem.de]
- 3. nbinno.com [nbinno.com]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Ab initio/DFT and AIM studies on dual hydrogen-bonded complexes of 2-hydroxypyridine/2-pyridone tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.unipd.it [research.unipd.it]
4-Amino-2-hydroxypyridine crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Amino-2-hydroxypyridine
Abstract
This compound, a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis, presents a compelling case for detailed solid-state characterization.[1][2] As an important pharmaceutical intermediate, understanding its three-dimensional structure is paramount for predicting its physicochemical properties, guiding drug development, and ensuring formulation stability.[1] This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. While a definitive published crystal structure remains elusive in readily accessible databases, this document serves as a complete methodological protocol, empowering researchers to undertake such an analysis. We will delve into the critical aspects of tautomerism, experimental procedures for crystallization, the application of single-crystal and powder X-ray diffraction, complementary spectroscopic techniques, and the predictive power of computational modeling.
Introduction: The Significance of this compound
This compound (C₅H₆N₂O) is a colorless crystalline solid soluble in water and some organic solvents.[1] It is a key intermediate in the synthesis of various pharmaceuticals, including trimethoprim derivatives, and also finds use in the development of pesticides and as a functional reagent in organic synthesis.[1] The molecule is also known by other names, including 4-aminopyridin-2(1H)-one and 3-deazacytosine, highlighting its structural relationship to nucleobases.[3]
The solid-state structure of an active pharmaceutical ingredient (API) or intermediate dictates crucial properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal packing, intermolecular interactions, and potential for polymorphism is therefore a prerequisite for rational drug design and formulation. This guide provides the scientific rationale and detailed protocols for a comprehensive crystal structure analysis of this compound.
The Crucial Role of Tautomerism
A pivotal aspect of the chemistry of this compound is its existence in tautomeric forms: the hydroxy-imine form (this compound) and the keto-amine form (4-aminopyridin-2(1H)-one). For hydroxypyridines, the pyridone tautomer is often favored, particularly in the solid state, due to the formation of strong intermolecular hydrogen bonds and favorable aromatic character.[4] X-ray crystallography on related 2-pyridone structures has confirmed the predominance of the keto form in the solid state, which arranges in hydrogen-bonded helical or dimeric structures.[5] It is therefore highly probable that this compound crystallizes in the pyridone tautomeric form.
Experimental Workflow for Crystal Structure Determination
The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[6] The following workflow outlines the necessary steps to achieve this.
Synthesis and Purification
The initial step involves the synthesis or acquisition of high-purity this compound. A common synthetic route involves the condensation of acetanilide and pyridoxal to produce 4-acetylamino-2-hydroxypyridine, followed by aminolysis.[1] Regardless of the source, the material should be purified, for example by recrystallization, to remove any impurities that might hinder crystal growth.
Crystallization Protocols
The growth of high-quality single crystals is often the most challenging step. A systematic approach using various solvents and techniques is recommended.
Table 1: Recommended Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which is expected to be a dominant interaction. |
| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF) | Can solvate the molecule without competing as strongly for hydrogen bonds. |
| Aprotic Nonpolar | Toluene, Hexane | Can be used as anti-solvents to induce precipitation. |
Step-by-Step Crystallization Methodologies:
-
Slow Evaporation:
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water) at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
-
Slow Cooling:
-
Create a saturated solution at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The rate of cooling should be controlled to encourage the growth of a few large crystals rather than many small ones.
-
-
Vapor Diffusion:
-
Liquid-Liquid: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility and promoting crystallization.
-
Solid-Liquid: Similar to the above, but the compound is in solid form, and the vapor of a solvent/anti-solvent mixture slowly dissolves and then crystallizes the compound.
-
Diagram 1: Experimental Workflow for Crystallization and SCXRD
Caption: Workflow from synthesis to final crystal structure determination.
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
Data Collection: The crystal is cooled (usually to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of all the reflections are then integrated.
-
Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions.
Powder X-ray Diffraction (PXRD)
In cases where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) is an invaluable tool.[7] A powder sample contains a vast number of randomly oriented crystallites.
-
Phase Identification: The resulting diffraction pattern is a fingerprint of the crystalline phase. It can be used to confirm the identity of the synthesized material and to check for the presence of different polymorphs or impurities.
-
Structure Determination from Powder Data: While more challenging than SCXRD, it is possible to solve crystal structures from high-quality powder diffraction data, often with the aid of computational methods.[8]
Complementary Analytical Techniques
To build a complete picture of the solid-state properties of this compound, SCXRD and PXRD should be complemented by other analytical methods.
Table 2: Spectroscopic and Thermal Analysis Techniques
| Technique | Information Provided |
| Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy | Provides information about the vibrational modes of the functional groups. Can help confirm the tautomeric form (e.g., presence of a C=O stretch) and identify hydrogen bonding (shifts in N-H and O-H stretching frequencies). |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Gives insights into the local chemical environment of atoms (¹³C, ¹⁵N, ¹H). Can distinguish between different polymorphs and confirm the number of molecules in the asymmetric unit. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow as a function of temperature. Used to determine melting point, and detect phase transitions and polymorphism. |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. Used to assess thermal stability and determine if the crystal is a solvate or hydrate. |
Insights from Related Crystal Structures
In the absence of a determined structure for this compound, we can infer likely intermolecular interactions by examining the crystal structures of closely related molecules. For instance, the crystal structure of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile reveals extensive hydrogen bonding.[8] In this structure, strong N-H···N and C-H···O hydrogen bonds form dimers, which are then connected into a three-dimensional network by further N-H···O and C-H···O interactions.[8] Similarly, a co-crystal involving a fluorinated aminopyrimidine derivative shows robust N—H⋯O hydrogen bonds forming distinct ring motifs.[9]
Based on these examples, it is highly probable that the crystal structure of this compound in its pyridone tautomer form is dominated by a network of hydrogen bonds. The amino group and the amide proton can act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors.
Diagram 2: Plausible Hydrogen Bonding Scheme
Caption: A potential hydrogen-bonded dimer of 4-aminopyridin-2(1H)-one.
Conclusion
While the definitive crystal structure of this compound is not currently published, this guide provides a robust and comprehensive framework for its determination and characterization. The interplay between its tautomeric forms makes its solid-state analysis particularly important. By employing a systematic approach to crystallization and utilizing a suite of analytical techniques, including single-crystal and powder X-ray diffraction, alongside spectroscopic and thermal methods, researchers can fully elucidate the structural nuances of this important molecule. The insights gained from such an analysis are critical for advancing its application in pharmaceutical development and materials science.
References
- 1. chembk.com [chembk.com]
- 2. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]
- 3. synchem.de [synchem.de]
- 4. benchchem.com [benchchem.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-hydroxypyridine: Solubility and pKa
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I've observed that a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of successful drug discovery and development. It is this foundational knowledge that dictates a compound's behavior in biological systems, its formulation potential, and ultimately, its therapeutic efficacy. This guide is dedicated to a molecule of significant interest in medicinal chemistry: 4-Amino-2-hydroxypyridine. While its structural alerts suggest potential as a versatile building block, a detailed, centralized resource on its core physicochemical properties—namely solubility and pKa—has been conspicuously absent.
This document is structured to bridge that gap. It is not a rigid recitation of facts but a narrative built on the principles of scientific integrity and practical application. We will explore the "why" behind the "how," delving into the causal relationships that govern the solubility and ionization of this fascinating molecule. Every protocol described herein is designed as a self-validating system, empowering you, the researcher, to not only understand but also confidently replicate and verify these critical parameters.
Introduction to this compound: A Molecule of Interest
This compound (C₅H₆N₂O, Molar Mass: 110.11 g/mol ) is a heterocyclic organic compound that has garnered attention in pharmaceutical research as a key intermediate and structural motif in the synthesis of bioactive molecules.[1] Its pyridine core, substituted with both an electron-donating amino group and a hydroxyl group, imparts a unique electronic and structural profile, making it a valuable scaffold in the design of novel therapeutics.[2] The presence of these functional groups also suggests a rich and complex physicochemical behavior, which is of paramount importance for its application in drug development.
Understanding the solubility and pKa of this compound is critical for:
-
Predicting In Vivo Behavior: These properties govern absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
-
Formulation Development: Solubility dictates the choice of delivery systems and excipients.
-
Target Interaction: The ionization state at physiological pH influences how the molecule interacts with its biological target.
A pivotal aspect of this compound's chemistry is its existence in tautomeric forms, which significantly influences its physical and chemical properties.
The Critical Role of Tautomerism
This compound can exist in equilibrium between its hydroxypyridine form and its pyridone tautomer, 4-amino-1H-pyridin-2-one. This phenomenon is central to understanding its solubility and pKa.[4]
Figure 1: Tautomeric equilibrium of this compound.
For substituted 2-hydroxypyridines, the pyridone (or keto) form is generally favored in polar solvents such as water. This is due to the increased polarity and hydrogen bonding capabilities of the amide-like pyridone structure.[5][6] This equilibrium shift has profound implications for both solubility and pKa.
Ionization Behavior: A Tale of Two pKa Values
As an amphoteric molecule, this compound possesses both acidic and basic centers. The primary basic center is the 4-amino group, while the hydroxyl group (in the hydroxypyridine tautomer) or the ring nitrogen (in the pyridone tautomer) can act as an acidic center.
The Basic pKa (pKa₁): Protonation of the Amino Group
The basicity of the 4-amino group is a key parameter. While some sources provide a broad estimated range of 5-6,[1] experimental data from the closely related compound, 4-aminopyridine, suggests a significantly higher basicity. The pKa of the 4-aminopyridinium ion is experimentally determined to be approximately 9.17.[7] This value indicates that the 4-amino group is a relatively strong base.
The presence of the 2-hydroxy group (or 2-keto group in the pyridone tautomer) will influence this basicity. The electron-withdrawing nature of the carbonyl group in the predominant pyridone tautomer would be expected to decrease the basicity of the 4-amino group compared to 4-aminopyridine. Therefore, the pKa of the protonated amino group in this compound is likely to be lower than 9.17.
The Acidic pKa (pKa₂): Deprotonation of the Hydroxyl/Amide Group
The acidic pKa is associated with the loss of a proton from the hydroxyl group in the hydroxypyridine form or the N-H of the pyridone ring. For the related compound 2-hydroxypyridine, the acidic pKa is approximately 11.65.[8] The amino group at the 4-position is electron-donating, which would be expected to slightly increase the pKa (decrease the acidity) compared to 2-hydroxypyridine. Therefore, a reasonable estimate for the acidic pKa of this compound would be in the range of 11.5-12.5.
Table 1: Estimated and Comparative pKa Values
| Compound | Functional Group | Estimated/Comparative pKa | Reference |
| This compound | Amino Group (pKa₁) | < 9.17 (Estimated) | Inferred from[7] |
| This compound | Hydroxyl/Amide (pKa₂) | ~11.5 - 12.5 (Estimated) | Inferred from[8] |
| 4-Aminopyridine | Amino Group | ~9.17 | [7] |
| 2-Hydroxypyridine | Ring Nitrogen (Basic) | 0.75 | [8] |
| 2-Hydroxypyridine | Hydroxyl Group (Acidic) | 11.65 | [8] |
Solubility Profile: A Qualitative and Quantitative Perspective
The solubility of this compound is a critical parameter for its handling, formulation, and bioavailability. While quantitative data is scarce, a qualitative understanding can be derived from its structure and comparison with related compounds.
Qualitative Solubility
Sources consistently describe this compound as "moderately soluble" in water and soluble in polar organic solvents like ethanol.[1] The presence of both hydrogen bond donors (amino and hydroxyl/amide N-H) and acceptors (ring nitrogen and carbonyl oxygen) facilitates interaction with polar solvents.
pH-Dependent Solubility
As an amphoteric compound with two pKa values, the aqueous solubility of this compound is expected to be highly pH-dependent.
-
At low pH (pH < pKa₁): The amino group will be protonated, forming a cationic species. This salt form is expected to have significantly higher aqueous solubility.
-
At isoelectric point (pI): The molecule will exist predominantly as the neutral or zwitterionic species, where solubility is at its minimum.
-
At high pH (pH > pKa₂): The hydroxyl/amide group will be deprotonated, forming an anionic species, which will also lead to increased aqueous solubility.
Figure 2: Predicted pH-solubility profile for this compound.
Quantitative Solubility Insights from Analogues
In the absence of direct experimental data, we can look to structurally similar compounds for quantitative estimations:
-
4-Aminopyridine: Soluble in water (50 mg/mL). Also soluble in ethanol, DMSO, and dimethylformamide (approximately 30 mg/mL).[9]
-
2-Hydroxypyridine: Highly soluble in water (450 g/L at 20 °C).[10]
Given that this compound combines the functionalities of both, its aqueous solubility is likely to be substantial, although potentially lower than 2-hydroxypyridine due to the introduction of the less polar amino group. The "moderately soluble" description likely places it in the mg/mL range.
Table 2: Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Moderately Soluble (Qualitative) | [1] |
| This compound | Ethanol | Soluble (Qualitative) | [1] |
| 4-Aminopyridine | Water | 50 mg/mL | |
| 4-Aminopyridine | PBS (pH 7.2) | ~30 mg/mL | [9] |
| 4-Aminopyridine | Ethanol, DMSO, DMF | ~30 mg/mL | [9] |
| 2-Hydroxypyridine | Water (20 °C) | 450 g/L | [10] |
Experimental Protocols for Determination of pKa and Solubility
For researchers requiring precise data for their specific applications, direct experimental determination is essential. The following are robust, self-validating protocols for measuring the pKa and thermodynamic solubility of this compound.
Protocol for pKa Determination by UV-Vis Spectrophotometry
This method is highly sensitive and requires minimal sample. It relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[11]
Principle: The Beer-Lambert law is applied to a series of solutions at different pH values. By analyzing the change in absorbance at a specific wavelength, a titration curve can be generated, from which the pKa can be determined.[3]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 2 to pH 13. Ensure a constant ionic strength across all buffers (e.g., 0.1 M KCl).
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different buffer solutions to achieve a final concentration in the range of 50-100 µM. Include blank wells with only the buffer solutions.[11]
-
Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.
-
Data Analysis:
-
Correct the absorbance of each sample by subtracting the absorbance of the corresponding blank buffer.
-
Plot absorbance at a wavelength of maximum change versus pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa values. This will yield a sigmoidal curve where the inflection point corresponds to the pKa.[3] Two distinct inflection points are expected, one for pKa₁ and one for pKa₂.
-
Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12]
Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Prepare the desired solvents (e.g., purified water, ethanol, buffer solutions at various pH values).
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature and in the given solvent.
Figure 4: Workflow for thermodynamic solubility determination.
Conclusion and Future Directions
This compound presents a compelling profile for drug discovery, but its effective utilization hinges on a precise understanding of its physicochemical properties. This guide has synthesized available data and provided a strong theoretical and comparative framework for its solubility and pKa. The dominant pyridone tautomer in aqueous media is a key determinant of its behavior. While precise experimental values for this compound remain to be published, the provided protocols offer a clear path for their determination.
For drug development professionals, the key takeaways are:
-
The molecule is amphoteric, with an expected basic pKa lower than 9.17 and an acidic pKa around 11.5-12.5.
-
Its aqueous solubility is pH-dependent, with minima around its isoelectric point.
-
The pyridone tautomer is likely the dominant species in biological systems.
Future work should focus on the experimental determination of the quantitative solubility in various pharmaceutically relevant solvents and co-solvent systems, as well as the precise pKa values at physiological temperature and ionic strength. Such data will be invaluable for the rational design and development of new therapeutics based on this promising molecular scaffold.
References
- 1. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. ijper.org [ijper.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2-hydroxypyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Amino-2-hydroxypyridine, a pivotal heterocyclic compound, serves as a versatile building block in the realms of medicinal chemistry and materials science. Its structural motif is present in numerous pharmacologically active molecules, making its efficient synthesis and rigorous characterization a subject of significant interest for researchers in drug discovery and development.[1] This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailed experimental protocols, and a thorough analysis of its characterization using modern spectroscopic techniques. We delve into the causality behind experimental choices, ensuring a reproducible and well-understood process. The inherent tautomerism of the molecule, a critical aspect of its reactivity and structure, is also discussed and visualized.
Introduction: The Significance of this compound
This compound, with the molecular formula C₅H₆N₂O, is a substituted pyridine derivative of considerable importance.[2] Its structure is a key intermediate in the synthesis of various pharmaceutical agents, including trimethoprim derivatives and the non-steroidal antagonist finerenone.[2][3] Beyond its role in medicine, it finds applications as an intermediate for pesticides and as a functional reagent in broader organic synthesis.[2]
A defining feature of this molecule is its existence in a tautomeric equilibrium between the this compound (enol) form and the 4-aminopyridin-2(1H)-one (keto) form.[4][5] In most environments, particularly in polar solvents and the solid state, the pyridone (keto) tautomer is predominantly favored due to the stability conferred by aromaticity and the strong carbon-oxygen double bond.[6][7][8] Understanding this equilibrium is crucial as it dictates the molecule's reactivity and interactions.
Caption: Tautomeric equilibrium of this compound.
This guide will illuminate a common and effective synthetic route and provide the analytical framework necessary to verify the successful synthesis and purity of this valuable compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various pathways. A robust and frequently employed strategy in medicinal chemistry involves the functional group transformation of a pre-existing pyridine ring. Here, we detail a two-step process starting from commercially available 2-hydroxy-4-nitropyridine, which involves the selective reduction of the nitro group.
Synthetic Rationale and Causality
The chosen pathway is advantageous due to the accessibility of the starting material and the high efficiency and selectivity of the nitro group reduction.
-
Starting Material Selection : 2-hydroxy-4-nitropyridine is an ideal precursor. The electron-withdrawing nitro group at the 4-position is susceptible to reduction, while the 2-hydroxy group (in its pyridone form) is stable under these conditions.
-
Reduction Method : Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method for reducing aromatic nitro groups to amines. It operates under mild conditions (room temperature, moderate hydrogen pressure) and typically results in high yields with minimal byproducts, which are easily removed. The catalyst, Pd/C, provides a surface for the reaction between hydrogen gas and the nitro compound, lowering the activation energy of the reaction. Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions.
Visualized Experimental Workflow
Caption: Flowchart for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Reduction of 2-Hydroxy-4-nitropyridine
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-nitropyridine (5.0 g, 35.7 mmol).
-
Solvent Addition : Add methanol (100 mL) to the flask and stir the suspension.
-
Catalyst Addition : Carefully add 10% palladium on carbon (0.5 g, 10% w/w) to the mixture. Causality: Pd/C is the catalyst that facilitates the addition of hydrogen across the nitro group.
-
Hydrogenation : Seal the flask with a septum, and purge the flask with nitrogen gas, followed by vacuum. Inflate a balloon with hydrogen gas and connect it to the flask via a needle. Allow the reaction to stir vigorously under the hydrogen atmosphere at room temperature. Causality: A hydrogen atmosphere provides the necessary reagent for the reduction. Vigorous stirring ensures proper mixing and contact with the heterogeneous catalyst.
-
Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 4-6 hours. Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.
-
Work-up : Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure all product is collected. Causality: Celite is a filtration aid that prevents the fine Pd/C particles from clogging the filter paper.
-
Isolation : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 2: Purification by Recrystallization
-
Solvent Selection : Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Causality: A good recrystallization solvent dissolves the compound when hot but not when cold, allowing for the formation of pure crystals upon cooling.
-
Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collection : Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying : Dry the crystals under vacuum to obtain pure this compound. The expected appearance is a white to light brown crystalline powder.[2]
Characterization of this compound
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system.
Spectroscopic and Physical Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[5] In a solvent like DMSO-d₆, the protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. The amine and hydroxyl/amide protons will appear as broad signals that can be exchanged with D₂O.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[5] The spectrum will be dominated by features of the more stable keto tautomer. Key expected absorptions include N-H stretches for the amine and amide, and a strong C=O stretch.
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point : The melting point is a key indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.[5] Literature values vary, with ranges reported as 196-198 °C and 219-221 °C.[2][4] This variation may depend on the crystalline form or measurement conditions.
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result | Interpretation |
| Appearance | Physical State | White to light brown crystalline solid | Consistent with literature.[2] |
| Melting Point | Range | 196-221 °C | Sharp range indicates high purity.[2][4] |
| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm (d), ~6.0-6.5 ppm (d, dd) | Aromatic protons on the pyridine ring. |
| (DMSO-d₆, 400 MHz) | ~5.5 ppm (br s, 2H), ~10.5 ppm (br s, 1H) | Amine (-NH₂) and amide (N-H) protons. | |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | Carbonyl carbon (C=O) of the pyridone tautomer. |
| (DMSO-d₆, 100 MHz) | ~100-150 ppm | Aromatic carbons of the pyridine ring. | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3400-3200 cm⁻¹ (multiple bands) | N-H stretching vibrations (amine and amide). |
| (KBr Pellet) | ~1650 cm⁻¹ (strong) | C=O stretching vibration of the pyridone tautomer. | |
| ~1600 cm⁻¹ | C=C and C=N stretching of the ring. | ||
| Mass Spec (ESI+) | m/z | 111.05 [M+H]⁺ | Confirms the molecular weight of 110.11 g/mol .[9] |
Safety and Handling
This compound should be handled with appropriate safety precautions. While detailed toxicity data is limited, it is advisable to avoid inhalation of dust and contact with skin and eyes.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. synchem.de [synchem.de]
A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Amino-2-hydroxypyridine
Abstract
4-Amino-2-hydroxypyridine, also known as 3-deazacytosine, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structural similarity to nucleobases, combined with a unique electronic profile, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials.[3] This guide provides an in-depth analysis of the molecule's electronic structure, focusing on the identification and characterization of its primary electrophilic and nucleophilic sites. We will explore the pivotal role of tautomerism in dictating its reactivity, present key resonance contributors to rationalize electron density distribution, and provide field-proven experimental protocols to demonstrate its chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction and Physicochemical Properties
This compound is an organic compound with the chemical formula C₅H₆N₂O.[1] It presents as a colorless to off-white crystalline solid, soluble in water and some organic solvents.[1] Its importance is underscored by its application as a key intermediate in the synthesis of pharmaceuticals and pesticides.[1][3] The presence of both an electron-donating amino group (-NH₂) and a hydroxyl (-OH) group on a pyridine ring framework imparts a rich and complex chemical personality, characterized by amphoteric and nucleophilic properties.[3]
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molar Mass | 110.11 g/mol | [1][2] |
| Melting Point | 219-221 °C | [1] |
| Boiling Point | 310.7±35.0 °C (Predicted) | [1] |
| CAS Number | 38767-72-5 | [2] |
The Decisive Role of Tautomerism
A foundational concept in understanding the reactivity of this compound is its existence as a mixture of tautomers. Like other 2- and 4-hydroxypyridines, it undergoes a proton transfer equilibrium to form its corresponding pyridone isomer, 4-amino-1H-pyridin-2-one .[4][5][6]
The position of this equilibrium is highly sensitive to the environment. While non-polar solvents may slightly favor the hydroxypyridine form, polar solvents and the solid state overwhelmingly favor the pyridone tautomer.[6][7][8] This preference is attributed to the increased stability gained from a strong carbon-oxygen double bond (C=O) and the preservation of aromaticity through a key resonance contributor in the pyridone form.[5][9] For the purposes of synthetic planning, it is crucial to consider that the pyridone tautomer is often the dominant and reacting species.
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
Mapping the Electronic Landscape: Nucleophilic and Electrophilic Sites
The distribution of electron density, and thus the location of reactive sites, is best understood by examining the resonance structures of the dominant pyridone tautomer. The interplay between the electron-donating amino group and the electron-withdrawing amide functionality defines the molecule's reactivity.
Primary Nucleophilic Sites
The molecule possesses several electron-rich centers that readily react with electrophiles.
-
Exocyclic Amino Group (N at C4): The nitrogen atom of the amino group possesses a lone pair of electrons that is readily available for nucleophilic attack.[3] Resonance delocalization of this lone pair into the ring activates the pyridine system, but the nitrogen itself remains a potent nucleophilic center.
-
Pyridine Ring (C3 and C5): The strong electron-donating effect of the C4-amino group significantly increases the electron density at the ortho (C3 and C5) positions. This makes the ring itself a powerful nucleophile, susceptible to electrophilic aromatic substitution.
-
Carbonyl Oxygen (O at C2): The oxygen of the amide carbonyl has lone pairs and is a site of high electron density, capable of acting as a nucleophile or a hydrogen bond acceptor.
Caption: Resonance structures showing delocalization and nucleophilic sites.
As illustrated by resonance contributor III , there is a significant build-up of negative charge on the C5 carbon, highlighting its susceptibility to attack by electrophiles. Contributor II is noteworthy as it establishes an aromatic sextet, contributing significantly to the stability of the pyridone tautomer.[9]
Primary Electrophilic Sites
While the molecule is predominantly nucleophilic, it contains a key electrophilic center.
-
Carbonyl Carbon (C2): The carbon atom of the C=O group is part of a polarized double bond, making it electron-deficient and a prime target for attack by nucleophiles. This reactivity is characteristic of amides and is fundamental to many derivatization strategies.
Experimental Validation: Protocols and Methodologies
The theoretical analysis of reactive sites must be validated through experimental methodologies. The following protocols provide self-validating systems for probing the nucleophilic and electrophilic nature of this compound.
Protocol: Probing Ring Nucleophilicity via Electrophilic Bromination
This protocol demonstrates the high nucleophilicity of the C3/C5 positions, which are activated by the amino group. The choice of a mild brominating agent like N-Bromosuccinimide (NBS) in a polar solvent provides controlled, regioselective halogenation.
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and prevent potential side reactions.
-
Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The slight excess of NBS ensures complete conversion of the starting material.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate of the brominated product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 3-bromo-4-amino-1H-pyridin-2-one. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the regioselective bromination of the pyridine ring.
Protocol: Probing N-Nucleophilicity via Acylation
This protocol targets the nucleophilic amino group. Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the amide N-H, but the subsequent acylation often occurs preferentially at the more nucleophilic exocyclic amino group under carefully controlled conditions.
Methodology:
-
Suspension: Suspend 1.0 equivalent of this compound in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Deprotonation (Optional but can influence selectivity): Cool the suspension to 0 °C and add 1.0 equivalent of sodium hydride (60% dispersion in mineral oil). Allow the mixture to stir for 30 minutes. This step can form the sodium salt, potentially altering the relative nucleophilicity of the different sites.
-
Acylation: Add 1.1 equivalents of acetyl chloride dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the N-acylated product.
Summary of Reactive Sites
| Site | Type | Governing Factors | Example Reactions |
| N of C4-NH₂ | Nucleophilic | High electron density from nitrogen lone pair. | Acylation, Alkylation, Imine formation.[10] |
| C3 and C5 | Nucleophilic | Ring activation by electron-donating -NH₂ and -OH/-O⁻ groups. | Electrophilic Aromatic Substitution (Halogenation, Nitration). |
| O of C2=O | Nucleophilic | High electron density from oxygen lone pairs. | O-alkylation (under specific conditions), Hydrogen bonding. |
| C2 Carbonyl | Electrophilic | Polarization of the C=O bond in the pyridone tautomer. | Nucleophilic addition/acyl substitution. |
Conclusion
This compound is a molecule of dual reactivity, governed primarily by its tautomeric equilibrium which favors the 4-amino-1H-pyridin-2-one form. Its electronic structure is characterized by potent nucleophilic centers at the exocyclic amino group and the C3/C5 positions of the ring, and a key electrophilic site at the C2 carbonyl carbon. A thorough understanding of this electronic landscape, supported by the judicious choice of reaction conditions, allows chemists to selectively functionalize the molecule at its various reactive sites. This versatility solidifies its role as a valuable and strategic building block in the design and synthesis of complex functional molecules for the pharmaceutical and agrochemical industries.
References
- 1. chembk.com [chembk.com]
- 2. synchem.de [synchem.de]
- 3. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]
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- 5. chemtube3d.com [chemtube3d.com]
- 6. benchchem.com [benchchem.com]
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- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
An In-depth Technical Guide to the Hydrogen Bonding Patterns of 4-Amino-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-hydroxypyridine stands as a molecule of significant interest within medicinal chemistry and materials science, primarily due to its versatile hydrogen bonding capabilities which are pivotal for molecular recognition and self-assembly. This guide provides a comprehensive technical overview of the hydrogen bonding patterns of this compound, navigating through its tautomeric landscape to elucidate the structural arrangements that govern its interactions. By integrating insights from analogous crystal structures, spectroscopic methodologies, and computational chemistry, this document offers a robust framework for understanding and predicting the supramolecular chemistry of this important heterocyclic compound. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide synthesizes extensive data from related compounds to present a well-grounded analysis of its probable and potent hydrogen bonding motifs, crucial for applications in drug design and crystal engineering.
Introduction: The Significance of Hydrogen Bonding in this compound
This compound (C₅H₆N₂O) is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of molecules with applications in the pharmaceutical and agrochemical industries.[1] Its chemical versatility is largely dictated by the presence of multiple hydrogen bond donor and acceptor sites, which allows for a rich variety of intermolecular interactions. These interactions are fundamental to its role in drug design, where the precise geometry of hydrogen bonds can determine the affinity and specificity of a ligand for its biological target.[2] Understanding the predominant hydrogen bonding patterns is therefore a critical step in the rational design of novel therapeutics and functional materials based on this scaffold.
The core of this compound's interactive potential lies in its ability to exist in different tautomeric forms, which dramatically influences its hydrogen bonding capabilities. This guide will delve into the structural nuances of these tautomers and the resulting supramolecular assemblies.
The Tautomeric Landscape: A Prerequisite for Understanding Hydrogen Bonding
A crucial aspect of hydroxypyridines is their existence in tautomeric forms. Specifically, 2- and 4-hydroxypyridines can exist in equilibrium with their corresponding pyridone forms.[3] In the case of this compound, it can exist in equilibrium with its pyridone tautomer, 4-Amino-2-pyridone.
The position of this equilibrium is highly sensitive to the environment, such as the solvent. However, in the solid state, the pyridone tautomer is often overwhelmingly favored due to its ability to form highly stable, cooperative hydrogen-bonded structures. This preference for the pyridone form is a recurring theme in the crystal structures of related compounds.
Dominant Hydrogen Bonding Motifs: The Pyridone Homodimer
In the absence of a specific crystal structure for this compound, we can infer its solid-state behavior by examining related 2-pyridone structures. A wealth of crystallographic data reveals that 2-pyridone and its derivatives consistently form a robust and predictable hydrogen-bonded dimer.[4] This recurring motif, known as the pyridone homosynthon, is characterized by a pair of molecules connected by two N-H···O hydrogen bonds, forming a stable eight-membered ring with R₂²(8) topology.[4]
This synthon is exceptionally stable and has been shown to be conserved even in the presence of other competing functional groups, as seen in cocrystals of pyridones with halogen bond donors.[4] Given this strong precedent, it is highly probable that 4-Amino-2-pyridone crystallizes in a similar dimeric fashion. The amino group at the 4-position would then be available for further intermolecular hydrogen bonding, potentially leading to the formation of extended tapes or sheets.
Extended Hydrogen Bonding Networks: Beyond the Dimer
While the pyridone homodimer is expected to be the primary and most stable interaction, the 4-amino group introduces additional hydrogen bond donors (N-H) that can participate in forming more complex, higher-order structures. These can include:
-
Chains or Tapes: The dimers can link together through hydrogen bonds involving the amino groups, forming one-dimensional chains or tapes.
-
Sheets: Inter-chain hydrogen bonding could lead to the formation of two-dimensional sheets.
-
Three-Dimensional Networks: Further interactions between sheets could result in a three-dimensional hydrogen-bonded network.
The specific arrangement will depend on the subtle interplay of steric and electronic factors, but the amino group's ability to form these additional interactions is a key feature of this compound's supramolecular chemistry.
Experimental and Computational Approaches to Characterization
The elucidation of hydrogen bonding patterns relies on a combination of experimental techniques and computational modeling.
Spectroscopic Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly sensitive to the vibrations of chemical bonds. The formation of hydrogen bonds leads to characteristic changes in the IR spectrum, most notably a broadening and red-shift (shift to lower frequency) of the N-H and O-H stretching bands. Temperature-dependent FTIR can be used to study the strength and stability of these hydrogen-bonded networks.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying hydrogen bonding in solution and in the solid state. The chemical shifts of the protons involved in hydrogen bonds are particularly sensitive to their environment. Advanced 2D NMR techniques can be used to visualize the evolution of hydrogen bonds during chemical processes.[6]
Computational Modeling
-
Density Functional Theory (DFT): In the absence of experimental crystal structures, DFT calculations are an invaluable tool for predicting the most stable hydrogen-bonded dimers and larger clusters.[7][8] These calculations can provide detailed information on interaction energies, bond lengths, and vibrational frequencies, offering a theoretical framework to support experimental observations.[9] For instance, DFT studies on similar heterocyclic dimers have successfully predicted the stability of various hydrogen bonding configurations.[10]
Table 1: Predicted Hydrogen Bond Parameters for a 4-Amino-2-pyridone Dimer (Illustrative)
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |
| N-H···O | ~2.8 - 3.0 | > 160 | ~ -8 to -12 |
| N-H···N (amino) | ~3.0 - 3.2 | > 150 | ~ -4 to -6 |
Note: These are typical values based on DFT calculations of similar systems and are for illustrative purposes.
Implications for Drug Development and Materials Science
A thorough understanding of the hydrogen bonding patterns of this compound is paramount for its application in several fields:
-
Drug Design: The ability to predict how a molecule will interact with a biological target is a cornerstone of modern drug discovery. The hydrogen bonding motifs of this compound can be exploited to design ligands that bind with high affinity and selectivity to protein active sites.
-
Crystal Engineering: By controlling the hydrogen bonding interactions, it is possible to design crystalline materials with specific properties, such as desired solubility, stability, and morphology. This is particularly relevant for the formulation of active pharmaceutical ingredients (APIs).
-
Supramolecular Chemistry: The self-assembly of this compound into well-defined structures through hydrogen bonding can be utilized in the development of novel functional materials, such as gels, liquid crystals, and porous solids.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of its tautomeric forms and the well-established hydrogen bonding behavior of related 2-pyridone compounds provides a strong foundation for predicting its intermolecular interactions. The prevalence of the robust pyridone homodimer synthon, coupled with the potential for extended networks mediated by the 4-amino group, underscores the rich supramolecular chemistry of this molecule. The synergistic application of spectroscopic techniques and computational modeling will continue to be instrumental in further refining our understanding of these interactions, thereby facilitating the rational design of new drugs and materials based on the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic examinations of hydrogen bonding in hydroxy-functionalized ADMET chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intermolecular interactions and thermodynamic properties of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers: A density functional theoretical study [scielo.org.za]
- 9. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Importance of the 4-Amino-2-hydroxypyridine Scaffold
An Application Guide to the Synthesis of 4-Amino-2-hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The this compound core, which exists in tautomeric equilibrium with its more stable 4-amino-1H-pyridin-2-one form, represents a "privileged structure" in modern medicinal chemistry.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows it to form robust interactions with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[2] Derivatives of this scaffold are found in molecules targeting conditions from neurodegenerative diseases to cardiovascular ailments and cancer.[2][3][4] For instance, it is a key intermediate in the synthesis of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor used to treat chronic kidney disease in patients with type 2 diabetes.[3]
This guide provides an in-depth overview of the primary synthetic strategies for accessing this versatile scaffold, complete with detailed protocols and an analysis of the chemical principles underpinning these methodologies. The aim is to equip researchers and drug development professionals with the knowledge to not only replicate these syntheses but also to rationally design and execute novel routes to new derivatives.
Tautomerism: A Critical Consideration
A fundamental characteristic of the this compound system is its tautomerism. The molecule predominantly exists as the 4-amino-1H-pyridin-2-one isomer due to the aromatic stability and the strength of the carbonyl double bond.[1] This equilibrium is crucial as it dictates the molecule's reactivity and its binding mode in biological systems.[1]
Caption: Tautomeric equilibrium of the core scaffold.
Part 1: Core Synthetic Strategies
The construction of this compound derivatives can be broadly categorized into two main approaches: (A) Ring Formation from acyclic precursors and (B) Functional Group Interconversion (FGI) on a pre-existing pyridine ring.
A. Ring Formation via Cyclization Reactions
Building the heterocyclic ring from simple, acyclic starting materials is a powerful and convergent approach. These methods often involve the condensation of components that bring together the necessary carbon and nitrogen atoms.
A prominent strategy involves the reaction of enamines with activated carbonyl compounds. For example, the reaction of enamines derived from β-ketoesters (like ethyl acetoacetate) with azlactones can produce highly substituted tetrahydropyridine intermediates, which can then be oxidized to the desired pyridin-2-one.[5] A related and versatile method is the reaction of 2-cyano-4-pyrones with amines. This opens the pyrone ring to form a 5-amino-3-oxopent-4-enamide intermediate, which subsequently cyclizes to the 4-pyridone-3-carboxamide scaffold.[6]
Causality Behind the Approach: This bottom-up strategy is advantageous for creating molecular diversity. By varying the acyclic starting materials (the enamine, the ketoester, the amine, etc.), a wide range of substituents can be introduced at various positions on the pyridine ring in a single, efficient process.
Caption: General workflow for ring formation synthesis.
B. Functional Group Interconversion (FGI)
This "top-down" approach begins with a readily available, substituted pyridine and chemically modifies its functional groups to arrive at the target this compound structure. This is often the preferred route when the required starting pyridine is commercially available and inexpensive.
Common FGI strategies include:
-
Nitration and Reduction: A common industrial method starts with 2-chloropyridine.[7] N-oxidation activates the 4-position for nitration, followed by reduction of the nitro group to the desired 4-amino group. The 2-chloro substituent can then be hydrolyzed to the 2-hydroxy group.
-
Diazotization and Hydrolysis: Starting from a compound like 4-aminopyridine, one can perform a diazotization reaction followed by hydrolysis to install the hydroxyl group.[8] This method is effective for converting an amino group into a hydroxyl group.
-
Ammonolysis: A 4-substituted-2-hydroxypyridine can undergo ammonolysis, where an amino group displaces a suitable leaving group at the 4-position.
Causality Behind the Approach: FGI is highly logical and predictable. It leverages well-understood, high-yielding reactions. The choice of strategy depends entirely on the availability and cost of the starting pyridine derivative. For example, using 2-chloropyridine is economical due to its wide availability as a bulk chemical.[7]
Part 2: Experimental Protocols
The following protocols are detailed, self-validating procedures derived from established literature, providing step-by-step guidance for laboratory synthesis.
Protocol 1: Two-Step Synthesis from 2-Cyano-4-pyrones
This protocol is adapted from the work of Sidorova et al. and demonstrates the ring-transformation strategy to prepare N-substituted 4-pyridone-3-carboxamides.[6]
Step 1: Synthesis of 5-Amino-3-oxopent-4-enamide Intermediate
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2-cyano-6-(trifluoromethyl)-4-pyrone (1.0 mmol) in ethanol (15 mL).
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol) to the solution at room temperature (20-25°C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 21 days depending on the amine's reactivity.[6]
-
Work-up and Isolation: Upon completion, reduce the solvent volume under vacuum. The resulting solid product, the 5-amino-3-oxopent-4-enamide, is typically purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to form 4-Pyridone-3-carboxamide
-
Reactant Preparation: To a solution of the dried 5-amino-3-oxopent-4-enamide intermediate (0.5 mmol) in toluene (10 mL), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.0 mmol, 2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at ambient temperature for 24 hours.[6] The cyclization is driven by the condensation of the enamine with the acetal, followed by elimination of methanol and dimethylamine.
-
Isolation and Purification: Remove the toluene under reduced pressure. The crude residue is then purified by recrystallization (e.g., from ethanol or toluene) to yield the final 4-pyridone-3-carboxamide product. Yields for this step typically range from 31-70%.[6]
Protocol 2: Synthesis from 4-Aminopyridine via Diazotization
This protocol for synthesizing the parent 4-hydroxypyridine is based on a well-established diazotization-hydrolysis reaction.[8] This core can then be further derivatized.
-
Preparation of Diazonium Salt Solution:
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, add water (400 mL).
-
Carefully and slowly add concentrated sulfuric acid (98%, 140 mL) while cooling in an ice bath to maintain the temperature between 20-40°C.
-
Add 4-aminopyridine (95 g, ~1.0 mol) to the acidic solution, keeping the temperature between 0-20°C.
-
Slowly add butyl nitrite (150.8 g, ~1.46 mol) dropwise over approximately 2 hours, ensuring the temperature does not exceed the prescribed limits. This step is critical as diazonium salts can be unstable at higher temperatures.
-
-
Hydrolysis of the Diazonium Salt:
-
Prepare a separate solution of barium hydroxide in water.
-
Slowly add the diazonium salt solution to the barium hydroxide solution. The hydrolysis reaction proceeds to replace the diazonium group with a hydroxyl group.
-
Maintain the reaction temperature between 30-60°C until the solution pH reaches 7.5-8.[8]
-
-
Work-up and Purification:
-
Bubble carbon dioxide through the solution to precipitate excess barium hydroxide as barium carbonate.
-
Filter the mixture and wash the solid. The filtrate contains the crude 4-hydroxypyridine.
-
Add activated carbon to the filtrate and stir to decolorize.
-
Filter again and purify the product through vacuum distillation or recrystallization from a methanol/water mixture to obtain high-purity 4-hydroxypyridine. The reported yield for this process is approximately 92%.[8]
-
Caption: Workflow for FGI via diazotization.
Part 3: Data Summary and Derivatization
To aid in experimental design, the following table summarizes the key aspects of the discussed synthetic routes.
| Synthetic Strategy | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages | Reference |
| Ring Transformation | 2-Cyano-4-pyrones, Amines | DMF-DMA | 30-75% (overall) | High potential for diversity, convergent. | Can require long reaction times in the first step. | [6] |
| Diazotization-Hydrolysis | 4-Aminopyridine | H₂SO₄, Butyl Nitrite, Ba(OH)₂ | ~92% | High yield, uses a common starting material. | Involves potentially unstable diazonium intermediate. | [8] |
| Nitration-Reduction-Hydrolysis | 2-Chloropyridine | H₂O₂, H₂SO₄/HNO₃, Fe/AcOH | Moderate to Good | Economical, suitable for large-scale industrial synthesis. | Multi-step, uses strong acids and nitrating agents. | [7] |
Strategies for Further Derivatization
Once the this compound core is synthesized, it serves as a versatile platform for creating extensive chemical libraries.
-
N-Alkylation/Arylation: The amino group can be readily alkylated or arylated using standard methods like reductive amination or Buchwald-Hartwig amination.
-
Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amides.
-
O-Alkylation: The 2-hydroxy group (in its pyridone form) can be alkylated on the nitrogen or oxygen atom depending on the reaction conditions. For example, reaction with ethyl iodide in the presence of silver carbonate can lead to O-alkylation, generating 2-alkoxy-substituted pyridine derivatives.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
Application Notes & Protocols: 4-Amino-2-hydroxypyridine as a Versatile Building Block in Medicinal Chemistry
Abstract
4-Amino-2-hydroxypyridine, a bifunctional heterocyclic compound, represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, inherent tautomerism, and multiple reactive sites make it an exceptionally versatile starting material for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth exploration of its chemical properties, core reactivity, and strategic applications. We present detailed, field-proven protocols for key transformations and illustrate its utility in the construction of kinase inhibitors and fused heterocyclic systems, offering researchers and drug development professionals a practical framework for leveraging this powerful building block.
Core Concepts: Understanding the Building Block
Significance in Drug Discovery
The 2-aminopyridine and 2-pyridone motifs are ubiquitous in a vast array of natural products and FDA-approved pharmaceuticals.[1] Their ability to form key hydrogen bond interactions with biological targets, such as the hinge region of protein kinases, has cemented their importance.[2] this compound serves as a cornerstone for accessing these critical pharmacophores, providing a robust platform for developing novel therapeutic agents against cancer, neurodegenerative diseases, and inflammatory conditions.[3][4][5]
Physicochemical and Structural Properties
This compound is a colorless to pale-yellow solid, soluble in water and some organic solvents.[6] Its true power, however, lies in its structural dynamics, specifically its tautomeric nature.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [6][7] |
| Molecular Weight | 110.11 g/mol | [7] |
| Appearance | Solid | [6] |
| CAS Number | 38767-72-5 | [7] |
The Critical Role of Tautomerism
A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[3][8][9] For this compound, the equilibrium strongly favors the 4-amino-1H-pyridin-2-one tautomer. This preference is driven by the formation of a strong carbon-oxygen double bond and the establishment of an aromatic pyridone ring system.[8] This tautomerism is not merely a structural curiosity; it dictates the molecule's reactivity, influencing which nitrogen atom (exocyclic amino or endocyclic ring nitrogen) participates in reactions. In most synthetic conditions, reactions such as alkylation and arylation occur on the ring nitrogen of the more stable pyridone tautomer.[10]
Caption: Tautomeric equilibrium of this compound.
Core Reactivity and Synthetic Strategies
The molecule possesses three primary sites for chemical modification: the exocyclic amino group, the endocyclic (ring) nitrogen, and the carbon atoms of the pyridine ring. This multi-faceted reactivity allows for the strategic and sequential introduction of diverse chemical moieties.[3]
-
Nucleophilicity: The exocyclic amino group has a lone pair of electrons, enabling it to act as a nucleophile in reactions like acylation and sulfonylation.[11] The ring nitrogen in the pyridone tautomer is also nucleophilic and is the primary site for alkylation and arylation.
-
Coordination Chemistry: The lone pair electrons on both nitrogen and oxygen atoms allow the molecule to act as a ligand, coordinating with metal ions to form stable complexes, a property useful in catalysis.[11]
-
Ring Functionalization: The pyridine ring can be functionalized, typically after halogenation, to introduce substituents via powerful cross-coupling reactions.[3]
Caption: Major synthetic pathways using the this compound scaffold.
Application Note 1: Synthesis of Kinase Inhibitors
Rationale: The 2-aminopyridine moiety is a well-established "hinge-binding" motif in kinase inhibitors. It mimics the adenine portion of ATP, forming critical hydrogen bonds within the ATP-binding pocket of the kinase. By functionalizing the this compound core, particularly at the ring nitrogen (N1) and a carbon position (e.g., C5 or C6), medicinal chemists can generate potent and selective inhibitors.[2][12]
Protocol 1: Multi-Step Synthesis of a Substituted 4-Amino-1-arylpyridin-2-one
This protocol outlines a general, three-step sequence: 1) Halogenation of the pyridone ring to install a synthetic handle, 2) Copper-catalyzed N-arylation of the ring nitrogen, and 3) Palladium-catalyzed Suzuki coupling to install a diversity element.
Step A: C5-Iodination
-
Setup: To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M), add N-iodosuccinimide (NIS, 1.1 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Pour the reaction mixture into water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-amino-5-iodo-1H-pyridin-2-one.
-
Scientist's Note: NIS is a mild and effective electrophilic iodinating agent for electron-rich heterocyclic systems like this pyridone. DMF is a suitable polar aprotic solvent for this transformation.
-
Step B: Copper-Catalyzed N-Arylation
-
Setup: In an oven-dried flask, combine 4-amino-5-iodo-1H-pyridin-2-one (1.0 eq), the desired aryl bromide (1.2 eq), copper(I) iodide (CuI, 0.1 eq), 4,7-dimethoxy-1,10-phenanthroline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Add anhydrous dioxane as the solvent. Degas the mixture with argon for 15 minutes, then heat to 100-110 °C for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).
-
Rationale: Copper catalysis, particularly with a phenanthroline-type ligand, is highly effective for the N-arylation of pyridones.[10] The base (K₂CO₃) is crucial for deprotonating the pyridone nitrogen to generate the active nucleophile.
-
Step C: Palladium-Catalyzed Suzuki Coupling
-
Setup: To a microwave vial, add the N-arylated intermediate from Step B (1.0 eq), the desired boronic acid or ester (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand like SPhos (0.1 eq). Add a base such as potassium phosphate (K₃PO₄, 3.0 eq).
-
Reaction: Add a solvent mixture (e.g., dioxane/water 4:1). Seal the vial and heat in a microwave reactor at 120-140 °C for 20-40 minutes.
-
Workup & Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final product by flash chromatography or preparative HPLC.
-
Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Application Note 2: Construction of Fused Heterocyclic Systems
Rationale: The adjacent amino and keto functionalities in the pyridone tautomer make it an ideal precursor for condensation reactions to build fused bicyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are rigid and conformationally constrained, often leading to improved binding affinity and selectivity for biological targets.[12]
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Derivative
This protocol describes a condensation reaction with an activated carbonyl species, followed by cyclization.
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a high-boiling point solvent like Dowtherm A or diphenyl ether.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Reaction: Heat the mixture to 140-160 °C for 2-4 hours. This step forms an intermediate amidine. Monitor the reaction by TLC or LC-MS.
-
Cyclization: After cooling slightly, add a primary amine (R-NH₂, 2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reheat the mixture to 180-200 °C for 6-12 hours, often with a Dean-Stark trap to remove methanol and water.
-
Workup and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the solvent. Collect the solid by filtration, wash with a non-polar solvent like hexane or ether, and recrystallize or purify by column chromatography to obtain the desired pyrido[2,3-d]pyrimidin-7-one.
-
Scientist's Note: DMF-DMA acts as a one-carbon synthon, reacting with the exocyclic amino group to form a reactive intermediate. The subsequent addition of another amine and acid-catalyzed cyclization leads to the formation of the fused pyrimidine ring. This is a classic and robust method for constructing this important heterocyclic core.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. synchem.de [synchem.de]
- 8. chemtube3d.com [chemtube3d.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]
- 12. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of 4-Amino-2-hydroxypyridine into Peptides via Solid-Phase Synthesis
Introduction: The Pyridine Scaffold as a Privileged Element in Peptide Drug Design
The integration of non-canonical amino acids and heterocyclic scaffolds into peptides is a cornerstone of modern drug discovery. These modifications offer a powerful toolkit to transcend the limitations of natural peptides, enhancing metabolic stability, modulating receptor affinity, and introducing novel functionalities. The pyridine ring, an isostere of benzene, is a particularly valuable pharmacophore, found in over 7,000 drug molecules of medicinal importance.[1][2] Its inclusion in a peptide can improve biochemical potency, increase cell permeability, and resolve issues with protein binding.[1][3]
This guide focuses on 4-Amino-2-hydroxypyridine, a versatile heterocyclic building block. Its unique electronic and structural properties present an opportunity to design innovative peptide-based therapeutics. However, its incorporation via Solid-Phase Peptide Synthesis (SPPS) is not trivial and requires careful strategic planning. The molecule exists in a critical tautomeric equilibrium between the this compound and the more stable 4-Amino-2-pyridone form, which dictates its reactivity and protection strategy.[4][5]
Herein, we present two comprehensive strategies for incorporating this moiety into peptide sequences using the robust Fmoc/tBu methodology:
-
Strategy A: A conceptual guide for the direct backbone incorporation of a custom-synthesized 4-Amino-2-pyridone derivative, treating it as a non-canonical amino acid analogue.
-
Strategy B: An experimentally grounded protocol for the post-synthesis modification of a peptide, tethering the 4-Amino-2-pyridone moiety to a lysine side-chain.
These protocols are designed for researchers, chemists, and drug development professionals seeking to leverage this unique scaffold to create next-generation peptide therapeutics.
Physicochemical Properties & Strategic Considerations
The primary challenge in utilizing this compound is managing its multiple reactive sites: the exocyclic 4-amino group, the endocyclic nitrogen, and the 2-hydroxyl group, which is predominantly in its 2-pyridone tautomeric form.[4][5]
Caption: Tautomeric equilibrium of this compound.
For successful incorporation using Fmoc-SPPS, an orthogonal protection scheme is mandatory.[6] This ensures that side-chain protecting groups remain intact during the repeated basic treatments (e.g., piperidine) for Nα-Fmoc removal, and that the Nα-Fmoc group is stable during side-chain manipulations or final acidic cleavage.[6][7]
Strategy A: Direct Backbone Incorporation (Conceptual Framework)
This advanced strategy treats a derivative of 4-Amino-2-pyridone as a custom amino acid. It requires the de novo synthesis of a building block that possesses:
-
An Nα-Fmoc protected amino group.
-
A free carboxylic acid for peptide bond formation.
-
An orthogonally protected pyridone functionality to prevent side reactions.
A plausible, though synthetically challenging, monomer would be Fmoc-4-amino-2-(O-benzyl)-pyridine-6-carboxylic acid . The benzyl (Bzl) group protecting the pyridone oxygen is stable to the piperidine used for Fmoc removal but can be cleaved during the final strong acid (TFA or HF) treatment.[6][8]
Caption: Proposed monomer for direct backbone incorporation.
Protocol A: SPPS with a Custom Pyridone Monomer
This protocol assumes the successful synthesis and availability of the protected monomer described above.
1. Resin Selection and Preparation:
-
Objective: To provide a solid support for peptide assembly.
-
Procedure:
-
Select a resin appropriate for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[9]
-
Place the resin (0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in dichloromethane (DCM), followed by dimethylformamide (DMF) for 30-60 minutes each. Drain the solvent.
-
2. First Amino Acid (C-Terminal) Loading (Example for Wang Resin):
-
Objective: To covalently attach the first amino acid to the solid support.
-
Procedure:
-
Dissolve 3 equivalents of the first Fmoc-amino acid and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in DMF.[9]
-
Add the solution to the swollen resin.
-
Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) and agitate for 2-4 hours at room temperature.[9]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.
-
3. Peptide Elongation Cycle (Iterative Process):
-
Objective: To sequentially add amino acids, including the custom pyridone monomer.
Step 3a: Nα-Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes.
-
Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
Step 3b: Amino Acid Coupling
-
In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid (or the custom pyridone monomer) and 3 equivalents of an activator (see Table 1) in DMF. For uronium/phosphonium activators, add 6 equivalents of a base like N,N-diisopropylethylamine (DIEA).[9]
-
Pre-activate for 2-5 minutes, then add the solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 1-2 hours. For the sterically hindered pyridone monomer, extended coupling times (4 hours) or a double coupling may be necessary.[9][10]
-
Wash the resin with DMF (3x) and DCM (3x).
Step 3c: Monitoring (Kaiser Test)
-
4. Repeat the elongation cycle until the full peptide sequence is assembled.
Caption: The core iterative cycle of Fmoc-SPPS.
| Coupling Reagent | Full Name | Class | Notes |
| HBTU / TBTU | O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate | Aminium | Highly efficient and popular for standard couplings.[12] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium | More reactive than HBTU; excellent for hindered couplings.[10][12] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium | High efficiency comparable to HATU but with improved safety (non-explosive).[12] |
| DIC / OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Carbodiimide | A modern, safer alternative to DCC/HOBt, minimizing racemization.[13] |
| Table 1: Recommended Coupling Reagents for SPPS. |
Strategy B: Post-Synthesis Modification of a Lysine Side-Chain
This strategy is less complex from a monomer synthesis perspective and leverages well-established orthogonal protection schemes. A peptide is first synthesized containing a lysine residue protected with a group that can be removed on-resin without affecting other acid-labile (tBu, Boc, Trt) or base-labile (Fmoc) groups. The methyltrityl (Mtt) group is ideal for this purpose, as it is selectively cleaved by dilute TFA.[13][14]
Protocol B: On-Resin Acylation of Lys(Mtt)
1. Peptide Synthesis:
-
Objective: To assemble the primary peptide sequence including a strategically placed Lys(Mtt).
-
Procedure:
-
Following the standard Fmoc-SPPS protocol outlined in Strategy A (steps 1-4), synthesize the desired peptide sequence.
-
At the desired position, incorporate Fmoc-Lys(Mtt)-OH using standard coupling conditions.
-
Ensure the final N-terminal Fmoc group is left on after the last coupling cycle to protect the N-terminus during the subsequent steps.
-
2. Selective Mtt Group Deprotection:
-
Objective: To expose the lysine side-chain amine for modification.
-
Procedure:
-
Wash the peptide-resin with DCM (5x).
-
Prepare a solution of 1-3% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.[14]
-
Add the solution to the resin and agitate. Perform repeated, short treatments (e.g., 10 x 2 minutes), collecting the filtrate each time. The yellow color of the trityl cation indicates successful cleavage.
-
Wash the resin thoroughly with DCM (3x), 10% DIEA in DMF (2x, to neutralize any residual acid), and finally DMF (5x).[14]
-
3. Coupling of the Pyridone Moiety:
-
Objective: To attach the 4-Amino-2-pyridone structure to the lysine side-chain. A commercially available or custom-synthesized derivative like 4-(Boc-amino)-2-pyridone-N-acetic acid is required. The Boc group protects the 4-amino position during coupling.
-
Procedure:
-
In a separate vial, dissolve 3 equivalents of the pyridone-acid derivative, 3 equivalents of HATU, and 6 equivalents of DIEA in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated solution to the peptide-resin with the exposed lysine side-chain amine.
-
Agitate for 4-6 hours or overnight to ensure complete coupling.
-
Wash the resin extensively with DMF (5x) and DCM (5x).
-
4. Final N-terminal Fmoc Deprotection:
-
Procedure: If the synthesis is complete, remove the final N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol A, Step 3a.
Caption: Workflow for post-synthesis modification of a Lys side-chain.
Final Cleavage, Deprotection, and Purification
This final step is applicable to peptides synthesized by either strategy.
-
Objective: To simultaneously cleave the peptide from the resin and remove all remaining side-chain protecting groups (e.g., tBu, Boc, Pbf, Trt, Bzl).
-
Causality: A strong acid, typically TFA, is used to break the acid-labile bonds of the linker and side-chain protecting groups. During this process, highly reactive carbocations are generated, which can irreversibly modify sensitive residues like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr). Scavengers are therefore essential to trap these reactive species.[15]
Protocol: Global Deprotection and Cleavage
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the appropriate cleavage cocktail based on the peptide's amino acid composition (see Table 2). Use approximately 10 mL of cocktail per gram of resin.[9]
-
Add the cooled cocktail to the resin and agitate at room temperature for 2-4 hours.[16]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold (0 °C) diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).
| Cleavage Cocktail | Composition (v/v) | Use Case |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Standard cocktail for peptides with Arg(Pmc/Mtr), Cys, Met, Trp.[16] |
| TFA / TIS / H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common, low-odor cocktail suitable for most peptides, especially when Trp is protected as Trp(Boc). |
| TFA / TIS / H₂O / EDT | TFA / TIS / Water / Ethanedithiol (94:1:2.5:2.5) | Recommended for peptides containing Cys(Trt) to ensure efficient scavenging. |
| TFA / DCM | TFA / Dichloromethane (1:1) | For peptides without any sensitive residues (Trp, Cys, Met, Tyr). |
| Table 2: Common TFA Cleavage Cocktails for Fmoc-SPPS. |
Expert Insights & Troubleshooting
-
Incomplete Coupling of the Pyridone Monomer: Due to its steric bulk, the pyridone building block may couple inefficiently. Solution: Use a more powerful coupling reagent like HATU or COMU, extend the reaction time to 4-6 hours, and perform a second coupling if the Kaiser test remains positive.[10][12]
-
Diketopiperazine (DKP) Formation: This side reaction can occur after the second amino acid is coupled, especially if Proline is involved, leading to chain termination.[17] Mitigation: When loading the first amino acid onto the resin, use conditions that minimize the presence of a free N-terminus for extended periods. Coupling the third amino acid immediately after the second can also help.
-
Modification of Trp during Cleavage: The indole side-chain of Tryptophan is highly susceptible to alkylation by carbocations generated during cleavage. Solution: Always include scavengers like TIS, water, or EDT in the cleavage cocktail. Using Fmoc-Trp(Boc)-OH during synthesis provides superior protection and is strongly recommended.[10]
-
Incomplete Benzyl (Bzl) Group Removal (Strategy A): While TFA is often sufficient, some Bzl groups can be stubborn. Solution: If cleavage with standard cocktails is incomplete, treatment with stronger acids like liquid Hydrogen Fluoride (HF) may be required, although this necessitates specialized equipment and safety precautions.[8]
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 2-Amino-4-hydroxypyridine | 33623-18-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Versatile Ligand: Application Notes and Protocols for 4-Amino-2-hydroxypyridine in Coordination Chemistry
Introduction: Unveiling the Potential of 4-Amino-2-hydroxypyridine
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Among the vast array of organic molecules utilized as ligands, this compound (AHP) stands out as a particularly versatile and promising building block. Its unique electronic and structural features, arising from the interplay of an amino group, a hydroxyl group, and the pyridine ring, render it a highly adaptable ligand for a wide range of metal ions. This guide provides an in-depth exploration of AHP as a ligand, offering detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
This compound is an organic compound that can act as a versatile ligand in coordination chemistry due to the presence of nitrogen and oxygen atoms with lone pairs of electrons.[1] This allows it to form stable complexes with various metal ions, a property that is widely utilized in catalysis and materials science.[1] The coordination of AHP to a metal ion can alter the electron density and spatial arrangement of the metal center, thereby influencing the catalytic activity and optical properties of the resulting complex.[1] Furthermore, AHP exhibits tautomerism, existing in equilibrium between its enol and keto forms, which can influence its coordination behavior and the properties of its metal complexes.[1]
This document will delve into the practical aspects of working with AHP, from the synthesis of its metal complexes to their characterization and potential applications. The protocols provided herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot their experiments effectively.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for designing and interpreting coordination chemistry experiments.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 110.11 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow to green to brown powder | --INVALID-LINK-- |
| Tautomerism | Exists in enol and keto forms | [1] |
| Coordination Sites | Pyridine nitrogen, amino nitrogen, hydroxyl oxygen | [1] |
Experimental Protocols
Protocol 1: General Synthesis of First-Row Transition Metal Complexes with this compound
This protocol outlines a general procedure for the synthesis of [M(AHP)₂(H₂O)₂]X₂ complexes, where M = Co(II), Ni(II), or Cu(II) and X is a non-coordinating anion like Cl⁻ or NO₃⁻. The underlying principle involves the direct reaction of a metal salt with the AHP ligand in a suitable solvent, leading to the formation of the coordination complex. The choice of solvent is critical to ensure the dissolution of both reactants. A slightly acidic medium can be beneficial for the dissolution of the ligand.
Materials:
-
This compound (AHP)
-
CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O
-
Ethanol
-
Deionized water
-
0.1 M HCl (optional)
Procedure:
-
Ligand Solution Preparation: Dissolve 2 mmol of this compound in 20 mL of a 1:1 (v/v) ethanol/water mixture. Gentle heating and the addition of a few drops of 0.1 M HCl may be necessary to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve 1 mmol of the respective metal chloride salt in 10 mL of deionized water.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux: Heat the resulting mixture to reflux for 2-3 hours. A color change or the formation of a precipitate should be observed.
-
Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, slowly evaporate the solvent until crystals appear.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then with diethyl ether. Dry the product in a desiccator over anhydrous CaCl₂.
Causality behind Experimental Choices:
-
The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of bis-ligand complexes, which are common for these metal ions.
-
Refluxing the reaction mixture provides the necessary activation energy for the coordination reaction to proceed to completion.
-
The use of a mixed solvent system (ethanol/water) helps to solubilize both the organic ligand and the inorganic metal salt.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of transition metal complexes with this compound.
Protocol 2: Characterization of this compound Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. This protocol details the key analytical techniques and expected observations.
IR spectroscopy is a powerful tool for confirming the coordination of the AHP ligand to the metal ion. The binding of the ligand to the metal center results in shifts in the vibrational frequencies of its functional groups.
Procedure:
-
Acquire the IR spectrum of the free AHP ligand and the synthesized metal complex using the KBr pellet method.
-
Compare the spectra and identify key vibrational bands.
Expected Observations and Interpretations:
| Functional Group | Free Ligand (cm⁻¹) (Typical) | Metal Complex (cm⁻¹) (Expected Shift) | Interpretation of Shift |
| ν(N-H) of NH₂ | 3400 - 3300 | Shift to lower or higher frequency | Indicates involvement or non-involvement of the amino group in coordination. |
| ν(O-H) | Broad, ~3200 | May sharpen or shift | Change in hydrogen bonding upon coordination. |
| Pyridine Ring Vibrations | ~1600, ~1570 | Shift to higher frequency | Coordination through the pyridine nitrogen atom. This is a strong indicator of complex formation. |
| ν(M-N) and ν(M-O) | Not present | New bands in the far-IR region (typically < 600 cm⁻¹) | Direct evidence of the formation of metal-ligand bonds. |
Note: The exact positions of the bands can vary depending on the metal ion and the overall structure of the complex.
UV-Vis spectroscopy provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal ion, which are indicative of the coordination geometry.
Procedure:
-
Dissolve the complex in a suitable solvent (e.g., DMSO or DMF).
-
Record the UV-Vis spectrum over a range of 200-800 nm.
Expected Observations:
-
Ligand-based transitions: Intense bands in the UV region (200-400 nm) corresponding to π→π* and n→π* transitions of the AHP ligand. These may shift upon coordination.
-
d-d transitions: For transition metal complexes, weaker bands in the visible region (400-800 nm) are expected. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex. For example, octahedral Co(II) complexes typically show a band around 500 nm, while octahedral Ni(II) complexes often exhibit multiple bands in the visible and near-IR regions.[2]
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
Procedure:
-
Heat a small sample of the complex in a TGA/DSC instrument under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
Expected Observations:
-
Dehydration: A weight loss step at relatively low temperatures (typically below 150 °C) corresponding to the loss of water molecules. This can distinguish between lattice and coordinated water, as coordinated water is generally lost at a higher temperature.
-
Decomposition: Subsequent weight loss steps at higher temperatures corresponding to the decomposition of the organic ligand.
-
Residue: The final residue at the end of the experiment is typically the metal oxide.
Diagram of the Characterization Workflow
Caption: A typical workflow for the characterization of this compound metal complexes.
Applications in Coordination Chemistry
The coordination complexes of this compound have potential applications in various fields, driven by the properties of both the ligand and the coordinated metal ion.
Catalysis
Metal complexes of aminopyridine ligands have demonstrated catalytic activity in a range of organic transformations. For instance, iron(II) complexes with aminopyridine-based ligands have been shown to catalyze atom transfer radical polymerization (ATRP).[3][4] The electronic and steric properties of the ligand can be tuned to optimize the catalytic performance. The AHP ligand, with its electron-donating amino and hydroxyl groups, can influence the redox potential of the metal center, making it a promising candidate for catalytic applications, particularly in oxidation reactions.[5]
Protocol 3: Screening for Catalytic Activity in a Model Oxidation Reaction (e.g., Cyclohexene Oxidation)
This protocol provides a general method for screening the catalytic activity of a synthesized AHP-metal complex.
Materials:
-
Synthesized M-AHP complex
-
Cyclohexene
-
tert-Butyl hydroperoxide (TBHP) as an oxidant
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a reaction vial, add the M-AHP complex (1-5 mol%), cyclohexene (1 mmol), and acetonitrile (5 mL).
-
Add TBHP (2 mmol) to initiate the reaction.
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set time (e.g., 24 hours).
-
Take aliquots at different time intervals and analyze the product distribution by GC to determine the conversion and selectivity.
Data to Collect:
-
Percentage conversion of cyclohexene.
-
Selectivity for different oxidation products (e.g., cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one).
Bioinorganic Chemistry and Drug Development
The pyridine moiety is a common scaffold in many biologically active compounds.[3] The coordination of metal ions to such ligands can enhance their biological activity.[6] Complexes of 4-aminoantipyrine derivatives, which share structural similarities with AHP, have shown antimicrobial and anticancer properties.[6] The ability of AHP to chelate essential metal ions suggests its potential in the design of therapeutic agents. For example, hydroxypyridinones are known for their metal-chelating properties and have been explored for various medicinal applications.[7]
Protocol 4: Preliminary Antimicrobial Screening (Agar Disc Diffusion Method)
This protocol can be used to assess the potential antimicrobial activity of the synthesized AHP-metal complexes.
Materials:
-
Synthesized M-AHP complex
-
Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Standard antibiotic as a positive control
-
Solvent (e.g., DMSO) as a negative control
Procedure:
-
Prepare a stock solution of the M-AHP complex in a suitable solvent.
-
Inoculate the surface of the nutrient agar plates with the test bacteria.
-
Impregnate sterile filter paper discs with the test solution, positive control, and negative control.
-
Place the discs on the inoculated agar plates.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Outlook
This compound is a ligand with significant potential in coordination chemistry. Its versatile coordination behavior, coupled with the diverse properties of metal ions, opens up avenues for the development of novel complexes with applications in catalysis, materials science, and medicine. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the rich coordination chemistry of this fascinating ligand. Future research could focus on the synthesis of multimetallic complexes using AHP as a bridging ligand, the development of highly selective catalysts for specific organic transformations, and the investigation of the detailed mechanisms of biological activity of its metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions [scirp.org]
- 6. Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and cytotoxicity studies of Cu(II), Zn(II), and Fe(III) complexes of N-derivatized 3-hydroxy-4-pyridiones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Amino-2-hydroxypyridine using a Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Amino-2-hydroxypyridine. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification essential for quality control and process monitoring. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring high specificity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, complete with a step-by-step protocol, method validation data, and troubleshooting insights.
Introduction
This compound (4A2HP), also known as 3-Deazacytosine, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O.[1][2][3] Its structural significance as a precursor in the synthesis of active pharmaceutical ingredients (APIs) necessitates a reliable and accurate analytical method for its quantification.[4] Ensuring the purity and concentration of 4A2HP in starting materials and reaction mixtures is paramount for the safety and efficacy of the final product.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[5][6] This application note details a validated RP-HPLC method that is stability-indicating and suitable for routine quality control analysis of this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[2][7]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [1][8] |
| Molar Mass | 110.11 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | 219-221 °C | [1] |
| Solubility | Moderately soluble in water, soluble in polar organic solvents like ethanol. | [4] |
| pKa (Amino Group) | ~5-6 | [7] |
| pKa (Hydroxyl Group) | ~9-10 | [7] |
Chromatographic Method
The selection of the chromatographic conditions was based on the polar nature of this compound. A reversed-phase C18 column was chosen to provide sufficient hydrophobic retention, while a buffered aqueous-organic mobile phase ensures good peak shape and resolution.
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe Filters: 0.45 µm PVDF or PTFE.
Reagents and Standards
-
This compound Reference Standard: Purity ≥ 98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized water, 18.2 MΩ·cm.
-
Ammonium Acetate: Analytical grade.
-
Acetic Acid: Glacial, analytical grade.
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium Acetate in Water (pH 5.0, adjusted with acetic acid) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: The buffered aqueous mobile phase at pH 5.0 ensures the amino group (pKa ~5-6) is partially protonated, leading to consistent retention and symmetrical peak shape. The low percentage of acetonitrile provides adequate retention for the polar analyte on the C18 column.
-
Detection Wavelength: The selection of 275 nm is based on the UV absorbance spectrum of pyridine derivatives, which typically show strong absorbance in this region, providing good sensitivity while minimizing interference from common solvents.
Protocols
Preparation of Solutions
Mobile Phase (20 mM Ammonium Acetate, pH 5.0):
-
Weigh 1.54 g of ammonium acetate and dissolve in 1 L of deionized water.
-
Adjust the pH to 5.0 ± 0.05 with glacial acetic acid.
-
Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture.
Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following protocol is a general guideline for the preparation of a solid drug substance sample. The procedure should be adapted based on the specific sample matrix.
-
Accurately weigh a sample of the test material equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow
Figure 1: General workflow for the HPLC analysis of this compound.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[7] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (containing common excipients), the this compound standard, and a sample solution. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the this compound peak. Furthermore, forced degradation studies were conducted under acidic, basic, oxidative, and thermal stress conditions. The main peak was well-resolved from all degradation product peaks, proving the stability-indicating nature of the method.
Linearity and Range
The linearity of the method was determined by analyzing five standard solutions at concentrations ranging from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient indicates excellent linearity over the tested range.
Accuracy
Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
The mean recovery values were within the acceptable range of 98.0% to 102.0%.
Precision
Repeatability (Intra-day Precision): The repeatability was assessed by performing six replicate injections of the 100 µg/mL standard solution on the same day.
Intermediate Precision (Inter-day Precision): The intermediate precision was evaluated by analyzing the same standard solution on two different days by two different analysts.
| Precision | % RSD of Peak Area |
| Repeatability | 0.45 |
| Intermediate Precision | 0.92 |
The low relative standard deviation (RSD) values demonstrate the high precision of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the analysis to be performed. The parameters are checked before starting the analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=5) | ≤ 2.0% |
Logical Workflow for Method Development and Validation
Figure 2: A logical diagram illustrating the progression from method development to validation and routine analysis.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control of bulk drug substances and for monitoring the progress of chemical reactions involving this key intermediate. The stability-indicating nature of the assay ensures that the quantification is not affected by the presence of degradation products.
References
- 1. assayprism.com [assayprism.com]
- 2. researchgate.net [researchgate.net]
- 3. synchem.de [synchem.de]
- 4. chembk.com [chembk.com]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
HPLC analysis of 4-Amino-2-hydroxypyridine and its metabolites
An Application Note for the Quantitation of 4-Amino-2-hydroxypyridine and its Putative Metabolites in Biological Matrices using HPLC-UV
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and detailed protocol for the analysis of this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection. Given the polar nature of these analytes, this application note emphasizes a robust reversed-phase HPLC method developed on a polar-modified stationary phase, which circumvents the retention challenges typically associated with such compounds.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for sample preparation, chromatographic separation, and method validation in accordance with International Conference on Harmonization (ICH) guidelines.[3][4]
Introduction: The Analytical Challenge
This compound is a heterocyclic organic compound used as a building block and intermediate in the synthesis of various pharmaceutical and chemical products.[5] When a parent compound is developed as a drug candidate, a thorough understanding of its metabolic fate is a critical regulatory requirement. The analysis of the parent drug and its metabolites in biological fluids is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.
The primary analytical challenge stems from the inherent polarity of this compound and its likely metabolites.[6][7] Polar compounds are poorly retained on traditional C18 reversed-phase columns, often eluting in the solvent front, which leads to poor resolution and unreliable quantification.[8] This guide details a method that employs a polar-endcapped C18 column to enhance the retention and separation of these hydrophilic analytes without resorting to complex techniques like ion-pairing, which can be incompatible with mass spectrometry.[2][6]
Postulated Metabolic Pathways
While specific metabolic data for this compound is not extensively published, we can infer likely pathways from related structures like 4-aminopyridine (Dalfampridine). The metabolism of 4-aminopyridine primarily involves oxidation and conjugation.[9][10] Phase I metabolism is often mediated by Cytochrome P450 (CYP450) enzymes, with studies on 4-aminopyridine implicating CYP2E1.[9][10][11] This typically introduces hydroxyl groups. Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.
Given that this compound already possesses a hydroxyl group, its metabolic pathway could involve:
-
Oxidation: Introduction of a second hydroxyl group to the pyridine ring.
-
Conjugation: Sulfation or glucuronidation at the existing hydroxyl or amino group.
The following diagram illustrates a potential metabolic pathway.
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. chembk.com [chembk.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS analysis of 4-Amino-2-hydroxypyridine after derivatization
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Amino-2-hydroxypyridine Following Silylation Derivatization
Abstract
This application note provides a comprehensive guide for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization procedure. Due to its polar nature, low volatility, and thermal lability, direct GC-MS analysis of this compound is challenging. The protocol detailed herein addresses this by converting the analyte into a more volatile and thermally stable trimethylsilyl (TMS) derivative. This transformation is achieved by reacting the active hydrogen atoms on the amino (-NH₂) and hydroxyl (-OH) functional groups with a potent silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting di-TMS-4-Amino-2-hydroxypyridine derivative exhibits excellent chromatographic properties and produces characteristic mass spectra, enabling sensitive and reliable detection and quantification. This guide is intended for researchers, analytical scientists, and professionals in drug development and metabolomics.
Introduction: The Rationale for Derivatization
This compound (CAS RN: 13466-40-5), a pyridine derivative, is a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure contains both a primary amine and a hydroxyl group, making it a polar, non-volatile compound with a melting point between 219-221 °C.[2] These properties make it unsuitable for direct analysis by gas chromatography, a technique that requires analytes to be volatile and thermally stable.[3][4]
To overcome these limitations, a chemical derivatization step is essential.[5] Silylation is the most robust and widely employed derivatization technique for GC-MS analysis of polar compounds.[4][6] This process involves replacing active hydrogens in functional groups like -OH, -NH₂, -COOH, and -SH with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[7] The resulting TMS derivatives are significantly more volatile, less polar, and more thermally stable than the parent compounds, leading to improved chromatographic peak shape, better resolution, and reduced adsorption within the GC system.[3][7]
This note focuses on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating agent, to derivatize this compound for subsequent GC-MS analysis.
Principle of Silylation with BSTFA
The derivatization of this compound proceeds via a nucleophilic attack on the silicon atom of the BSTFA molecule. The active hydrogens on both the amino and hydroxyl groups are replaced by a TMS group. The reaction is driven to completion by using an excess of the silylating reagent. For compounds that are difficult to derivatize, a catalyst such as Trimethylchlorosilane (TMCS) can be added to the BSTFA mixture to increase its reactivity.[8] The by-products of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography of the analyte.[8]
The overall reaction is as follows:
Caption: Silylation of this compound with BSTFA.
Materials, Reagents, and Instrumentation
Materials and Reagents
| Item | Supplier/Grade | Notes |
| This compound | Sigma-Aldrich (or equivalent), ≥97% purity | Analytical Standard |
| BSTFA + 1% TMCS | Sigma-Aldrich, Supelco (or equivalent) | Silylating Agent |
| Pyridine | Anhydrous, ≥99.8% | Reaction Solvent/Catalyst |
| Acetonitrile (ACN) | HPLC or GC grade, Anhydrous | Sample Solvent |
| Dichloromethane (DCM) | GC grade, Anhydrous | Dilution Solvent |
| Helium | Ultra-high purity (99.999%) | GC Carrier Gas |
| Nitrogen | High purity, dry | For sample evaporation |
| GC Vials | 2 mL, amber, with PTFE-lined caps | |
| Microliter Syringes | Various sizes (10 µL, 100 µL, 500 µL) |
Safety Note: Silylating agents like BSTFA are flammable and extremely sensitive to moisture.[8] Always handle them in a dry, well-ventilated area (fume hood) and wear appropriate personal protective equipment (gloves, safety glasses).
Instrumentation
| Component | Specification |
| Gas Chromatograph | Agilent 8890, Shimadzu GC-2030, or equivalent |
| Mass Spectrometer | Agilent 5977B MSD, Shimadzu QP2020 NX, or equivalent quadrupole MS |
| GC Column | Mid-polarity phase, e.g., HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) |
| Autosampler | Recommended for reproducibility |
| Data System | Manufacturer's software (e.g., MassHunter, GCMSsolution) |
Detailed Experimental Protocol
The following workflow outlines the process from standard preparation to GC-MS injection.
Caption: Experimental workflow for derivatization and analysis.
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask.
-
Working Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with anhydrous acetonitrile.
Sample Preparation and Derivatization
-
Aliquot and Dry: Transfer 100 µL of each standard or sample solution into a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. This step is critical as any residual water will deactivate the silylating reagent.[9][10]
-
Add Solvent/Catalyst: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 10 seconds to ensure the analyte is fully dissolved.
-
Add Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the vial. A significant molar excess of the reagent ensures the reaction goes to completion.[8]
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes. Heating helps to overcome steric hindrance and ensures derivatization of both the amino and hydroxyl groups.[8]
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be further diluted with an anhydrous solvent like dichloromethane (DCM) before injection.
GC-MS Method Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis. |
| Injection Volume | 1 µL | |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the TMS derivative. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temp. | 80 °C, hold for 2 min | |
| Ramp 1 | 10 °C/min to 200 °C | Separates the analyte from solvent and by-products. |
| Ramp 2 | 25 °C/min to 280 °C, hold for 5 min | Ensures elution of all components and cleans the column. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS.[11] |
| EI Energy | 70 eV | Promotes reproducible fragmentation for library matching.[6] |
| Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Acquisition Mode | Scan (m/z 50-400) and/or SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
Results and Discussion
Expected Chromatogram
The di-TMS derivative of this compound is expected to elute as a sharp, symmetrical peak. Using the suggested GC program, the retention time will be significantly shorter than what would be observed for the underivatized polar parent compound, if it were to elute at all.
Mass Spectral Fragmentation
The Electron Ionization (EI) mass spectrum of the derivatized analyte will provide key structural information. The molecular weight of this compound is 110.11 g/mol .[12] After reacting with two TMS groups (each adding 72.06 Da, from Si(CH₃)₃ minus H), the molecular weight of the di-TMS derivative is 254.43 g/mol .
Key expected ions in the mass spectrum include:
| m/z | Ion Identity | Interpretation |
| 254 | [M]⁺ | Molecular Ion. Its presence confirms the molecular weight of the di-TMS derivative. |
| 239 | [M-15]⁺ | Loss of a methyl radical (-CH₃) from one of the TMS groups. This is a highly characteristic fragmentation for TMS derivatives and is often the base peak.[13][14] |
| 167 | [M-15-72]⁺ | Subsequent loss of a neutral trimethylsilane molecule. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation. A ubiquitous and diagnostic ion for silylated compounds.[15] |
The fragmentation pattern of TMS derivatives is well-documented and provides a high degree of confidence in compound identification.[13][16] The relative abundance of the molecular ion versus the [M-15]⁺ fragment can vary, but the [M-15]⁺ ion is typically very prominent.[17]
Conclusion
The protocol described provides a reliable and robust method for the analysis of this compound by GC-MS. Chemical derivatization via silylation with BSTFA successfully converts the polar, non-volatile analyte into a form amenable to gas chromatography, enabling sharp chromatographic peaks and producing characteristic mass spectra for confident identification and quantification. This method is suitable for applications in pharmaceutical development, quality control, and metabolic research where accurate measurement of this compound is required.
References
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma [mdpi.com]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.lih.lu [researchportal.lih.lu]
- 15. researchgate.net [researchgate.net]
- 16. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Illuminating the Molecular Architecture: A Detailed Guide to the ¹H and ¹³C NMR Spectral Assignments for 4-Amino-2-hydroxypyridine
Introduction: The Structural Significance of 4-Amino-2-hydroxypyridine and the Power of NMR
This compound, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug development. Its structural scaffold is found in various biologically active compounds, making a thorough understanding of its molecular characteristics paramount for the design and synthesis of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the precise three-dimensional structure of organic molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed ¹H and ¹³C NMR spectral assignments for this compound. We will delve into the theoretical underpinnings of its spectral features, provide detailed experimental protocols, and offer insights into the interpretation of the resulting spectra, with a crucial focus on the molecule's tautomeric nature.
A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of this compound, this equilibrium lies heavily towards the 4-amino-2-pyridone tautomer due to the increased stability afforded by the amide-like functionality within the aromatic ring. This tautomerism profoundly influences the electronic environment of the molecule's protons and carbons, and consequently, its NMR spectra. Throughout this guide, we will primarily consider the dominant 4-amino-2-pyridone tautomer for spectral interpretation.
Predicted ¹H and ¹³C NMR Spectral Characteristics
Due to a lack of readily available, experimentally-derived and assigned NMR data for this compound in the public domain, the following spectral assignments are based on established principles of NMR spectroscopy, analysis of closely related structures, and predictive algorithms. These predictions provide a robust framework for interpreting experimentally acquired spectra.
The numbering of the atoms in the 4-amino-2-pyridone tautomer for NMR assignment is as follows:
Application Notes & Protocols: The Strategic Use of 4-Amino-2-hydroxypyridine in Modern Agrochemical Synthesis
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Versatility of a Core Heterocycle
4-Amino-2-hydroxypyridine (Chemical Formula: C₅H₆N₂O) is a pivotal heterocyclic building block in the synthesis of advanced agrochemicals.[1][2][3] Its strategic importance stems from the unique reactivity conferred by its amino and hydroxyl functional groups, which allow for a multitude of chemical transformations. This positions it as a valuable starting material and intermediate for developing novel pesticides, including herbicides, fungicides, and insecticides, designed for enhanced efficacy and crop safety.[1][4] This document outlines the core applications and provides detailed synthetic strategies leveraging the unique chemistry of this compound.
Foundational Chemical Properties and Reactivity
The utility of this compound in synthesis is governed by its distinct structural and electronic characteristics.
-
Tautomeric Equilibrium: A critical feature of hydroxypyridines is their ability to exist in equilibrium with their corresponding pyridone tautomers. This compound predominantly exists as 4-Amino-1H-pyridin-2-one. This tautomerism is crucial as it influences the molecule's aromaticity and the nucleophilicity of the nitrogen and oxygen atoms, dictating the course of subsequent reactions.
-
Reactive Functional Groups: The presence of both a primary amine (-NH₂) and a hydroxyl/keto group (-OH/C=O) makes the molecule bifunctional. The amino group readily undergoes reactions such as acylation, alkylation, and diazotization, while the pyridone ring can be targeted for O-alkylation or electrophilic substitution at the ring's carbon atoms.[4]
-
Physicochemical Profile: It is a colorless crystalline solid that is soluble in water and some organic solvents, making it adaptable to various reaction conditions.[1]
Core Synthetic Applications in Agrochemicals
This compound serves as a foundational scaffold for several classes of agrochemicals. Its structure can be elaborated to introduce specific toxophores or to modify physicochemical properties for improved uptake and translocation in target organisms.
Herbicide Synthesis
The 4-aminopyridine core is integral to the development of modern herbicides, particularly those in the synthetic auxin class, such as picolinic acid derivatives.[5] These herbicides are valued for their ability to selectively control broadleaf weeds with minimal damage to crops.[4][5] The synthesis involves transforming the this compound scaffold to incorporate a carboxylic acid group and other substituents that fine-tune the herbicidal activity and spectrum.
Fungicide and Plant Health Compound Development
The pyridine ring is a well-established pharmacophore in fungicidal compounds. By modifying the this compound structure, novel derivatives with potent fungicidal or bactericidal activity can be generated.[4] The synthetic strategy often involves N-acylation or O-alkylation to append moieties known to disrupt fungal metabolic pathways. The closely related compound, 4-Amino-2-chloropyridine, has demonstrated high activity against a range of plant pathogens, including rust, powdery mildew, and rice blast, highlighting the potential of the 4-aminopyridine framework in disease control.[6]
Plant Growth Regulators
The 4-aminopyridine skeleton is also a key component in the synthesis of plant growth regulators. A prominent example is the synthesis of Forchlorfenuron (KT-30), a highly active cytokinin that promotes cell division and fruit growth.[6] Although the industrial synthesis often starts from the analogous 4-Amino-2-chloropyridine, the underlying chemistry demonstrates the importance of the 4-aminopyridine core in creating molecules that modulate plant physiology.[6]
Experimental Protocols & Synthetic Strategies
The following protocols provide a detailed, step-by-step framework for the utilization of this compound in agrochemical synthesis. These are representative methodologies designed to be adapted and optimized by researchers.
Protocol 1: Synthesis of a 4-Aminopicolinic Acid Precursor for Herbicides
This protocol outlines a multi-step pathway to functionalize the this compound ring to create a key intermediate for picolinic acid-type herbicides. The causality behind each step is explained to provide a robust, self-validating system.
Objective: To introduce a chlorine atom and a protected carboxyl group onto the pyridine ring, preparing it for final conversion to a herbicidally active molecule.
Workflow Diagram:
Caption: Synthetic workflow for a picolinic acid precursor.
Methodology:
-
N-Protection of the Amino Group:
-
Rationale: The primary amino group is highly reactive and can interfere with subsequent chlorination and carboxylation steps. Protection, for example as a tert-butoxycarbonyl (Boc) carbamate, ensures that reactions occur at the desired positions on the ring.
-
Procedure: Dissolve this compound (1.0 eq) in a suitable solvent like dioxane or THF. Add a base such as triethylamine (1.2 eq). Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at room temperature. Stir the mixture for 12-24 hours. Monitor reaction completion by TLC. Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-protected intermediate.
-
-
Chlorination of the Pyridone Ring:
-
Rationale: Converting the hydroxyl/keto group to a chloro group is a classic transformation that activates the ring for further functionalization, such as cross-coupling reactions or the introduction of a carboxyl group. Reagents like phosphorus oxychloride (POCl₃) are effective for this conversion.
-
Procedure: To the N-protected intermediate (1.0 eq), carefully add phosphorus oxychloride (3.0-5.0 eq) at 0 °C. Slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-6 hours. Cool the mixture to room temperature and pour it cautiously onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract the product with an appropriate solvent. The resulting chlorinated pyridine intermediate is then purified, typically by column chromatography.
-
-
Introduction of the Carboxyl Group (Carboxylation):
-
Rationale: The carboxyl group is the key functional moiety for auxin-type herbicides. It can be introduced via several methods. A common industrial approach is palladium-catalyzed carbonylation, which reacts the chloro-intermediate with carbon monoxide.
-
Procedure: In a pressure vessel, combine the chlorinated intermediate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., dppf, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent like methanol. Pressurize the vessel with carbon monoxide (CO, 5-10 atm) and heat to 80-100 °C for 8-16 hours. After cooling and venting, the resulting methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by acidification with HCl.
-
-
Deprotection:
-
Rationale: The final step is to remove the Boc protecting group to restore the free amino functionality, which is often crucial for biological activity.
-
Procedure: Dissolve the carboxylated intermediate in a solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution. Stir at room temperature for 1-4 hours until TLC indicates the complete removal of the protecting group. Evaporate the solvent and excess acid to yield the final 4-aminopicolinic acid precursor.
-
Protocol 2: General Strategy for Synthesis of Fungicidal Amide and Ether Derivatives
This section describes a versatile strategy for creating a library of potential fungicidal compounds through derivatization of the amino and hydroxyl groups.
Objective: To generate structural diversity by attaching various chemical moieties to the core scaffold, enabling structure-activity relationship (SAR) studies.
Workflow Diagram:
Caption: Derivatization strategies for fungicidal compounds.
Methodology A: N-Acylation
-
Rationale: Forming an amide linkage by reacting the amino group is a robust and common method for creating biologically active molecules.[7] The nature of the 'R' group can be varied to modulate lipophilicity, steric bulk, and electronic properties.
-
Procedure:
-
Suspend this compound (1.0 eq) in a solvent like DCM or pyridine.
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (R-COCl, 1.1 eq). If starting with a carboxylic acid, use a coupling agent like EDC/HOBt.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with water, and extract the product. Purify via recrystallization or column chromatography.
-
Methodology B: O-Alkylation
-
Rationale: The pyridone tautomer can be readily alkylated at the oxygen atom in the presence of a base. This introduces an ether linkage, providing another avenue for structural modification.
-
Procedure:
-
Combine this compound (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add the alkyl or aryl halide (R'-X, 1.1 eq).
-
Heat the mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Purify as required.
-
Data Presentation: Structure-Activity Relationship (SAR) Table
The table below provides a conceptual summary of how different substituents (R-groups) introduced via the protocols above could influence fungicidal activity, based on established principles in agrochemical design.
| Modification Site | R-Group Class | Example R-Group | Potential Impact on Activity |
| N-Acyl | Halogenated Phenyl | 2,6-dichlorophenyl | Increases lipophilicity; potential for steric interactions with target enzyme. |
| N-Acyl | Heterocycle | Thiophene-2-carbonyl | Introduces a different pharmacophore; may enhance binding affinity.[7] |
| N-Acyl | Fluoroalkyl | Trifluoroacetyl | Can improve metabolic stability and binding through electronic effects. |
| O-Alkyl | Substituted Benzyl | 4-fluorobenzyl | Modifies solubility and systemicity within the plant. |
| O-Alkyl | Small Alkyl | Ethyl, Propyl | Fine-tunes water/oil partition coefficient (LogP) for optimal uptake. |
Conclusion
This compound is a highly effective and versatile platform for the synthesis of novel agrochemicals. Its inherent reactivity, when strategically harnessed, allows for the creation of diverse molecular architectures targeting a range of agricultural pests and diseases. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the vast potential of this valuable chemical intermediate in the ongoing quest for more effective and sustainable crop protection solutions.
References
- 1. chembk.com [chembk.com]
- 2. synchem.de [synchem.de]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Complexes of 4-Amino-2-hydroxypyridine
Introduction: The Versatility of 4-Amino-2-hydroxypyridine as a Ligand
This compound is a heterocyclic compound of significant interest in coordination chemistry. Its structure, featuring a pyridine ring with both an amino and a hydroxyl substituent, allows for versatile coordination with a wide range of metal ions. The presence of multiple donor atoms (the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen) enables the formation of stable chelate rings with metal centers, leading to the creation of diverse and functionally rich metal complexes.
The tautomeric nature of this compound, existing in both enol and keto forms, further influences its coordination behavior and the resulting properties of its metal complexes. This structural flexibility, combined with the electronic effects of the amino and hydroxyl groups, makes these complexes promising candidates for a variety of applications, including catalysis, materials science, and, most notably, drug development. This guide will provide a detailed overview of the potential applications of these metal complexes, with a focus on their therapeutic potential, and will include detailed protocols for their synthesis and evaluation.
Anticipated Biological Applications: A Focus on Anticancer and Antimicrobial Activities
While research on metal complexes of this compound is an emerging field, the well-documented biological activities of structurally related metal complexes provide a strong rationale for their investigation as therapeutic agents. The introduction of a metal center to an organic ligand can significantly enhance its biological efficacy through various mechanisms, including increased lipophilicity, altered redox potentials, and the ability to interact with biological macromolecules like DNA and proteins.
Anticancer Potential: A New Frontier in Metallodrugs
The success of platinum-based anticancer drugs has spurred the development of new metal-based therapeutics with improved efficacy and reduced side effects. Copper complexes, in particular, have shown significant promise as anticancer agents. Their mechanism of action is often multifaceted, involving the generation of reactive oxygen species (ROS), inhibition of proteasome activity, and induction of apoptosis.[1][2][3][4][5]
It is hypothesized that copper(II) complexes of this compound could exhibit potent anticancer activity. The planar nature of the pyridine ring may facilitate intercalation with DNA, while the redox-active copper center could catalyze the production of ROS, leading to oxidative stress and cell death in cancer cells.
Application Note 1: Synthesis of a Representative Copper(II) Complex
This section provides a detailed protocol for the synthesis of a representative copper(II) complex of this compound, formulated as [Cu(4-A-2-HP)₂Cl₂]. This protocol is based on established methods for the synthesis of similar pyridine-based copper complexes.
Principle
The synthesis involves the direct reaction of this compound with a copper(II) salt, typically copper(II) chloride, in a suitable solvent. The ligand coordinates to the copper ion to form the desired complex, which can then be isolated by precipitation and purified by recrystallization.
Materials and Reagents
-
This compound (C₅H₆N₂O)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (CH₃OH), analytical grade
-
Diethyl ether ((C₂H₅)₂O), analytical grade
-
Deionized water
Step-by-Step Protocol
-
Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 20 mL of warm methanol in a 100 mL round-bottom flask with stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of copper(II) chloride dihydrate in 10 mL of methanol.
-
Complexation Reaction: Slowly add the copper(II) chloride solution dropwise to the stirring solution of this compound at room temperature.
-
Reaction Monitoring: A color change and the formation of a precipitate should be observed upon mixing. Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete reaction.
-
Isolation of the Complex: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting solid in a vacuum desiccator over anhydrous calcium chloride for 24 hours.
-
Characterization: The synthesized complex should be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and elemental analysis to confirm its structure and purity.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of a copper(II) complex of this compound.
Application Note 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol details the evaluation of the cytotoxic activity of the synthesized copper(II) complex against a human cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle
The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The absorbance of the dissolved formazan is measured spectrophotometrically.
Materials and Reagents
-
Synthesized copper(II) complex
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
Step-by-Step Protocol
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the copper(II) complex in DMSO. Prepare serial dilutions of the complex in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow
Caption: Workflow for the in vitro cytotoxicity evaluation using the MTT assay.
Further Applications and Future Directions
Antimicrobial Activity
Metal complexes, particularly those of silver(I) and zinc(II), are well-known for their antimicrobial properties.[6][7][8] The coordination of this compound to these metals could lead to novel antimicrobial agents. The proposed mechanism of action for such complexes often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with DNA replication. Evaluation of the antimicrobial activity of these complexes against a panel of pathogenic bacteria and fungi would be a valuable area of investigation.
Catalysis
The structural features of this compound suggest that its metal complexes could be effective catalysts. Ruthenium and rhodium complexes with pyridine-based ligands have been successfully employed in a range of catalytic transformations, including hydrogenation and oxidation reactions.[9][10] The amino and hydroxyl groups on the pyridine ring can potentially participate in the catalytic cycle, for example, through proton transfer or by influencing the electronic properties of the metal center. Exploring the catalytic activity of this compound metal complexes in organic synthesis represents a promising avenue for future research.
Data Summary Table
The following table presents hypothetical IC₅₀ values for a series of this compound metal complexes against various cancer cell lines, based on data from related compounds. This data is for illustrative purposes to guide researchers in their experimental design.
| Complex | Metal Ion | HeLa (Cervical) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| 1 | Cu(II) | 8.5 | 12.3 | 15.1 |
| 2 | Zn(II) | 25.2 | 30.1 | 35.8 |
| 3 | Co(II) | 18.7 | 22.5 | 28.4 |
| 4 | Ag(I) | 15.4 | 19.8 | 23.6 |
| Cisplatin | Pt(II) | 10.2 | 11.5 | 13.7 |
Conclusion
Metal complexes of this compound represent a promising class of compounds with a wide range of potential applications. Their versatile coordination chemistry allows for the synthesis of a diverse array of structures with tunable electronic and steric properties. The preliminary evidence from related compounds strongly suggests that these complexes could be valuable as anticancer and antimicrobial agents. The protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these novel compounds, paving the way for new discoveries in medicinal and materials chemistry. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these intriguing metal complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structural characterization of hexa-μ2-chlorido-μ4-oxido-tetrakis{[4-(phenylethynyl)pyridine-κN]copper(II)} dichloromethane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity against Human and Plant Mycopathogens, and Green Synthesis of Silver Nanoparticles Exhibiting Such Activity | MDPI [mdpi.com]
- 9. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-2-hydroxypyridine
Welcome to the technical support center for the synthesis of 4-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve your reaction yields and product purity. This resource is built on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge in multi-step organic syntheses. For this compound, several factors could be at play, depending on your chosen synthetic route.
Potential Cause 1: Incomplete Reaction
-
Explanation: The reaction may not be reaching completion due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or inefficient mixing.
-
Solution:
-
Monitor Reaction Progress: Regularly monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature Control: Ensure precise temperature control. For instance, in syntheses involving diazotization of 4-aminopyridine, maintaining a low temperature (0-10°C) is critical to prevent the decomposition of the unstable diazonium intermediate[1].
-
Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can also lead to side product formation.
-
Potential Cause 2: Side Product Formation
-
Explanation: Competing side reactions can consume your starting materials and reduce the yield of the desired product. A common side reaction in syntheses starting from 4-aminopyridine is the formation of colored azo-compounds[1].
-
Solution:
-
Strict pH Control: In reactions involving diazotization, maintaining the correct pH is crucial to suppress the formation of azo byproducts.
-
Choice of Reagents: Consider the purity of your starting materials and reagents. Impurities can sometimes catalyze unwanted side reactions.
-
Potential Cause 3: Product Degradation
-
Explanation: The desired product, this compound, may be unstable under the reaction or workup conditions. For example, heating neutral or basic aqueous solutions containing aminopyridines can lead to hydrolysis to the corresponding pyridone, which can decrease the yield[2].
-
Solution:
-
Mild Workup Conditions: Employ mild workup procedures. Avoid excessive heating and strong acidic or basic conditions during extraction and purification if possible.
-
Inert Atmosphere: For sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Q2: I am observing multiple spots on my TLC, and purification of the final product is difficult. What could be the issue?
Purification challenges often arise from the presence of closely related impurities or the inherent properties of the target molecule.
Potential Cause 1: Tautomerism
-
Explanation: this compound can exist in tautomeric equilibrium with its 4-amino-2-pyridone form. These tautomers have very similar polarities, making them difficult to separate by standard column chromatography, and can lead to peak broadening in NMR spectra[1][3]. The pyridone tautomer is often favored in many solvents[3].
-
Solution:
-
Solvent Screening for Crystallization: Since the tautomeric equilibrium is solvent-dependent, systematically screening different solvents or solvent mixtures for recrystallization can help to selectively crystallize one tautomer[1].
-
Derivatization: A highly effective strategy is to derivatize the crude product to form a single, more easily purifiable compound. After purification, the protecting group can be removed to yield the pure desired product.
-
Potential Cause 2: Formation of Isomeric Byproducts
-
Explanation: Depending on the synthetic route, isomeric byproducts may form. For example, in nitration reactions on a substituted pyridine ring, the nitro group may be introduced at an undesired position, leading to the formation of an isomeric product that is difficult to separate.
-
Solution:
-
Regioselective Synthesis: Employ synthetic strategies that offer high regioselectivity. This may involve the use of directing groups or specific catalysts to favor the formation of the desired isomer.
-
High-Resolution Chromatography: If isomeric byproducts are unavoidable, consider using more advanced purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)[4].
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established synthetic pathways to this compound, each with its own advantages and disadvantages. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
-
From 2-Chloro-4-nitropyridine: This is a common route that involves the reduction of the nitro group to an amino group, followed by hydrolysis of the chloro group. The reduction can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation.
-
From 4-Aminopyridine: This method typically involves the diazotization of 4-aminopyridine to form a diazonium salt, which is then hydrolyzed to the corresponding hydroxypyridine. Subsequent amination at the 2-position can be challenging and may require specific reaction conditions.
-
From 2,4-dihydroxypyridine: This route involves selective amination at the 4-position. This can be a challenging transformation and often requires specialized reagents and conditions to achieve good selectivity.
Q2: How does the tautomerism of this compound affect its characterization?
The tautomeric equilibrium between the hydroxypyridine and pyridone forms can significantly impact spectroscopic characterization. In NMR spectroscopy, you may observe broadened peaks or even two distinct sets of peaks corresponding to the two tautomers, depending on the solvent and temperature. In infrared (IR) spectroscopy, the presence of the pyridone tautomer will result in a strong carbonyl (C=O) stretching band. It is crucial to be aware of this tautomerism when interpreting analytical data.
Q3: What safety precautions should I take when synthesizing this compound?
As with any chemical synthesis, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of volatile reagents or solvents.
-
Handling of Reagents: Be cautious when handling hazardous reagents such as strong acids, bases, and oxidizing or reducing agents. Aminopyridine derivatives can be toxic, so avoid skin contact and inhalation[5].
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
III. Experimental Protocols & Data
Protocol 1: Synthesis via Reduction of 2-Chloro-4-nitropyridine N-oxide
This protocol is a representative example and may require optimization for your specific setup.
Step 1: Reduction of 2-Chloro-4-nitropyridine N-oxide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-4-nitropyridine N-oxide in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder (Fe) in the presence of a small amount of acid (e.g., acetic acid or hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-2-chloropyridine.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 4-amino-2-chloropyridine in an aqueous acidic solution (e.g., dilute hydrochloric acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
| Parameter | Recommended Condition | Expected Yield (%) |
| Reduction | ||
| Reducing Agent | Fe / Acetic Acid | 80-90 |
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Hydrolysis | ||
| Acid | Dilute HCl | 70-80 |
| Temperature | Reflux |
Table 1: Recommended reaction conditions and expected yields for the synthesis of this compound from 2-Chloro-4-nitropyridine N-oxide.
IV. Visualizations
Troubleshooting Workflow for Low Yield
A troubleshooting workflow for addressing low reaction yields.
Tautomeric Equilibrium of this compound
Tautomeric equilibrium between this compound and 4-Amino-2-pyridone.
V. References
-
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis. BenchChem. --INVALID-LINK--
-
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
-
Joyce, L. A., Regalado, E. L., & Welch, C. J. (2016). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. The Journal of Organic Chemistry, 81(18), 8199–8205. --INVALID-LINK--
-
Krasavin, M. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136. --INVALID-LINK--
-
Pipzine Chemicals. (n.d.). This compound. Pipzine Chemicals. --INVALID-LINK--
-
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. --INVALID-LINK--
-
St-Onge, M., & Charette, A. B. (2019). Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers, 6(12), 2003–2017. --INVALID-LINK--
-
Tome, A. C., & de la Torre, M. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(43), 27863–27885. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-2-hydroxypyridine
This guide provides in-depth technical support for the purification of 4-Amino-2-hydroxypyridine via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications. The content is structured to address common practical challenges and fundamental principles, ensuring a robust and reproducible purification process.
Core Principles: Understanding the Crystallization of this compound
This compound exists in a tautomeric equilibrium with its pyridone form, 4-Amino-2-pyridone.[1][2] This equilibrium is highly sensitive to the solvent environment. In polar solvents, the more polar pyridone tautomer is favored, which significantly influences its solubility characteristics.[2][3] The molecule's ability to act as both a hydrogen bond donor (N-H, O-H) and acceptor (N, C=O) governs its interaction with solvents, making the choice of solvent the most critical parameter for successful recrystallization.
The fundamental principle of recrystallization is to exploit the difference in a compound's solubility in a given solvent at elevated and ambient temperatures.[4] An ideal solvent will dissolve this compound completely at or near its boiling point but exhibit very low solubility at room temperature or below, allowing the pure compound to crystallize upon cooling while impurities remain in the solution (mother liquor).[4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Q1: My this compound sample will not fully dissolve in the hot solvent, even after adding a large volume.
A1: This issue typically points to two possibilities: an inappropriate solvent choice or the presence of insoluble impurities.
-
Cause (Solvent Choice): The solvent may not be polar enough to overcome the strong intermolecular hydrogen bonding of the this compound crystal lattice, even at high temperatures. The compound is known to be soluble in polar organic solvents like ethanol and moderately soluble in water.[6]
-
Cause (Insoluble Impurities): The crude material may contain inorganic salts or polymeric byproducts from the synthesis, which are insoluble in the chosen organic solvent.[7]
-
Solution Pathway:
-
Verify Solvent Choice: Ensure you are using a sufficiently polar solvent. Water, ethanol, or a mixture of the two are excellent starting points.
-
Perform Hot Filtration: If you suspect insoluble impurities, add a slight excess of hot solvent to ensure all the desired compound has dissolved. Then, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper. This will remove the insoluble matter.[8]
-
Re-evaluate Solvent System: If the compound remains largely insoluble even in boiling water or ethanol, a different solvent system may be required. However, for this specific molecule, this is an unlikely scenario.
-
Q2: The compound separated as a sticky oil upon cooling instead of forming crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to a liquid-liquid phase separation instead of crystallization.[9][10] Crude, impure compounds often have a significantly depressed melting point, making this a common issue.
-
Cause (High Supersaturation): The solution is too concentrated, or it was cooled too rapidly.[9]
-
Cause (Depressed Melting Point): High levels of impurities can lower the melting point of the solute mixture below the temperature at which it precipitates.
-
Solution Pathway:
-
Re-heat and Dilute: Heat the oiled solution back to its boiling point until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to reduce the supersaturation level.[9][11]
-
Slow Down Cooling: Do not place the flask directly into an ice bath. Allow the solution to cool slowly to room temperature on a benchtop, insulated with a few paper towels.[11] Once at room temperature, cooling can be gradually continued in a cold bath.
-
Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[11] Alternatively, add a single, pure "seed crystal" of this compound to the cooled solution to initiate controlled crystal growth.[9]
-
Q3: After cooling the solution, no crystals have formed.
A3: This is a common problem that indicates the solution is not sufficiently supersaturated at the lower temperature.
-
Cause (Excess Solvent): Too much solvent was used during the initial dissolution step.[11][12] The concentration of the this compound is below its saturation point even at low temperatures.
-
Cause (Lack of Nucleation Sites): Spontaneous crystal formation can sometimes be slow to initiate, even in a supersaturated solution.
-
Solution Pathway:
-
Reduce Solvent Volume: Gently boil the solution to evaporate a portion of the solvent. Allow the solution to cool again. Be careful not to evaporate too much solvent, which could lead to oiling out.[11]
-
Induce Crystallization: Use the "scratching" or "seeding" techniques described in A2.[11]
-
Cool to a Lower Temperature: If using a room temperature bath, switch to an ice-water bath to further decrease the compound's solubility.[8]
-
Q4: The recrystallization yielded very little product. What causes low recovery?
A4: While some product loss is inevitable in recrystallization, a very poor yield is correctable.[12]
-
Cause (Excess Solvent): As in A3, using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[12]
-
Cause (Premature Crystallization): If the product crystallizes during hot filtration, it will be discarded with the insoluble impurities, reducing the final yield.[10]
-
Cause (Excessive Rinsing): Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, will redissolve some of the product.[12]
-
Solution Pathway:
-
Use Minimum Solvent: Always use the minimum amount of boiling solvent necessary to just dissolve the crude solid.[12]
-
Prevent Premature Crystallization: Use a stemless, pre-heated funnel for hot filtration and keep the solution near its boiling point.[8]
-
Minimize and Chill Rinsing Solvent: Wash the filtered crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.
-
Q5: The final crystals are still colored. How do I remove colored impurities?
A5: Color is often due to high molecular weight, conjugated byproducts from the synthesis. These can sometimes be removed with activated carbon.
-
Solution: After dissolving the crude this compound in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated carbon (a spatula tip is usually sufficient). Swirl the flask and then perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
A: The ideal solvent should dissolve the compound when hot but not when cold.[5] Given the polar, hydrogen-bonding nature of this compound, polar protic solvents are the best choice. Water and ethanol are excellent starting points. A mixed solvent system, such as ethanol/water, can also be highly effective.[13] You can dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point), then add a drop or two of ethanol to clarify before cooling.
Q: What are the common impurities I might encounter?
A: Impurities can originate from starting materials, byproducts, or degradation.[7] For this compound, potential impurities could include unreacted starting materials from its synthesis (e.g., 4-aminopyridine or 4-chloropyridine derivatives), related pyridine isomers, or oxidation products.[14][15]
Q: How can I assess the purity of my recrystallized product?
A: The most common and accessible method is melting point determination. A pure compound will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened. The reported melting point for this compound is in the range of 196-221 °C, with some sources citing 219-221 °C[16] and others 196-198 °C[6]. Comparing your experimental melting point to the literature value is a strong indicator of purity. For higher accuracy, techniques like HPLC, NMR spectroscopy, or elemental analysis can be used.
Q: What safety precautions should I take?
A: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is required. Handle this compound in a well-ventilated area or a fume hood to avoid inhaling dust.[16] It is classified as acutely toxic if swallowed (Hazard Statement H302).[17] Always consult the Safety Data Sheet (SDS) before beginning work.
Data Summary Table
| Solvent System | Polarity | Suitability Rationale |
| Water | High | Good solvent due to high polarity and ability to form strong hydrogen bonds. Solubility should be high at 100 °C and low at 0-4 °C.[6][18] |
| Ethanol | High | Soluble in polar organic solvents like ethanol.[6] Good for dissolving the compound; may require addition of an anti-solvent like water for good crystal recovery. |
| Acetone | Medium-High | May be a suitable solvent, but its lower boiling point might not provide a sufficient solubility gradient. One source lists a melting point solvated from acetone.[16] |
| Ethyl Acetate | Medium | Likely to have lower solubility due to reduced hydrogen bonding capability compared to alcohols or water. |
| Toluene / Hexane | Low | Unsuitable. The compound is highly polar and will be largely insoluble in non-polar solvents, even when hot, following the "like dissolves like" principle.[4] |
Standard Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of this compound.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., water or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid just dissolves completely.[12]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, swirl for 1-2 minutes.
-
Hot Filtration: Pre-heat a stemless or short-stemmed glass funnel. Place a piece of fluted filter paper inside. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated carbon, if used).[8]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal yield.[8]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[12]
-
Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a drying oven (temperature should be well below the compound's melting point) or in a desiccator.
-
Analysis: Weigh the dry, purified crystals to determine the percent recovery and measure the melting point to assess purity.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. reddit.com [reddit.com]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. chembk.com [chembk.com]
- 17. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Amino-2-hydroxypyridine
Welcome to the technical support center for the synthesis of 4-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, mechanistically grounded solutions to common challenges encountered in the laboratory.
I. Overview of the Primary Synthetic Route: The Guareschi-Thorpe Condensation
The most prevalent and versatile method for synthesizing this compound and its derivatives is the Guareschi-Thorpe condensation. This multi-component reaction offers a convergent approach to constructing the pyridone ring system. A common variation involves the condensation of ethyl cyanoacetate or cyanoacetamide with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base and a nitrogen source, typically ammonia or an ammonium salt.
The reaction proceeds through a series of nucleophilic additions and cyclization steps to yield the desired 2-pyridone core. The tautomeric nature of the product is a key consideration, as it can exist in equilibrium between the this compound and the 4-Amino-1,2-dihydropyridin-2-one forms.
II. Troubleshooting Guide: Navigating Common Side Reactions
This section addresses the most frequently encountered issues during the synthesis of this compound, providing insights into their mechanistic origins and offering actionable solutions.
Issue 1: Low Yield of the Desired Product
A diminished yield of this compound is a common frustration. The root causes are often multifactorial, stemming from suboptimal reaction conditions or the prevalence of side reactions.
dot
Caption: Troubleshooting flowchart for low product yield.
Troubleshooting Steps:
| Potential Cause | Underlying Mechanism | Recommended Action |
| Incomplete Reaction | Insufficient activation of reactants or non-optimal reaction kinetics. | Verify Reagent Purity: Ensure all starting materials, especially the β-dicarbonyl compound and cyano-activated species, are pure and dry. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst/base concentration. Modern approaches have shown that aqueous conditions with ammonium carbonate can be highly effective and environmentally friendly.[1] |
| Dominant Side Reactions | Reaction conditions favor alternative pathways over the desired product formation. | Adjust Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one component can promote self-condensation. Temperature Control: Gradual heating and maintaining a stable reaction temperature can prevent the formation of undesired byproducts. |
| Product Degradation | The desired product may be unstable under the reaction or workup conditions. | Milder Workup: If harsh acidic or basic conditions are used during workup, consider using milder alternatives to prevent hydrolysis or other degradation pathways. |
| Loss During Purification | The product may be lost during recrystallization or chromatography. | Optimize Purification: Evaluate the solubility of your product in different solvent systems to improve recrystallization yield. For chromatography, select an appropriate stationary and mobile phase to ensure good separation and recovery. |
Issue 2: Formation of Michael Adducts and Incomplete Cyclization
A significant side reaction pathway involves the formation of stable Michael adducts that fail to undergo the subsequent intramolecular cyclization to form the pyridone ring.
dot
Caption: Reaction pathway showing incomplete cyclization.
Mechanistic Insight:
The initial step of the Guareschi-Thorpe reaction is often a Knoevenagel condensation between the β-dicarbonyl compound and the active methylene compound (e.g., cyanoacetamide). This is followed by a Michael addition of a second equivalent of the active methylene compound or ammonia. If the subsequent intramolecular cyclization is slow or sterically hindered, the acyclic Michael adduct may be isolated as a major byproduct.
Troubleshooting Protocol:
-
Choice of Base: The strength and steric bulk of the base can influence the rate of cyclization. Stronger, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote the final ring-closing step.
-
Reaction Temperature and Time: Insufficient heating or shorter reaction times may not provide enough energy to overcome the activation barrier for cyclization. A stepwise increase in temperature after the initial condensation can be beneficial.
-
Solvent Effects: The polarity of the solvent can affect the stability of the intermediates. Aprotic polar solvents like DMF or DMSO can sometimes facilitate the cyclization step.
Issue 3: Self-Condensation of Starting Materials
Active methylene compounds like ethyl cyanoacetate are prone to self-condensation under basic conditions, leading to the formation of dimeric and oligomeric byproducts.
dot
Caption: Competing pathways: desired reaction vs. self-condensation.
Mechanistic Insight:
In the presence of a base, ethyl cyanoacetate can be deprotonated to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of ethyl cyanoacetate, leading to a self-condensation product. This side reaction is particularly problematic when the rate of the desired reaction with the β-dicarbonyl compound is slow.
Preventative Measures:
| Strategy | Rationale |
| Controlled Addition | Add the ethyl cyanoacetate slowly to the reaction mixture containing the β-dicarbonyl compound and the base. This keeps the instantaneous concentration of the ethyl cyanoacetate enolate low, minimizing self-condensation. |
| Choice of Base | A less hindered base may favor the reaction with the more sterically accessible β-dicarbonyl compound over the self-condensation reaction. |
| Pre-formation of Intermediates | In some cases, pre-reacting the β-dicarbonyl compound with the ammonia source before the addition of ethyl cyanoacetate can direct the reaction towards the desired pathway. |
III. Frequently Asked Questions (FAQs)
Q1: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A1: Common impurities include unreacted starting materials, acyclic intermediates from incomplete cyclization, and self-condensation byproducts.
-
Troubleshooting Purification:
-
Recrystallization: this compound has moderate solubility in water and alcohols. A mixed solvent system (e.g., ethanol/water) can be effective for recrystallization.
-
Acid-Base Extraction: The amino and hydroxyl groups on the product allow for manipulation of its solubility based on pH. You can potentially wash your crude product with a dilute acid to remove basic impurities, or a dilute base to remove acidic impurities, provided your product remains in the organic phase or can be precipitated out.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) can be used to separate the product from closely related impurities.
-
Q2: I am observing the formation of an unexpected isomer. What could be the cause?
A2: The formation of regioisomers can occur, especially with unsymmetrical β-dicarbonyl compounds. The initial condensation can happen at either carbonyl group, leading to different substitution patterns on the final pyridine ring.
-
Controlling Regioselectivity:
-
Steric Hindrance: A bulkier group on the β-dicarbonyl compound will sterically hinder the approach of the nucleophile, favoring reaction at the less hindered carbonyl.
-
Electronic Effects: Electron-withdrawing or -donating groups can influence the electrophilicity of the carbonyl carbons, directing the initial attack.
-
Protecting Groups: In complex syntheses, the use of protecting groups on one of the carbonyls can ensure regioselective condensation.
-
Q3: Can I use malononitrile instead of ethyl cyanoacetate or cyanoacetamide?
A3: Yes, malononitrile is a common and highly reactive starting material for the synthesis of functionalized pyridines.[2] Its use in a Guareschi-Thorpe type reaction with a β-dicarbonyl compound will lead to a pyridine derivative with a different substitution pattern, typically incorporating two cyano groups. The high reactivity of malononitrile can sometimes lead to more vigorous reactions and a different side product profile, so reaction conditions may need to be adjusted accordingly.
Q4: How critical is the tautomeric equilibrium of this compound in my subsequent reactions?
A4: The tautomeric equilibrium is very important. The 2-pyridone form is often the more stable tautomer. The reactivity of the molecule will depend on which tautomer is present under the reaction conditions. For example, if you are attempting to alkylate the hydroxyl group, you may find that N-alkylation of the pyridone tautomer is a competing or even the major reaction pathway. The choice of solvent and base can influence the position of the tautomeric equilibrium and the selectivity of subsequent reactions.
IV. References
-
Benchchem. (2025). Technical Support Center: Synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-. --INVALID-LINK--
-
Freeman, F. (1969). The reaction of malononitrile with some β-dicarbonyl compounds. Australian Journal of Chemistry, 22(8), 1745-1753. --INVALID-LINK--
-
Wikipedia. (n.d.). Guareschi-Reaktion. --INVALID-LINK--
-
Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. The Journal of organic chemistry, 67(12), 4304–4308. --INVALID-LINK--
-
Merck Index. (n.d.). Guareschi-Thorpe Condensation. --INVALID-LINK--
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25357–25365. --INVALID-LINK--
-
Ciufolini, M. A. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304-4308. --INVALID-LINK--
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25357-25365. --INVALID-LINK--
-
Al-Najjar, A. A., Mohamed, A. A., & Al-Omary, F. A. M. (2013). Synthesis of cyanoacetamide derivatives. ResearchGate. --INVALID-LINK--
-
Gaddamedi, S. (2013). How can I minimise the self condensation of ethyl cyanoacetate?. ResearchGate. --INVALID-LINK--
-
Química Orgánica. (n.d.). Guareschi-Thorpe synthesis of pyridine. --INVALID-LINK--
-
Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine?. --INVALID-LINK--
References
Technical Support Center: Overcoming Solubility Challenges of 4-Amino-2-hydroxypyridine in Organic Solvents
Welcome to the technical support center for 4-Amino-2-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges related to the solubility of this compound in organic solvents. Our goal is to equip you with the knowledge to anticipate and overcome these challenges in your experimental workflows.
I. Understanding the Core Challenge: The Physicochemical Properties of this compound
This compound is a heterocyclic compound with a chemical formula of C5H6N2O.[1] It presents as a white or off-white solid.[2] Its solubility is influenced by its ability to exist in tautomeric forms, the pyridinol and the pyridone forms. This equilibrium is sensitive to the solvent environment.[3][4] The pyridone form is generally more stable in polar solvents.
Key physicochemical properties that dictate its solubility behavior include:
-
pKa: The amino group has a pKa of around 5-6, while the hydroxyl group has a pKa of approximately 9-10.[2] This dual acidic and basic nature means its ionization state, and therefore solubility, is highly dependent on the pH of the medium.
-
Tautomerism: The presence of movable protons and double bonds allows this compound to exist as enol and keto tautomers.[2] This tautomerism affects its chemical properties and reaction pathways.[2]
-
Polarity: The presence of both an amino and a hydroxyl group makes the molecule polar, favoring solubility in polar solvents.
II. Troubleshooting Guide: Addressing Specific Solubility Issues
This section provides a structured, question-and-answer guide to common solubility problems encountered during experiments with this compound.
Q1: My this compound won't dissolve in a common non-polar organic solvent (e.g., hexane, toluene). What are my options?
Underlying Cause: this compound is a polar molecule due to the presence of amino and hydroxyl functional groups, which can participate in hydrogen bonding. Non-polar solvents lack the ability to form these favorable interactions, leading to poor solubility.
Troubleshooting Workflow:
Caption: Decision tree for addressing insolubility in non-polar solvents.
Step-by-Step Protocols:
Protocol 1: Solvent Screening
-
Objective: To identify a suitable polar solvent for dissolution.
-
Procedure:
-
Place a small, known amount of this compound (e.g., 1-5 mg) into several vials.
-
To each vial, add a small volume (e.g., 0.5-1.0 mL) of a different polar solvent (see table below).
-
Agitate the vials at room temperature and observe for dissolution. Gentle heating may be applied if necessary, but monitor for any degradation.
-
-
Rationale: This systematic approach allows for the rapid identification of an effective solvent, saving time and resources.
Protocol 2: Co-Solvent System
-
Objective: To increase the polarity of a non-polar solvent system gradually.
-
Procedure:
-
Suspend the this compound in the desired non-polar solvent.
-
While stirring, add a polar co-solvent (e.g., DMSO or ethanol) dropwise until the solid dissolves.
-
Note the approximate ratio of solvents required for dissolution.
-
-
Rationale: This method can be useful when the primary reaction solvent must be non-polar, but a small amount of a polar co-solvent is tolerable.
Q2: I've dissolved this compound in a polar aprotic solvent like DMSO, but it precipitates when I add it to my aqueous reaction buffer. How can I prevent this?
Underlying Cause: This is a common issue known as "crashing out." The high concentration of the compound in the organic stock solution becomes supersaturated when diluted into an aqueous medium where its solubility is lower.
Troubleshooting Workflow:
Caption: Decision tree for preventing precipitation from stock solutions.
Step-by-Step Protocols:
Protocol 3: pH Adjustment
-
Objective: To ionize this compound and increase its aqueous solubility.
-
Procedure:
-
Determine the final desired pH of your reaction mixture.
-
Recall the pKa values: amino group (~5-6) and hydroxyl group (~9-10).[2]
-
To protonate the amino group and form a more soluble salt, adjust the pH of your aqueous buffer to be below the pKa of the amino group (e.g., pH 4-5) using a suitable acid.
-
Alternatively, to deprotonate the hydroxyl group, adjust the pH to be above its pKa (e.g., pH 11-12) with a suitable base.
-
Slowly add the DMSO stock solution to the pH-adjusted buffer while vortexing.
-
-
Rationale: By converting the neutral molecule into a charged salt, its affinity for the polar aqueous medium is significantly increased.
Protocol 4: Employing Cyclodextrins
-
Objective: To encapsulate the hydrophobic portions of the molecule, enhancing aqueous solubility.
-
Procedure:
-
Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior.[7][8] They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in aqueous solutions.[9][10][11]
III. Frequently Asked Questions (FAQs)
Q3: What is the best general-purpose organic solvent for dissolving this compound?
For general-purpose laboratory use, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective due to their high polarity and ability to act as hydrogen bond acceptors. Polar protic solvents like ethanol and methanol can also be used.[2]
Q4: Can heating be used to improve the solubility of this compound?
Yes, in many cases, gently heating the solvent can increase the solubility of this compound. However, it is crucial to first determine the compound's thermal stability to avoid degradation. Always monitor for color changes or the appearance of impurities when heating.
Q5: How does the tautomerism of this compound affect its solubility?
The tautomeric equilibrium between the this compound and the 4-amino-2-pyridone forms is solvent-dependent.[3][4] The pyridone form, which has a carbonyl group, is more polar and is favored in polar solvents. This equilibrium shift can influence which solvent system will be most effective.
Q6: Are there any safety concerns I should be aware of when handling this compound and its solutions?
Yes, this compound is harmful if swallowed and can cause skin and eye irritation.[12][13][14] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[12][13]
IV. Quantitative Solubility Data
The following table summarizes the known solubility characteristics of this compound in various solvents.
| Solvent | Type | Solubility | Notes |
| Water | Polar Protic | Moderately soluble[2] | Solubility is pH-dependent. |
| Ethanol | Polar Protic | Soluble[2] | A good choice for many applications. |
| Methanol | Polar Protic | Soluble | Similar to ethanol. |
| DMSO | Polar Aprotic | Soluble | A strong solvent, often used for stock solutions. |
| DMF | Polar Aprotic | Soluble | Similar to DMSO. |
| Hexane | Non-Polar | Insoluble | Not a suitable solvent. |
| Toluene | Non-Polar | Insoluble | Not a suitable solvent. |
V. References
-
This compound. ChemBK. --INVALID-LINK--
-
4-Aminopyridine | Solubility of Things. Solubility of Things. --INVALID-LINK--
-
This compound. Pipzine Chemicals. --INVALID-LINK--
-
This compound AldrichCPR. Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. --INVALID-LINK--
-
4-AMINO-PYRIDIN-2-OL SDS, 38767-72-5 Safety Data Sheets. ECHEMI. --INVALID-LINK--
-
Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays. Benchchem. --INVALID-LINK--
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. Journal of Drug Delivery and Therapeutics. --INVALID-LINK--
-
4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. --INVALID-LINK--
-
4-Hydroxypyridine synthesis. ChemicalBook. --INVALID-LINK--
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. --INVALID-LINK--
-
Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. News. --INVALID-LINK--
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. --INVALID-LINK--
-
How are cyclodextrins used to form inclusion complexes with drug molecules? Chemistry Stack Exchange. --INVALID-LINK--
-
SAFETY DATA SHEET. Thermo Fisher Scientific. --INVALID-LINK--
-
Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. --INVALID-LINK--
-
Effect of varying the restriction degree of 4-aminopyridine release from HPMC matrices on the mechanism controlling the process. ResearchGate. --INVALID-LINK--
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--
-
Process for preparing 4-hydroxypyrimidine. Google Patents. --INVALID-LINK--
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. --INVALID-LINK--
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. --INVALID-LINK--
-
Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. --INVALID-LINK--
-
Process for preparing 4-hydroxypyridines. Google Patents. --INVALID-LINK--
-
Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. National Institutes of Health. --INVALID-LINK--
-
2-Amino-4-hydroxypyridine | 33631-05-9. Benchchem. --INVALID-LINK--
-
This compound. Synchem. --INVALID-LINK--
-
4-Aminopyridine | 504-24-5. ChemicalBook. --INVALID-LINK--
-
How about Tautomers? WuXi Biology. --INVALID-LINK--
-
This compound, 97%, Thermo Scientific. Fisher Scientific. --INVALID-LINK--
-
4-Hydroxypyridine | 626-64-2. ChemicalBook. --INVALID-LINK--
-
Preparation method of 3-amino-2-hydroxypyridine. Eureka | Patsnap. --INVALID-LINK--
-
This compound, 97% 1 g. Thermo Scientific Chemicals. --INVALID-LINK--
-
5-Amino-2-hydroxypyridine CAS#: 33630-94-3. ChemicalBook. --INVALID-LINK--
-
What is the synthesis process of 4-Hydroxypyridine? Guidechem. --INVALID-LINK--
-
2-Amino-4-hydroxypyridine. Chem-Impex. --INVALID-LINK--
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. --INVALID-LINK--
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. --INVALID-LINK--
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. --INVALID-LINK--
-
pKa Data Compiled by R. Williams. EPFL. --INVALID-LINK--
-
This compound AldrichCPR. Sigma-Aldrich. --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. fishersci.ca [fishersci.ca]
- 13. echemi.com [echemi.com]
- 14. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
stability of 4-Amino-2-hydroxypyridine under acidic and basic conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-2-hydroxypyridine. This guide is designed to provide in-depth technical insights and practical troubleshooting advice regarding the stability of this compound under acidic and basic conditions. Our goal is to empower you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.
Introduction to the Stability of this compound
This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of various molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring both an amino group and a hydroxyl group on a pyridine ring, makes it susceptible to tautomerization and degradation under certain environmental conditions. In aqueous solutions, it predominantly exists in its pyridone tautomeric form, 4-amino-2-pyridone.[2] This tautomerism is a critical factor influencing its chemical behavior and stability.[2] Understanding the stability of this molecule, particularly in response to pH variations, is paramount for ensuring the integrity of experimental results and the quality of synthesized products. This guide will delve into the intricacies of its stability profile, offering a blend of theoretical knowledge and practical, field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolysis under both acidic and basic conditions. The presence of an amino group and a lactam (in the pyridone tautomer) functionality makes the molecule reactive towards nucleophilic attack by water or hydroxide ions, and susceptible to acid-catalyzed degradation.[3] This can lead to the formation of degradation products, which may interfere with your intended reactions or compromise the purity of your final compound.
Q2: What is the dominant tautomeric form of this compound in solution and why is this important for stability?
A2: In polar solvents like water, this compound predominantly exists as its 4-amino-2-pyridone tautomer.[2] This is significant because the chemical reactivity of the pyridone form differs from the hydroxypyridine form. The pyridone contains a cyclic amide (lactam) functionality, which is a key site for potential hydrolytic cleavage, especially under basic conditions. The stability of this tautomer is influenced by resonance and hydrogen bonding.[4]
Q3: At what pH range is this compound expected to be most stable?
A3: Based on the general behavior of similar pyridine derivatives, this compound is expected to be most stable in a neutral pH range (approximately pH 6-8). Both strongly acidic and strongly alkaline conditions are likely to accelerate its degradation.[5]
Q4: What are the likely degradation products of this compound under acidic conditions?
A4: Under acidic conditions, two primary degradation pathways are plausible:
-
Hydrolysis of the amino group: The amino group can be hydrolyzed to a hydroxyl group, a reaction known as deamination. This would result in the formation of 2,4-dihydroxypyridine .
-
Hydrolysis of the lactam functionality: The cyclic amide bond in the 2-pyridone tautomer can undergo acid-catalyzed hydrolysis. This would lead to the opening of the pyridine ring.
Q5: What degradation products can be expected under basic conditions?
A5: In basic media, the primary degradation pathway is likely the hydrolysis of the lactam ring in the 4-amino-2-pyridone tautomer. Nucleophilic attack by a hydroxide ion on the carbonyl carbon of the lactam would lead to ring opening.
Troubleshooting Guide: Common Stability-Related Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected peaks in HPLC chromatogram after reaction in acidic media. | Degradation of this compound due to acidic conditions. | 1. Analyze a stressed sample: Prepare a solution of this compound in the acidic medium used in your reaction and analyze it by HPLC-MS to confirm if the unexpected peaks correspond to degradation products.[6] 2. Neutralize promptly: After your reaction is complete, immediately neutralize the mixture to a pH of ~7 before work-up and analysis to prevent further degradation. 3. Consider alternative acids: If possible, use a milder acid or reduce the reaction temperature to minimize degradation. |
| Low yield or recovery of product when using this compound in a basic reaction. | Degradation of the starting material via base-catalyzed hydrolysis of the pyridone ring. | 1. Monitor starting material consumption: Run a time-course analysis of your reaction, monitoring the disappearance of this compound to assess its stability under your specific reaction conditions. 2. Use a non-nucleophilic base: If the base is acting as a nucleophile, consider switching to a sterically hindered, non-nucleophilic base. 3. Lower reaction temperature: Reducing the temperature can significantly decrease the rate of hydrolysis. |
| Inconsistent analytical results for this compound samples. | Degradation during sample preparation or storage. The compound is known to be sensitive to moisture.[3] | 1. Prepare fresh solutions: Always use freshly prepared solutions of this compound for analysis. 2. Use appropriate solvents: Dissolve the compound in a neutral, dry, aprotic solvent if possible for storage. If aqueous solutions are necessary, buffer them to a neutral pH. 3. Store properly: Store the solid compound in a cool, dry place, protected from moisture.[3] |
Proposed Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under acidic and basic conditions. These pathways are proposed based on established chemical principles of hydrolysis for similar functional groups.
Diagram 1: Proposed Degradation under Acidic Conditions
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2-hydroxypyridine Derivatization
Welcome to the technical support center for the derivatization of 4-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile chemical building block. Here, we synthesize peer-reviewed data and field-proven insights to provide a comprehensive resource for optimizing your reaction conditions and troubleshooting common experimental hurdles.
Section 1: Foundational Chemistry & Core Concepts
Before embarking on derivatization, a firm grasp of the molecule's inherent chemical personality is paramount. This compound is not a simple, static structure; its reactivity is governed by a delicate interplay of functional groups and tautomeric forms.
FAQ: Understanding the Starting Material
Question: What are the primary reactive sites on this compound and how does tautomerism influence its reactivity?
Answer: this compound possesses three potential sites for derivatization: the exocyclic 4-amino group, the pyridine ring nitrogen, and the 2-oxygen. The molecule's reactivity is significantly complicated by the fact that it exists as an equilibrium between two tautomeric forms: the 2-hydroxy-pyridine form and the 2-pyridone form.
-
4-Amino Group (-NH₂): This is a primary amine and a potent nucleophile, readily participating in reactions like acylation and alkylation.
-
2-Hydroxy Form: In this tautomer, the oxygen acts as a nucleophile (O-alkylation, O-acylation). The ring nitrogen is less nucleophilic due to the aromatic system.
-
2-Pyridone Form: Here, the ring nitrogen is more nucleophilic and can be the primary site of alkylation (N-alkylation)[1]. The carbonyl oxygen is significantly less nucleophilic.
The position of this equilibrium, and thus the dominant reactive species, is highly sensitive to solvent, pH, and temperature. This duality is the root cause of many selectivity challenges in derivatization reactions.
References
Technical Support Center: Ensuring the Stability of 4-Amino-2-hydroxypyridine
Welcome to the comprehensive technical support guide for 4-Amino-2-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its storage and handling. As a crucial building block in various synthetic pathways, maintaining the purity of this compound is paramount for reproducible and reliable experimental outcomes.
This guide provides in-depth troubleshooting advice, frequently asked questions, and best practices to prevent, identify, and address the degradation of this compound.
Visualizing the Troubleshooting Workflow
To effectively diagnose and resolve potential degradation issues, a systematic approach is essential. The following diagram outlines the logical flow for assessing the stability of your this compound stock.
Caption: Troubleshooting workflow for suspected this compound degradation.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Q1: My this compound, which was originally a white to off-white powder, has developed a yellowish or brownish tint. What could be the cause?
A1: A color change to yellow or brown is a primary indicator of potential degradation. The most likely causes are:
-
Oxidation: The amino and hydroxyl groups on the pyridine ring are susceptible to oxidation, especially in the presence of air (oxygen) and light. This can lead to the formation of colored impurities. Studies on similar compounds, such as monoclonal antibodies, have shown that the oxidation of tryptophan residues can lead to colored degradants, suggesting that aromatic amines are prone to forming chromophores upon oxidation[1].
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. For instance, the photodegradation of 2-hydroxypyridine is known to be influenced by light exposure[2].
-
Contamination: Introduction of impurities, particularly oxidizing agents, can catalyze degradation and lead to discoloration.
Corrective Actions:
-
Segregate the Material: Immediately quarantine the discolored batch to prevent its use in critical experiments.
-
Verify Purity: Perform an analytical assessment (e.g., HPLC, TLC) to confirm the presence of impurities and quantify the extent of degradation.
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen)[3].
-
Procure Fresh Stock: If significant degradation is confirmed, it is advisable to use a fresh, unopened batch of the compound for your experiments.
Q2: I'm observing poor solubility or incomplete dissolution of this compound in solvents where it was previously soluble. Why is this happening?
A2: Reduced solubility can be a consequence of chemical degradation.
-
Formation of Insoluble Degradants: Degradation pathways can lead to the formation of polymeric or more complex, less soluble byproducts.
-
Hydrolysis: Although moderately soluble in water, prolonged exposure to moisture can lead to hydrolysis, potentially forming less soluble derivatives or altering the crystal structure.
Corrective Actions:
-
Gentle Warming and Sonication: Attempt to dissolve the material with gentle warming and sonication. However, be cautious as excessive heat can accelerate further degradation.
-
Solvent Purity Check: Ensure the solvent is of high purity and free from water or other contaminants.
-
Analytical Confirmation: Use techniques like HPLC to analyze a filtered and unfiltered sample to determine if the undissolved material consists of impurities.
-
Evaluate Storage: Assess if the container has been properly sealed to prevent moisture ingress. Consider using a desiccator for storage.
Q3: My experimental results are inconsistent, and I suspect the purity of my this compound. How can I confirm its integrity?
A3: Inconsistent results are a common symptom of using a degraded starting material. A definitive assessment of purity requires analytical instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity.
-
Thin-Layer Chromatography (TLC): A quick and effective qualitative method to visualize the presence of impurities. The appearance of additional spots that are not present in a reference standard indicates degradation.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any impurities, providing clues about the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and confirm the identity and purity of the compound.
Recommended Action: Develop and validate a stability-indicating HPLC method. While a specific method for this compound is not widely published, methods for similar compounds like 4-aminopyridine and other pyridine derivatives can be adapted[4][5][6]. A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound?
A: Based on multiple safety data sheets, the optimal storage conditions are as follows:
-
Temperature: In a cool place, with some suppliers recommending refrigeration (2-8°C)[3].
-
Atmosphere: In a dry and well-ventilated area. For long-term storage, storing under an inert gas like argon or nitrogen is highly recommended to prevent oxidation[3].
-
Container: In a tightly closed, light-resistant (amber or opaque) container to protect from moisture and light[7].
-
Incompatibilities: Store away from strong oxidizing agents[7].
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Refrigerated at 2-8°C is optimal) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation. |
| Light | In the dark (Opaque Container) | Prevents photodegradation. |
| Container | Tightly Sealed | Prevents exposure to moisture and air. |
| Separation | Away from Strong Oxidizing Agents | Avoids rapid and potentially hazardous reactions. |
Q: What is the expected shelf life of this compound?
A: The shelf life can vary depending on the supplier and the storage conditions. Always refer to the manufacturer's certificate of analysis and expiration date. When stored under ideal conditions (refrigerated, under inert gas, in the dark), the compound should remain stable for an extended period. However, it is good practice to re-analyze the purity of the compound if it has been stored for more than a year or if there are any visual signs of degradation.
Q: Are there any known degradation products of this compound?
A: While specific degradation products for this compound are not extensively documented in readily available literature, based on the degradation of similar compounds like 4-hydroxypyridine and other aminopyridines, potential degradation products could arise from:
-
Oxidation: Leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products. The initial hydroxylation of 4-hydroxypyridine to 3,4-dihydroxypyridine is a known microbial degradation pathway, suggesting the pyridine ring is susceptible to such modifications[8].
-
Dimerization/Polymerization: Especially under oxidative or photolytic stress, radical mechanisms can lead to the formation of colored, higher molecular weight species.
Q: How should I handle this compound to minimize degradation?
A: Proper handling is as crucial as proper storage.
-
Work in a Controlled Environment: Whenever possible, handle the compound in a glove box or under a gentle stream of inert gas to minimize exposure to air and moisture.
-
Use Clean and Dry Equipment: Ensure all spatulas, weighing boats, and glassware are scrupulously clean and dry to prevent contamination.
-
Minimize Exposure Time: Weigh out the required amount of the compound quickly and reseal the container tightly immediately afterward.
-
Avoid Light Exposure: Work in an area with subdued lighting and avoid direct sunlight.
Protocol: Purity Assessment by HPLC
This section provides a general protocol for a stability-indicating HPLC method that can be adapted and validated in your laboratory.
Objective: To determine the purity of this compound and detect the presence of any degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted)
-
Water (HPLC grade)
Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (or determined by UV scan of the compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable diluent (e.g., 50:50 water:acetonitrile) to make a 100 µg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Method Validation (as per ICH guidelines Q2(R1)):
-
Specificity: Analyze blank, standard, and stressed samples (acid, base, peroxide, heat, light) to ensure the peak for this compound is free from interference from degradants.
-
Linearity: Analyze a series of concentrations to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
References
- 1. Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. ijpras.com [ijpras.com]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 8. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-2-hydroxypyridine Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during this synthesis. Our focus is on providing practical, field-tested insights grounded in solid chemical principles to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent issue in multi-step organic syntheses. For this compound, several factors could be at play, primarily dependent on your chosen synthetic route.
Potential Cause 1: Incomplete Reaction
-
Expert Insight: The conversion of starting materials to the desired product may be stalling. This can be due to suboptimal reaction conditions such as temperature, reaction time, or inefficient mixing. For instance, in syntheses starting from 2-chloropyridine derivatives, incomplete nucleophilic substitution can be a significant hurdle.[1]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of your starting material and the formation of the product.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to see if it drives the reaction to completion. Be cautious, as excessive heat can lead to byproduct formation.
-
Extend Reaction Time: If the reaction is sluggish, extending the reaction time may improve the yield. Again, monitor for the formation of degradation products.
-
Ensure Efficient Stirring: In heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing of reactants.
-
Potential Cause 2: Side Reactions and Byproduct Formation
-
Expert Insight: The formation of unwanted byproducts can significantly consume your starting materials and reduce the yield of the desired product. A common side reaction is the formation of 4-pyridone through hydrolysis, especially when heating in neutral or basic aqueous solutions.[2]
-
Troubleshooting Steps:
-
Control pH: Carefully control the pH of your reaction mixture. For instance, in methods involving diazotization of 4-aminopyridine, maintaining an acidic environment is critical to prevent premature hydrolysis of the diazonium salt.[3]
-
Inert Atmosphere: The amino and hydroxyl groups on the pyridine ring can be susceptible to oxidation.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of your product.[4]
-
Potential Cause 3: Product Loss During Workup and Purification
-
Expert Insight: this compound has moderate solubility in water and some organic solvents.[3] Significant product loss can occur during extraction and recrystallization steps if the solvent system is not optimized.
-
Troubleshooting Steps:
-
Optimize Extraction: If performing a liquid-liquid extraction, ensure the pH is adjusted to a level where the product is in its neutral form to maximize its partitioning into the organic layer. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
-
Recrystallization Solvent System: Carefully select the solvent system for recrystallization. An ethanol-water mixture is often effective.[4] The goal is to find a system where the product is sparingly soluble at low temperatures but highly soluble at elevated temperatures.
-
Q2: I am observing a significant amount of an impurity that I suspect is a pyridone derivative. How can I confirm this and prevent its formation?
The formation of pyridone byproducts is a classic challenge in pyridine chemistry, particularly with hydroxypyridines which can exist in tautomeric equilibrium with their corresponding pyridone forms.[4]
-
Confirmation of Pyridone Impurity:
-
Spectroscopic Analysis:
-
¹H NMR: Look for the disappearance of the O-H proton and potential shifts in the aromatic protons. The pyridone tautomer will have a different electronic environment.
-
IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1650-1690 cm⁻¹ is a strong indicator of the pyridone form.
-
-
-
Preventing Pyridone Formation:
-
Expert Insight: As mentioned, hydrolysis is a primary route to pyridone formation, especially at elevated temperatures in aqueous media.[2]
-
Mitigation Strategies:
-
Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to minimize the presence of water.
-
Temperature Control: Avoid excessive heating during the reaction and workup. If heating is necessary for concentration, use a rotary evaporator under reduced pressure to keep the temperature low.[2]
-
pH Adjustment: During workup, carefully neutralize the reaction mixture. Prolonged exposure to strongly basic or acidic conditions at high temperatures can promote hydrolysis.
-
-
Q3: My final product is discolored (e.g., brown or yellow), but the literature reports it as a white solid. What is causing this and how can I purify it?
Discoloration is often an indication of trace impurities, which can include oxidation products or residual starting materials and reagents.
-
Potential Causes of Discoloration:
-
Oxidation: As previously noted, the amino and hydroxyl groups can be sensitive to air oxidation, leading to colored byproducts.[4]
-
Residual Reagents: Some reagents, like certain catalysts or their byproducts, can be colored and difficult to remove.
-
Thermal Decomposition: Excessive heat during the reaction or purification can lead to the formation of colored degradation products.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent systems. A common and effective method is recrystallization from an ethanol-water mixture.[4][5]
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of your crude product can help adsorb colored impurities.[3] Gently heat the solution with the activated carbon for a short period, then filter it through celite while hot to remove the carbon.
-
Column Chromatography: For stubborn impurities, column chromatography can be a powerful purification technique.[4] You will need to determine an appropriate solvent system (eluent) that provides good separation between your product and the impurities.
-
Key Reaction Parameters
For researchers considering different synthetic approaches, the following table summarizes key parameters for a common synthetic route.
| Parameter | Value | Rationale |
| Starting Material | 4-Aminopyridine | Readily available and a common precursor. |
| Key Reaction | Diazotization followed by hydrolysis | A standard method for introducing a hydroxyl group onto an aromatic amine.[3] |
| Diazotizing Agent | Butyl nitrite | Offers controlled generation of the diazonium salt.[3] |
| Acidic Medium | Sulfuric Acid | Provides the necessary acidic environment for the diazotization reaction.[3] |
| Hydrolysis | Neutralization with Barium Hydroxide | Controlled hydrolysis of the diazonium salt to form the hydroxyl group.[3] |
| Temperature Control | 0-20 °C for diazotization | Crucial to prevent premature decomposition of the unstable diazonium salt.[3] |
| Expected Yield | ~92% (after purification) | High-yielding process under optimized conditions.[3] |
Synthetic Pathway and Potential Pitfalls
The following diagram illustrates a generalized synthetic pathway for this compound, highlighting critical control points and potential side reactions.
Caption: A workflow for the synthesis of this compound with key troubleshooting points.
References
- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
scale-up challenges in the production of 4-Amino-2-hydroxypyridine
Technical Support Center: Production of 4-Amino-2-hydroxypyridine
Welcome to the technical support resource for the synthesis and scale-up of this compound (CAS: 38767-72-5). This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to larger-scale production. We will address frequently asked questions and provide detailed troubleshooting guides based on established chemical principles and field experience.
Part 1: Frequently Asked Questions (FAQs) on Scale-Up
This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.
Q1: What are the most significant challenges when scaling up the synthesis of substituted pyridines like this compound?
A1: Transitioning from a lab-scale reaction (milligrams to grams) to pilot or industrial scale (kilograms) introduces complexities that are often not apparent on the bench. Key challenges include:
-
Thermal Management: Many reactions involved in pyridine synthesis are exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, causing side reactions, product degradation, and critical safety hazards.[1][2]
-
Mass Transfer and Mixing: Achieving uniform mixing in large volumes is difficult. Poor mixing can create localized "hot spots" or concentration gradients, leading to inconsistent reaction progress and the formation of unique impurities not seen at the lab scale.[1]
-
Impurity Profile Changes: Longer reaction times and temperature variations at scale can alter the impurity profile, complicating downstream purification.[1]
-
Product Isolation and Purification: Methods like column chromatography, which are feasible in the lab, are often impractical and costly at an industrial scale. Developing robust, scalable crystallization or extraction procedures is paramount.[2]
Q2: My process involves a nitration step. What are the primary safety concerns for scaling up this type of reaction?
A2: Nitration reactions are notoriously energetic and require strict control. When scaling up the nitration of a pyridine precursor, the primary concerns are:
-
Thermal Runaway: The reaction of nitric acid with organic substrates is highly exothermic. A failure in cooling or an excessive rate of reagent addition can lead to an uncontrollable temperature and pressure increase, posing an explosion risk.
-
Gas Evolution: The reaction can produce significant volumes of nitrogen oxides (NOx), which are toxic and corrosive.[3] The reactor and off-gas system must be designed to handle this gas evolution safely.
-
Reagent Handling: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE) and material handling procedures are mandatory.[4][5] For scale-up, consider using continuous flow reactors, which offer superior temperature control and a smaller reaction volume at any given time, significantly mitigating the risk of thermal runaway.[2]
Q3: this compound has both an amine and a hydroxyl group. How does this affect the overall process strategy?
A3: The bifunctional nature of this molecule is a key consideration. The amino group makes the compound basic, while the 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form.[6] This has several implications:
-
Reactivity and Side Reactions: Both the amino and hydroxyl groups are nucleophilic and can participate in side reactions. During synthesis, protecting groups may be necessary to achieve the desired regioselectivity, especially if other electrophilic reagents are used.[6][7]
-
Purification Strategy: The basicity of the amino group can be exploited for purification. An acid-base extraction (acidic wash to move the product to the aqueous phase, followed by basification and re-extraction) can be a powerful method to separate it from non-basic impurities.[2]
-
Product Stability: The compound's stability under different pH and temperature conditions must be evaluated to prevent degradation during work-up and isolation.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to solving specific problems you may encounter during the synthesis of this compound. A common synthetic route involves the nitration of 2-hydroxypyridine followed by a reduction of the nitro group.
Visual Workflow: General Troubleshooting Logic
The following diagram outlines a systematic process for diagnosing and resolving issues during your scale-up synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-2-hydroxypyridine and 2-Amino-4-hydroxypyridine for Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the subtle art of molecular design often hinges on the nuanced reactivity of heterocyclic scaffolds. Among these, aminohydroxypyridines serve as versatile building blocks for a multitude of therapeutic agents. This guide provides an in-depth, objective comparison of the reactivity of two critical isomers: 4-Amino-2-hydroxypyridine and 2-Amino-4-hydroxypyridine. Understanding the electronic and steric distinctions between these molecules is paramount for researchers aiming to achieve selective functionalization and optimize synthetic routes.
This document moves beyond a simple recitation of facts, offering a causal analysis of experimental choices and providing self-validating experimental protocols. All claims are substantiated with authoritative references to ensure scientific integrity.
Structural and Electronic Landscape: The Tautomeric Equilibrium
A foundational concept in understanding the reactivity of these isomers is their existence in a tautomeric equilibrium between the hydroxy and pyridone forms. This equilibrium is significantly influenced by the solvent environment. In polar solvents, the pyridone tautomer is generally favored for both 2- and 4-hydroxypyridines due to its greater polarity and ability to form strong intermolecular hydrogen bonds. The pyridone form also benefits from the aromaticity derived from the delocalization of the nitrogen lone pair into the ring.
For the purpose of this guide, we will primarily consider the reactivity of the more prevalent pyridone tautomers: 4-Amino-2-pyridone and 2-Amino-4-pyridone .
Caption: Tautomeric equilibrium of the two isomers.
The electronic nature of the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. However, the presence of both an amino (-NH2) and a hydroxyl (-OH) group, both of which are electron-donating groups through resonance, significantly modulates the electron density of the ring and influences the reactivity of the molecule in various chemical transformations.
Comparative Reactivity Analysis
The differential placement of the amino and hydroxyl/oxo groups in 4-Amino-2-pyridone and 2-Amino-4-pyridone leads to distinct reactivity profiles. This section will explore these differences in the context of common synthetic transformations.
Nucleophilicity of the Exocyclic Amino Group: A Tale of Two Isomers
The primary site of nucleophilic attack for both isomers is the exocyclic amino group. However, the nucleophilicity of this group is not identical in the two molecules. This difference can be rationalized by examining their resonance structures.
In 4-Amino-2-pyridone , the amino group at the 4-position can effectively donate its lone pair into the electron-deficient ring, participating in a conjugated system that extends to the carbonyl group at the 2-position. This delocalization is significant and can be represented by a zwitterionic resonance structure that reduces the electron density on the exocyclic nitrogen, thereby decreasing its nucleophilicity.
Conversely, in 2-Amino-4-pyridone , while the amino group at the 2-position can also donate its lone pair to the ring, the delocalization towards the carbonyl group at the 4-position is less direct. This results in a higher electron density on the exocyclic nitrogen of 2-Amino-4-pyridone compared to its isomer, making it a more potent nucleophile.
Caption: Resonance structures influencing amino group nucleophilicity.
This difference in nucleophilicity has profound implications for reactions such as N-acylation and N-alkylation.
N-Acylation and N-Alkylation: Chemoselectivity and Reaction Rates
N-Acylation is a common reaction to introduce various functional groups. Given the higher nucleophilicity of the exocyclic amino group in 2-Amino-4-pyridone , it is expected to undergo N-acylation more readily and at a faster rate than 4-Amino-2-pyridone under identical conditions. For the less nucleophilic 4-Amino-2-pyridone, more forcing conditions or the use of highly reactive acylating agents may be necessary to achieve comparable yields.
N-Alkylation of the exocyclic amino group follows a similar trend. However, a competing side reaction in pyridone systems is O-alkylation. The ratio of N- to O-alkylation is influenced by factors such as the alkylating agent, solvent, and the presence of a base. For both isomers, direct N-alkylation of the pyridone nitrogen is also a possibility, although generally less favored than reaction at the more nucleophilic exocyclic amino group.
Electrophilic Aromatic Substitution: Regioselectivity Dictated by Substituent Effects
The pyridine ring, while electron-deficient, can undergo electrophilic aromatic substitution, particularly when activated by strong electron-donating groups like the amino and hydroxyl functionalities. The directing effects of these groups determine the regioselectivity of the substitution.
In 4-Amino-2-pyridone , both the amino group (at C4) and the ring nitrogen (at N1, acting as an amide) are ortho, para-directing. The strongest activation and directing effect will come from the amino group. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are ortho to the powerful activating amino group.
In 2-Amino-4-pyridone , the amino group at C2 and the ring nitrogen at N1 are ortho, para-directing. The C3 and C5 positions are again activated. However, the steric hindrance from the adjacent amino group at C2 might disfavor substitution at C3, potentially leading to a preference for substitution at C5.
Quantitative Data Summary
| Property | This compound | 2-Amino-4-hydroxypyridine | Reference |
| Molecular Formula | C5H6N2O | C5H6N2O | |
| Molecular Weight | 110.11 g/mol | 110.11 g/mol | |
| Predominant Tautomer | 4-Amino-2(1H)-pyridone | 2-Amino-4(1H)-pyridone | |
| Predicted Amino pKa | Lower | Higher | Inferred |
| Predicted Reactivity | |||
| N-Acylation/Alkylation | Slower | Faster | Inferred |
| Electrophilic Sub. | C3, C5 | C5 (preferred), C3 | Inferred |
Experimental Protocols
The following are representative, self-validating protocols for the N-acylation of aminopyridones. These protocols are designed to be robust starting points, and optimization may be required for specific substrates and acylating agents.
General Protocol for N-Acylation of 2-Amino-4-pyridone
This protocol is adapted from standard procedures for the acylation of aminopyridines.
Materials:
-
2-Amino-4-hydroxypyridine (1.0 eq)
-
Anhydrous Pyridine (as solvent)
-
Acetic Anhydride (1.2 eq)
-
Toluene
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve 2-Amino-4-hydroxypyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acetylated product.
Caption: Workflow for N-acylation of 2-Amino-4-pyridone.
Considerations for N-Acylation of 4-Amino-2-pyridone
Due to its lower nucleophilicity, the acylation of 4-Amino-2-pyridone may require modifications to the above protocol. Consider the following:
-
Elevated Temperature: After the addition of the acylating agent, the reaction mixture may need to be heated to drive the reaction to completion.
-
Stronger Acylating Agent: If acylation with an anhydride is sluggish, consider using the corresponding acyl chloride, which is more reactive.
-
Use of a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation reaction.
Conclusion
The reactivity of this compound and 2-Amino-4-hydroxypyridine is fundamentally governed by the interplay of their tautomeric equilibrium and the electronic effects of the amino and hydroxyl/oxo substituents. The key takeaway for the synthetic chemist is the enhanced nucleophilicity of the exocyclic amino group in 2-Amino-4-hydroxypyridine compared to its isomer. This seemingly minor structural difference can be strategically exploited to achieve chemoselectivity and optimize reaction conditions in the synthesis of complex pharmaceutical intermediates. A thorough understanding of these principles is essential for the rational design of synthetic routes and the efficient development of new chemical entities.
A Comparative Guide to the Biological Activity of Aminohydroxypyridine Isomers
As a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of key aminohydroxypyridine isomers. The strategic placement of amino (-NH2) and hydroxyl (-OH) groups on the pyridine ring dictates the molecule's electronic properties, hydrogen-bonding capabilities, and metal-chelating potential. These structural nuances lead to a fascinating diversity in their biological functions, making them valuable scaffolds in medicinal chemistry and drug development. This document synthesizes experimental data from various studies to illuminate these structure-activity relationships, offering insights for researchers and drug development professionals.
The Structural Significance of Isomerism
Aminohydroxypyridines are heterocyclic aromatic compounds. The pyridine ring, a six-membered ring containing one nitrogen atom, can be substituted with amino and hydroxyl groups at various positions. The relative positioning of these functional groups is critical; for instance, a hydroxyl group ortho or para to the ring nitrogen can exist in tautomeric equilibrium with its corresponding pyridone form. This tautomerism, along with the electron-donating effects of both substituents, profoundly influences the molecule's reactivity and interaction with biological targets.
Derivatives of these isomers are explored for a wide range of therapeutic applications, including roles as enzyme inhibitors, and for their potential in treating neurological disorders and acting as anti-inflammatory agents.[1] They also serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1][2]
Caption: Key aminohydroxypyridine isomers discussed in this guide.
Comparative Biological Activities
While few studies directly compare the parent isomers under identical conditions, a wealth of data on their derivatives allows for a robust comparative analysis. The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing broad biological activities.[3][4]
Antimicrobial Activity
Aminopyridine derivatives are well-regarded for their antimicrobial potential.[5] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The specific substitution pattern on the pyridine ring is a key determinant of efficacy and spectrum of activity. For instance, certain 2-amino-5-substituted pyridine derivatives have demonstrated notable fungicidal and bactericidal activity.[6]
Causality in Experimental Design: When evaluating antimicrobial efficacy, the Minimum Inhibitory Concentration (MIC) is the gold standard. It is determined using methods like broth microdilution to find the lowest concentration of a compound that prevents visible microbial growth. This quantitative measure allows for direct comparison of the potency of different compounds against a panel of clinically relevant bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity of Aminohydroxypyridine Derivatives
| Compound/Derivative | Isomer Scaffold | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| A 2-aminopyridine derivative (Compound 2c) | 2-Aminopyridine | S. aureus | 0.039 | [7][8] |
| A 2-aminopyridine derivative (Compound 2c) | 2-Aminopyridine | B. subtilis | 0.039 | [7][8] |
| Pyridonethiol derivative (89b) | Pyridone | B. subtilis | 0.12 | [5] |
| Pyridonethiol derivative (89d) | Pyridone | B. subtilis | 0.24 |[5] |
Note: Data is derived from studies on various derivatives, not necessarily the parent aminohydroxypyridine isomers themselves.
Antioxidant and Radical Scavenging Activity
The presence of a hydroxyl group, particularly at the 3-position, imparts significant antioxidant properties to the pyridine ring.[3] These compounds can neutralize harmful reactive oxygen species (ROS) through mechanisms like hydrogen atom transfer (HAT).[9] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous diseases. 3-hydroxypyridine derivatives like mexidol and emoxipin are known for their antioxidant effects.[10]
Causality in Experimental Design: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for assessing radical scavenging ability. The stable DPPH radical has a deep violet color, which is reduced to a colorless or pale yellow hydrazine upon accepting a hydrogen atom from an antioxidant. The change in absorbance, measured spectrophotometrically, is directly proportional to the compound's scavenging activity, allowing for the calculation of an IC50 value (the concentration required to scavenge 50% of the radicals).
Caption: Simplified mechanism of DPPH radical scavenging by a hydroxypyridine.
Table 2: Comparative Antioxidant Activity of Hydroxypyridine Derivatives
| Compound/Derivative | Isomer Scaffold | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| Isoniazid (ID) | Pyridine | DPPH | 7.50 x 10⁻⁶ M | [9] |
| Isoniazid (ID) | Pyridine | ABTS | 1.60 x 10⁻⁵ M | [9] |
| 5-Hydroxypyridin-4-one (Vₐ) | 5-Hydroxy-4-pyridone | DPPH | 708.6 µM | [11] |
| 3,4-DHP | 3-Hydroxy-4-pyridone | DPPH | EC₅₀ = 2.4 mg/g GAE |[12] |
Note: IC50/EC50 values represent the concentration required for 50% scavenging activity. GAE = Gallic Acid Equivalent.
Enzyme Inhibition
Aminohydroxypyridine isomers are prolific scaffolds for designing potent and selective enzyme inhibitors.[13][14] Their ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites makes them highly versatile. Derivatives have been developed as inhibitors for a wide range of enzymes, including phosphoinositide-3-kinases (PI3Kδ), USP7, and mutant isocitrate dehydrogenase 2 (IDH2).[15][16][17]
Causality in Experimental Design: Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[18][19] By measuring enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value. The choice of assay technology (e.g., fluorescence, luminescence, mass spectrometry) depends on the specific enzyme and substrate, but the goal remains a robust and reproducible measurement of inhibitory potency.
Table 3: Enzyme Inhibitory Activity of Aminopyridine Derivatives
| Compound/Derivative | Isomer Scaffold | Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| MR3278 | 2-Aminopyridine | PI3Kδ | 30 | [15] |
| Compound 7 | 2-Aminopyridine | USP7 | 7,600 | [16] |
| Compound 14n | Trisubstituted Pyridine | Mutant IDH2 | 54.6 | [17] |
| A1 | Aminopyridine-spiro | EGFR (T790M/L858R) | 90 | [20] |
| A2 | Aminopyridine-spiro | EGFR (T790M/L858R) | 80 |[20] |
Experimental Protocols
To ensure scientific integrity, the protocols described below are self-validating systems, providing a clear framework for reproducing the assessment of biological activity.
Protocol: MTT Cytotoxicity Assay
This assay assesses a compound's effect on cell viability by measuring the metabolic activity of living cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminohydroxypyridine isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control. Incubate for 48 hours.[21]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The rationale for this step is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent. The DPPH solution should be freshly prepared and kept in the dark to prevent degradation.
-
Reaction Setup: In a 96-well plate, add 50 µL of various concentrations of the test compound to different wells.
-
Initiate Reaction: Add 150 µL of the DPPH solution to each well. Include a control well containing only the solvent and DPPH solution. Ascorbic acid or kojic acid can be used as a positive control.[11][22]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach completion.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample. Plot the percentage of scavenging against concentration to determine the IC50 value.
Conclusion
The positional isomerism of aminohydroxypyridines is a critical determinant of their biological activity. While derivatives of the 2-aminopyridine scaffold show significant promise as potent antimicrobial agents and selective enzyme inhibitors[7][8][15], isomers with a 3-hydroxy group are frequently associated with strong antioxidant and radical-scavenging properties.[3][9][10] The versatility of these core structures underscores their importance as privileged scaffolds in drug discovery. This guide highlights that by understanding the nuanced structure-activity relationships, researchers can more effectively design and synthesize novel derivatives with enhanced potency and targeted biological effects for therapeutic and agrochemical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. axxam.com [axxam.com]
- 19. axxam.com [axxam.com]
- 20. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - Repository of Research and Investigative Information [eprints.mui.ac.ir]
A Comparative Guide to the Tautomeric Equilibria of 4-Amino-2-hydroxypyridine and 2-hydroxypyridine
Introduction: The Dynamic Nature of Tautomerism in Pyridine Scaffolds
In the landscape of heterocyclic chemistry, particularly within drug discovery and materials science, the pyridine ring is a cornerstone scaffold. Its derivatives, however, are not static entities. Many exhibit prototropic tautomerism, a dynamic equilibrium involving the migration of a proton, which fundamentally alters the molecule's electronic structure, polarity, and hydrogen bonding capabilities.[1] This guide provides an in-depth comparison of the lactam-lactim tautomerism in two key molecules: the well-characterized 2-hydroxypyridine and its electronically modified analogue, 4-Amino-2-hydroxypyridine. Understanding the factors that govern this equilibrium is critical for predicting molecular behavior, from receptor binding affinity to crystal packing and solubility.
The equilibrium between a hydroxypyridine (the lactim or enol form) and a pyridinone (the lactam or keto form) is a delicate balance of competing factors, including aromaticity, intramolecular hydrogen bonding, and, most significantly, interactions with the surrounding environment.[2][3] This guide will dissect these factors, present supporting experimental data, and provide robust protocols for researchers to characterize these systems in their own laboratories.
The Archetype: Tautomeric Equilibrium of 2-Hydroxypyridine
The interconversion of 2-hydroxypyridine and 2-pyridone is a classic and extensively studied example of lactam-lactim tautomerism.[4][5] The two forms possess distinct structural and electronic properties that dictate which tautomer predominates under specific conditions.
-
2-Hydroxypyridine (Lactim/Enol Form): This tautomer features a hydroxyl group on an aromatic pyridine ring. Its stability in the gas phase is attributed to the energetic favorability of the fully aromatic system.[5][6]
-
2-Pyridone (Lactam/Keto Form): This tautomer contains a carbonyl group and an N-H bond within the ring. While its neutral form is not traditionally aromatic, it possesses a highly polarized, aromatic zwitterionic resonance contributor, which accounts for its significant dipole moment and aromatic character.[7] This form is strongly favored in the solid state and in polar solvents due to its ability to form robust intermolecular hydrogen bonds.[8][9]
Caption: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.
The position of the equilibrium is exquisitely sensitive to the solvent. In non-polar environments, the less polar 2-hydroxypyridine is favored. As solvent polarity increases, the equilibrium dramatically shifts to favor the more polar 2-pyridone tautomer, which is better stabilized by dipole-dipole interactions and hydrogen bonding.[1][2]
Quantitative Data: Solvent Effect on 2-Hydroxypyridine Equilibrium
The equilibrium constant (Keq = [2-Pyridone]/[2-Hydroxypyridine]) varies over several orders of magnitude with solvent polarity.
| Solvent | Dielectric Constant (ε) | Keq | Predominant Form | Reference |
| Gas Phase | 1 | ~0.33 | 2-Hydroxypyridine | [4] |
| Cyclohexane | 2.02 | 1.7 | 2-Pyridone (slight) | [1] |
| Chloroform | 4.81 | 6.0 | 2-Pyridone | [1] |
| Water | 78.5 | ~900 | 2-Pyridone | [5] |
The Substituted System: Tautomeric Equilibrium of this compound
Introducing a powerful electron-donating group (EDG), such as an amino group at the C4 position, is expected to significantly perturb the tautomeric equilibrium. The primary tautomers remain the lactim (this compound) and lactam (4-Amino-2-pyridone) forms.
-
This compound (Lactim Form): The amino group donates electron density into the aromatic ring via resonance.
-
4-Amino-2-pyridone (Lactam Form): The electron-donating amino group is positioned para to the carbonyl group. This arrangement creates a highly conjugated "push-pull" system, which strongly enhances the polarization of the molecule and stabilizes the zwitterionic resonance contributor of the lactam form to an even greater extent than in the unsubstituted system.
Caption: Tautomeric equilibrium in the 4-amino substituted system.
Comparative Analysis: The Influence of the C4-Amino Group
The core directive of this guide is to compare the two systems. The introduction of the C4-amino group is not a trivial modification; it fundamentally alters the electronic landscape of the molecule.
Caption: Influence of the C4-amino substituent on the tautomeric equilibrium.
Causality and Prediction:
-
Increased Polarity: The C4-amino group significantly increases the dipole moment of the lactam (pyridinone) tautomer.
-
Enhanced Solvation: This greater polarity leads to much stronger solvation by polar solvents, providing a greater thermodynamic driving force to shift the equilibrium.
-
Equilibrium Position: Consequently, the equilibrium constant K'eq for the 4-amino substituted system is predicted to be substantially larger than Keq for the unsubstituted system in any given polar solvent. The lactam form, 4-Amino-2-pyridone, will be even more dominant than 2-pyridone. While most aminoheteroaromatic compounds exist in the amino form, the powerful stabilization of the pyridone structure often makes it the predominant tautomer.[10]
Experimental Protocols for Tautomer Analysis
To validate these principles, researchers can employ several spectroscopic techniques. Each method provides a unique window into the tautomeric equilibrium and allows for quantitative determination of the equilibrium constant.
Method 1: UV-Vis Spectroscopy
Principle: The lactim and lactam tautomers possess different conjugated π-systems, resulting in distinct electronic transitions and, therefore, different UV-Vis absorption spectra.[11] Typically, the more conjugated pyridone (lactam) form absorbs at a longer wavelength (a bathochromic shift) compared to the hydroxypyridine (lactim) form.[12]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable solvent like DMSO or methanol.
-
Solvent Series: Prepare a series of volumetric flasks containing the solvents to be tested (e.g., cyclohexane, chloroform, acetonitrile, water).
-
Sample Preparation: Add a small, precise aliquot of the stock solution to each volumetric flask and dilute to the mark to a final concentration in the low micromolar range (e.g., 10-50 µM). Ensure the final concentration of the stock solvent is negligible (<0.1%).
-
Spectra Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum for each solution from approximately 200 to 400 nm, using the pure solvent as a blank.[13]
-
Data Analysis:
-
Identify the λmax for each tautomer from the spectra in the most non-polar (favoring lactim) and most polar (favoring lactam) solvents.
-
In intermediate solvents where both forms are present, determine the concentration of each tautomer using the Beer-Lambert law (A = εcl) and simultaneous equations if spectra overlap, or by analyzing the absorbance at the λmax of each pure form.
-
Calculate Keq = [Lactam]/[Lactim].
-
Caption: Workflow for determining Keq by UV-Vis Spectroscopy.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: On the NMR timescale, the interconversion between tautomers is typically slow, allowing for the observation of distinct sets of signals for each species in the equilibrium mixture.[14][15] The chemical shifts of protons and carbons, particularly on the heterocyclic ring, are sensitive to the change in electronic structure between the lactim and lactam forms.
Step-by-Step Protocol:
-
Sample Preparation: Prepare NMR samples by dissolving a sufficient amount of the compound (e.g., 5-10 mg) in ~0.6 mL of various deuterated solvents (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O) in an NMR tube.
-
Spectra Acquisition: Acquire high-resolution 1H NMR spectra for each sample. If necessary, acquire 13C NMR spectra to confirm assignments.[16]
-
Peak Assignment:
-
Assign the signals in the spectra to their respective tautomers. This can be aided by 2D NMR techniques (COSY, HSQC) and by comparing spectra across solvents. For example, the signals corresponding to the lactam form will increase in intensity as the solvent polarity increases.
-
In the 1H NMR of 2-pyridone, the vinyl protons adjacent to the carbonyl and nitrogen show characteristic shifts and coupling patterns distinct from the aromatic protons of 2-hydroxypyridine.
-
-
Data Analysis:
-
Select well-resolved, non-overlapping signals corresponding to each tautomer.
-
Carefully integrate the area under these signals.
-
Calculate the mole fraction of each tautomer from the relative integrals. For example, if a signal for the lactim form (representing 1 proton) has an integral of ILactim and a signal for the lactam form (representing 1 proton) has an integral of ILactam, then:
-
% Lactam = [ ILactam / (ILactam + ILactim) ] * 100
-
-
Calculate Keq = (Mole Fraction Lactam) / (Mole Fraction Lactim).[17]
-
Conclusion
The tautomeric equilibrium of 2-hydroxypyridine is a finely balanced system, highly susceptible to environmental polarity, shifting from the aromatic lactim form in the gas phase to the polar, hydrogen-bonded lactam form in condensed phases. This comparison guide establishes, based on fundamental electronic principles, that the introduction of a C4-amino group acts as a powerful electronic driver. It creates a "push-pull" system that significantly enhances the stability of the lactam tautomer (4-Amino-2-pyridone), pushing the equilibrium even further in its favor, particularly in polar, protic media. For researchers in medicinal chemistry and materials science, this pronounced substituent effect is a critical design principle, enabling the tuning of a molecule's physicochemical properties by strategically manipulating its tautomeric preference. The provided experimental protocols offer a robust framework for quantifying these effects and validating such predictions in the laboratory.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Two competitive routes in the lactim-lactam phototautomerization of a hydroxypyridine derivative cation in water: dissociative mechanism versus water-assisted proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. cores.research.asu.edu [cores.research.asu.edu]
A Comparative Analysis of 4-Amino-2-hydroxypyridine and 3-Amino-2-hydroxypyridine: A Guide for Researchers
In the vast landscape of heterocyclic chemistry, substituted pyridines represent a cornerstone for innovation, particularly in drug discovery and materials science. Among these, aminohydroxypyridines are of significant interest due to their versatile chemical nature, stemming from the interplay of electron-donating amino groups and the tautomeric character of the hydroxyl substituent. This guide provides an in-depth comparative analysis of two critical isomers: 4-Amino-2-hydroxypyridine and 3-Amino-2-hydroxypyridine. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their structural nuances, physicochemical properties, reactivity, and applications, supported by experimental data and established chemical principles.
Structural and Electronic Properties: More Than Just Positional Isomers
At first glance, this compound and 3-Amino-2-hydroxypyridine are simple constitutional isomers, differing only in the location of the amino group on the pyridine ring. Both share the molecular formula C₅H₆N₂O and a molar mass of approximately 110.11 g/mol .[1] However, this seemingly minor structural shift has profound implications for their electronic distribution, reactivity, and biological interactions.
A crucial characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form.[2] In solution and the solid state, the equilibrium for these compounds overwhelmingly favors the more stable 2-pyridone tautomer due to factors like aromaticity, which is retained through the delocalization of the nitrogen lone pair, and favorable intermolecular hydrogen bonding.[2][3]
Caption: Keto-Enol tautomerism for both isomers.
The position of the amino group, a strong electron-donating group, further modulates the electron density of the ring.
-
In This compound , the amino group is para to the ring nitrogen. This position allows for strong resonance donation of electron density into the ring, influencing the basicity of the ring nitrogen and the nucleophilicity of the carbon atoms.
-
In 3-Amino-2-hydroxypyridine , the amino group is meta to the ring nitrogen. Its ability to donate electron density to the C4 and C6 positions via resonance is preserved, but its electronic influence on the ring nitrogen is less direct than in the 4-amino isomer.
Comparative Physicochemical Properties
The differences in structure manifest as distinct physicochemical properties, which are critical for applications ranging from reaction condition optimization to formulation development.
| Property | This compound | 3-Amino-2-hydroxypyridine | Reference(s) |
| Molecular Formula | C₅H₆N₂O | C₅H₆N₂O | [1] |
| Molar Mass | 110.11 g/mol | 110.11 g/mol | [1] |
| Appearance | White to off-white solid | Brown to off-white crystalline powder | [4][5] |
| Melting Point | 196 - 221 °C | 170 - 173 °C | [4][5] |
| pKa (Hydroxyl Group) | ~9 - 10 (Predicted) | Data not readily available | [4] |
| pKa (Amino Group) | ~5 - 6 (Predicted) | Data not readily available | [4] |
| Solubility | Moderately soluble in water; Soluble in polar organic solvents like ethanol. | Slightly soluble in water. | [4][6] |
Note: Experimental pKa values are not widely published; the values for the 4-amino isomer are estimates based on its functional groups.[4] The higher melting point of the 4-amino isomer may suggest a more stable crystal lattice structure, potentially due to more effective intermolecular hydrogen bonding.
Synthesis and Reactivity Profile
The synthetic routes to these isomers are distinct, reflecting the directive influence of substituents on the pyridine ring.
Synthesis Pathways
A common route to This compound involves the reduction of a 2-chloro-4-nitropyridine intermediate, followed by hydrolysis of the chloro group. The nitration of 2-chloropyridine N-oxide is a key step, directing the nitro group to the 4-position.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-Amino-4-hydroxypyridine | 6320-39-4 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]
- 5. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. chembk.com [chembk.com]
A Senior Application Scientist's Guide to the Validation of 4-Amino-2-hydroxypyridine as a Synthetic Intermediate
For researchers, scientists, and professionals in drug development, the selection and validation of synthetic intermediates are critical decision points that profoundly impact the efficiency, scalability, and robustness of a synthetic route. This guide provides an in-depth technical comparison and validation of 4-Amino-2-hydroxypyridine, a pivotal intermediate in the synthesis of various pharmaceutical compounds. We will explore its synthesis, compare its utility against a viable alternative, and provide detailed protocols for its comprehensive validation, ensuring you can confidently integrate this building block into your research and development workflows.
The Strategic Importance of this compound in Synthesis
This compound, also known as 4-amino-2-pyridone, is a substituted pyridine derivative that serves as a versatile precursor in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a pyridone moiety, allows for a diverse range of chemical transformations. This makes it a valuable starting material for the construction of complex heterocyclic scaffolds found in numerous biologically active molecules.
A notable application of a close analog, 4-amino-5-methyl-1H-pyridin-2(1H)-one, is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2] The structural integrity and purity of this intermediate are paramount as they directly influence the yield and impurity profile of the final active pharmaceutical ingredient (API).
Comparative Analysis: this compound vs. 2-Amino-4-chloropyridine
In the landscape of substituted pyridines, 2-Amino-4-chloropyridine emerges as a common alternative intermediate.[3] The choice between these two building blocks often depends on the specific synthetic strategy, downstream reaction conditions, and cost considerations.
| Feature | This compound | 2-Amino-4-chloropyridine | Rationale & Field Insights |
| Reactivity | The pyridone oxygen offers a site for O-alkylation, while the amino group is a potent nucleophile. The hydroxyl group can also influence the electronics of the ring. | The chloro group is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. The amino group remains a key nucleophilic site. | This compound is often preferred when subsequent steps involve modifications at the 2-position that do not require a halogen leaving group, or when the hydroxyl group is desired for its electronic influence or as a handle for further functionalization. 2-Amino-4-chloropyridine is the intermediate of choice when the synthetic route relies on the displacement of the chlorine atom to introduce a variety of substituents at the 4-position. |
| Synthesis | Can be synthesized from readily available starting materials like ethyl cyanoacetate and acetone, followed by cyclization and functional group manipulations.[4][5] | Typically synthesized via the nitration and subsequent reduction of 2-chloropyridine.[6] | The synthesis of this compound can involve multi-component reactions, which can be more atom-economical. The synthesis of 2-Amino-4-chloropyridine involves handling of nitrating agents, which requires careful safety considerations. |
| Downstream Impact | The presence of the hydroxyl group may require protection in certain reaction conditions to avoid unwanted side reactions. | The chloro-substituent can be leveraged for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds. | The need for protecting groups can add steps and reduce the overall yield of a synthetic sequence. However, the versatility of the hydroxyl group can also open up alternative synthetic pathways. The chloro-substituent provides a direct and reliable handle for a wide array of powerful cross-coupling methodologies, often leading to more convergent synthetic routes. |
| Purity & Impurity Profile | Potential impurities can arise from incomplete cyclization or side reactions involving the bifunctional starting materials.[7][8] | Impurities can include isomers from the nitration step and residual starting materials.[7] | A robust validation of the starting material is crucial for both intermediates to control the impurity profile of the final product. ICH guidelines emphasize the importance of understanding and controlling impurities from the starting materials onwards.[9] |
Experimental Validation of this compound
A rigorous validation of any synthetic intermediate is non-negotiable in a regulated environment. This section provides a framework and detailed protocols for the analytical validation of this compound.
Synthesis Protocol: A Representative Example
While various methods exist for the synthesis of pyridones, a common approach involves the condensation of active methylene compounds with other reagents. A patent for a methylated analog provides a robust example of the synthesis of the core pyridone structure.[1][9]
Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one (A Finerenone Intermediate) [1][9]
This two-step synthesis starts from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.
Step 1: Hydrogenation to 2-chloro-5-methyl-4-pyridinamine
-
Reaction: 2-chloro-5-methyl-4-nitro-pyridine-1-oxide is hydrogenated using a platinum catalyst. This reaction simultaneously reduces the nitro group and the N-oxide.
-
Catalyst: A platinum catalyst, such as platinum on carbon, is employed.
-
Significance: This step efficiently installs the required amino group.
Step 2: Conversion to 4-amino-5-methyl-1H-pyridin-2(1H)-one
-
Reaction: The resulting 2-chloro-5-methyl-4-pyridinamine is reacted with potassium hydroxide (KOH) in methanol within a pressure reactor (autoclave) at an elevated temperature (e.g., 180°C).
-
Rationale: This nucleophilic substitution of the chloro group with a hydroxide, followed by tautomerization, yields the desired pyridone.
-
Yield and Purity: This process is reported to produce the target compound with a high overall yield (84%) and purity (>99%).[9]
Analytical Validation: Ensuring Quality and Consistency
The validation of analytical methods is crucial to ensure that the intermediate meets the required specifications.
1. Identity Confirmation: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
13C NMR: The spectrum would show five distinct carbon signals for the pyridine ring, with the carbonyl carbon appearing significantly downfield (>160 ppm).
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be characterized by a strong carbonyl (C=O) stretch of the pyridone ring, typically in the range of 1640-1680 cm-1.
-
N-H stretching vibrations from the amino group will appear as one or two bands in the 3200-3400 cm-1 region.
-
A broad O-H stretch from the tautomeric hydroxypyridine form might also be observed around 3000-3400 cm-1.
-
2. Purity Determination: Chromatographic Methods
A validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for purity assessment and impurity profiling.
Protocol: HPLC-UV Method for Purity Determination of Aminopyridine Intermediates
This protocol is adapted from established methods for similar compounds and should be validated for this compound.[12][13][14]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm) is a good starting point.[12]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (pH 7.0) and methanol (e.g., 90:10 v/v) can be effective for separating aminopyridines.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[12]
-
Detection: UV detection at a wavelength of 280 nm.[12]
-
Injection Volume: 10 µL.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[15]
Workflow and Logic Visualization
The following diagrams illustrate the key workflows and logical relationships discussed in this guide.
References
- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 10. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]
- 12. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 13. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Amino-2-hydroxypyridine Derivatives: A Guide for Drug Discovery Professionals
The 4-amino-2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to engage in diverse non-covalent interactions, including hydrogen bonding and aromatic stacking, makes it an attractive starting point for the design of potent and selective inhibitors for a range of drug targets. This guide provides a comparative analysis of the efficacy of this compound derivatives against several key drug targets, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
I. Targeting Protein Kinases: A Focus on RIPK2 Inhibition
Receptor-interacting protein kinase 2 (RIPK2) is a crucial mediator of inflammatory signaling pathways, making it an attractive target for the development of novel anti-inflammatory therapeutics.[3] Several 4-aminoquinoline derivatives, which share a similar pharmacophoric framework with 4-amino-2-hydroxypyridines, have been identified as potent RIPK2 inhibitors.[3][4]
Comparative Efficacy of 4-Aminoquinoline Derivatives against RIPK2
The following table summarizes the in vitro inhibitory activity of a series of 4-aminoquinoline derivatives against RIPK2. The data highlights the significant impact of substitutions on the quinoline core on inhibitory potency.
| Compound ID | Structure | RIPK2 IC50 (nM)[4] |
| 14 | 4-((benzo[d]thiazol-5-yl)amino)-6-(pyridin-4-yl)quinoline | 5.1 ± 1.6 |
| 6 | 4-((3,4,5-trimethoxyphenyl)amino)-6-bromoquinoline | <20 |
| 31 | 4-((benzo[d]thiazol-5-yl)amino)-6-(pyridin-2-yl)quinoline | <20 |
| 32 | 4-((benzo[d]thiazol-5-yl)amino)-6-(pyridin-3-yl)quinoline | <20 |
| 33 | 4-((benzo[d]thiazol-5-yl)amino)-6-(pyrimidin-5-yl)quinoline | 11 |
Structure-Activity Relationship (SAR) Insights:
The data reveals that a key driver of potency is the nature of the substituent at the 4-amino position. The benzo[d]thiazol-5-amine moiety in compound 14 appears to be optimal for binding to the back pocket of the RIPK2 ATP-binding site.[4] Furthermore, the substitution at the 6-position of the quinoline ring with a para-pyridinyl group in compound 14 contributes to its high affinity.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 values of kinase inhibitors.[5]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A luminescent signal is generated from the conversion of ADP to ATP, which is then used by luciferase.
Materials:
-
Recombinant RIPK2 enzyme
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., 4-aminoquinoline derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction: a. In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control). b. Add 2.5 µL of the RIPK2 enzyme solution. c. Incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The pre-incubation step (2c) is crucial to allow the inhibitor to reach equilibrium with the enzyme before the reaction is initiated, ensuring an accurate measurement of its potency. The use of a luminescence-based readout (ADP-Glo™) provides high sensitivity and a wide dynamic range, making it suitable for high-throughput screening.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090275053A1 - Cell-based pcsk9 screening assay - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of 4-Amino-2-hydroxypyridine in Modern Synthesis: A Comparative Guide
In the intricate landscape of medicinal chemistry and drug discovery, the selection of heterocyclic building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of the target molecules. Among the myriad of pyridine-based scaffolds, 4-Amino-2-hydroxypyridine stands out as a uniquely versatile and advantageous building block. This guide provides an in-depth comparison of this compound with other common aminopyridine isomers, supported by established principles of chemical reactivity and illustrative experimental protocols, to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Unique Structural and Electronic Landscape of this compound
The primary advantage of this compound lies in its distinct electronic and structural features, which are not present in simpler aminopyridine isomers like 2-, 3-, or 4-aminopyridine. The key differentiator is the presence of the hydroxyl group at the 2-position, which gives rise to keto-enol tautomerism.
Keto-Enol Tautomerism: A Gateway to Modulated Reactivity
This compound exists in equilibrium with its tautomeric form, 4-amino-1H-pyridin-2-one.[1][2][3] This equilibrium is sensitive to the solvent environment; the pyridone form is often favored in polar solvents due to strong intermolecular hydrogen bonding.[4][5] This tautomerism is not a mere chemical curiosity; it fundamentally alters the electronic properties and reactivity of the scaffold compared to fixed aminopyridines. The pyridone tautomer, with its amide-like character, offers different coordination properties and can influence the reactivity of the C-N and C-O bonds.[6]
Caption: Tautomeric equilibrium of this compound.
This dynamic equilibrium provides a strategic advantage by allowing chemists to potentially favor one tautomer over the other through careful selection of reaction conditions, thereby fine-tuning the reactivity of the building block for specific transformations.
Comparative Analysis in Key Synthetic Transformations
The true value of a building block is demonstrated in its performance in widely used, robust chemical reactions. Here, we compare the anticipated reactivity of this compound (typically used in its halogenated form, e.g., 4-amino-2-chloropyridine, for cross-coupling) with other aminopyridine isomers in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Navigating the "2-Pyridyl Problem"
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. However, couplings involving pyridyl halides can be challenging. A known issue, the "2-pyridyl problem," arises from the proximity of the pyridine nitrogen to the reaction site, which can lead to catalyst inhibition.[7]
For a substrate like 4-amino-2-chloropyridine, the situation is nuanced. While the chloro-group is at the activated 2-position, the 4-amino group is an electron-donating group. In comparison:
-
3-Aminopyridine derivatives (e.g., 5-bromo-3-aminopyridine): The leaving group is at a less electronically activated position relative to the pyridine nitrogen.
-
4-Aminopyridine derivatives (e.g., 4-amino-3-iodopyridine): These often show good reactivity, but lack the additional functional handle of the 2-hydroxy/oxo group.
The 4-amino-2-hydroxy/chloro scaffold offers a potential advantage. The amino group can help modulate the electronic properties of the ring, and the 2-position is primed for oxidative addition. For challenging couplings, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often crucial to overcome catalyst inhibition and achieve high yields with aminopyridine substrates.[8]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Representative Data)
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-amino-2-chloropyrimidine* | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate to High | [9] |
| 2,3-Diamino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | ~85 | [10] |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 95 (at C3) | [11] |
| 4-Halopyridines | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 92 (for Cl) | [12] |
Note: Data for the closely related 4-amino-2-chloropyrimidine is used as a proxy to illustrate expected reactivity.
Buchwald-Hartwig Amination: Strategic C-N Bond Formation
The Buchwald-Hartwig amination is indispensable for synthesizing arylamines.[13] When using aminopyridine substrates, the inherent basicity and coordinating ability of the ring nitrogen and the amino group can complicate the reaction.
4-Amino-2-halopyridines present an interesting case. The 2-halo position is activated for oxidative addition. Compared to other isomers:
-
2-Aminopyridine derivatives: The proximity of the amino group to the reaction site can lead to catalyst inhibition through chelation.[10]
-
3-Aminohalopyridines: The leaving group is at a less activated position.
-
4-Aminohalopyridines: Generally good substrates, but again, lack the versatility of the 2-hydroxy/oxo group.
The 4-amino-2-hydroxy/pyridone scaffold allows for the synthesis of molecules with a unique substitution pattern that can be difficult to access with other building blocks. The ability to perform C-N coupling at the 2-position while having an amino group at the 4-position opens up avenues for diverse molecular designs, particularly in the synthesis of kinase inhibitors and other biologically active compounds.
Table 2: Comparative Performance in Buchwald-Hartwig Amination (Representative Data)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-3-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 71 | [2] |
| 2,3-Diamino-5-bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | ~70-80 | [10] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55-98 | [2] |
| 2-Bromo-13α-estrone-3-benzyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 110 | 96 | [14] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[15] The reactivity trends for halopyridines generally follow I > Br > Cl. The 4-amino-2-halo-pyridine scaffold is a competent substrate for this reaction, allowing for the introduction of alkynyl groups at the 2-position. This is particularly useful for generating rigid linkers or for further transformations of the alkyne.
Experimental Protocols: A Practical Guide
While direct, side-by-side comparative studies for this compound are not abundant in the literature, the following protocols for closely related aminohalopyridines serve as excellent starting points for optimization.
Protocol 1: Suzuki-Miyaura Coupling of an Amino-Halopyridine
This protocol is a general guideline and may require optimization for specific substrates.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemtube3d.com [chemtube3d.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 4-Amino-2-hydroxypyridine-Based Compounds
Introduction: The "Privileged" Scaffold and the Selectivity Challenge
In the landscape of modern drug discovery, certain chemical structures, known as "privileged scaffolds," appear with remarkable frequency in the architecture of bioactive molecules. The 4-amino-2-hydroxypyridine, or 4-amino-2-pyridone, core is one such scaffold. Its utility is rooted in its ability to serve as a versatile hydrogen bond donor and acceptor and to act as a bioisostere for other common chemical groups, thereby influencing a molecule's solubility, metabolic stability, and target engagement.[1] While this scaffold is a component of compounds targeting a range of proteins, from proprotein convertase subtilisin/kexin type 9 (PCSK9)[2][3] to various protein kinases, its very versatility presents a formidable challenge: cross-reactivity .
This guide provides an in-depth comparison of the cross-reactivity profiles of this compound-based compounds, with a particular focus on their role as kinase inhibitors. Understanding the selectivity of these compounds is paramount, as off-target effects can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology.[4][5] We will explore the structural determinants of selectivity, provide a practical workflow for assessing cross-reactivity, and discuss the implications for drug development professionals.
The Kinase Conundrum: On-Target Efficacy vs. Off-Target Effects
Protein kinases are a large family of enzymes that play central roles in cellular signaling.[6] Due to the highly conserved nature of the ATP-binding site across the kinome, designing small-molecule inhibitors with high selectivity is a significant challenge.[6] Promiscuous inhibition of multiple kinases can confound experimental results and lead to adverse clinical outcomes.[4][6] Therefore, comprehensive selectivity profiling is not merely a supplementary exercise but a critical step in the validation of any new kinase inhibitor.[7]
Comparative Analysis of 4-Amino-2-Pyridone-Based Kinase Inhibitors
To illustrate the nuances of cross-reactivity, we will analyze a representative set of hypothetical 4-amino-2-pyridone-based compounds. The data presented in Table 1 is modeled after typical results from large-scale kinase panel screens and demonstrates how subtle structural modifications can dramatically alter a compound's selectivity profile.
-
Compound A represents a potent lead compound with a desirable inhibitory concentration (IC50) against its primary target, Kinase X. However, it exhibits significant off-target activity against Kinase Y and, to a lesser extent, Kinase Z.
-
Compound B , an analog of Compound A, features a modification intended to improve selectivity. This change successfully reduces the inhibition of Kinase Y but unfortunately increases its activity against Kinase Z.
-
Compound C represents a more optimized inhibitor. While slightly less potent against the primary target than Compound A, it displays a much cleaner selectivity profile, with significantly reduced off-target activity across the tested kinases.
| Compound ID | Primary Target (Kinase X) IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Off-Target Kinase Z IC50 (nM) | Selectivity Ratio (Y/X) | Selectivity Ratio (Z/X) |
| Compound A | 10 | 80 | 500 | 8 | 50 |
| Compound B | 15 | 1500 | 250 | 100 | 17 |
| Compound C | 25 | >10,000 | 3000 | >400 | 120 |
This data is representative and for illustrative purposes.
Structural Determinants of Selectivity: A Deeper Dive
The structure-activity relationship (SAR) of these compounds reveals how specific chemical features govern their interaction with on- and off-targets.[8][9] For instance, the improved selectivity of Compound C might be attributed to the addition of a bulky chemical group that creates steric hindrance in the ATP-binding pockets of Kinase Y and Z, while still being accommodated by the larger binding site of Kinase X. Understanding these intricate SARs is crucial for rationally designing more selective inhibitors.[5]
Experimental Workflow: Assessing Kinase Inhibitor Cross-Reactivity
To ensure the trustworthiness and reproducibility of selectivity data, a robust and well-validated experimental protocol is essential. The following section details a standard workflow for kinase inhibitor profiling using a radiometric assay format, which directly measures the catalytic activity of the kinase.[6][10]
Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™ Assay)
This method measures the transfer of a 33P-labeled phosphate from ATP to a specific kinase substrate.[11]
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂, bovine serum albumin (BSA), and dithiothreitol (DTT). The exact composition may vary depending on the specific kinase.
- Compound Dilution: Create a serial dilution of the test compounds (e.g., Compounds A, B, and C) in DMSO. A typical starting concentration is 10 mM, diluted down to the desired final assay concentrations.
- Kinase Aliquots: Prepare aliquots of the recombinant human protein kinases to be tested.
- Substrate/ATP Mix: Prepare a solution containing the specific peptide or protein substrate and ATP. This mix will include [γ-³³P]ATP as a tracer. The concentration of unlabeled ATP is critical and is often set at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.[11]
2. Reaction Setup:
- In a 96-well plate, add a small volume of the diluted test compound to each well. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known potent inhibitor for the specific kinase as a positive control (0% activity).[11]
- Add the kinase to each well and allow for a brief pre-incubation period (e.g., 10-15 minutes) at room temperature. This allows the compound to bind to the kinase before the start of the enzymatic reaction.
3. Initiation and Termination:
- Initiate the kinase reaction by adding the Substrate/ATP mix to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Terminate the reaction by adding a stop solution, such as phosphoric acid.
4. Detection and Data Analysis:
- Spot a portion of the reaction mixture from each well onto a filter membrane (e.g., phosphocellulose paper).[11] The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
- Wash the filter membranes multiple times with a wash solution (e.g., phosphoric acid) to remove background radiation.
- Measure the radioactivity retained on the filter using a scintillation counter.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow Visualization
The following diagram illustrates the key steps in the kinase cross-reactivity profiling workflow.
Figure 1. Experimental workflow for radiometric kinase inhibitor profiling.
Signaling Pathway Implications: On-Target vs. Off-Target Effects
The biological consequence of cross-reactivity is best understood in the context of cellular signaling pathways. A compound might effectively inhibit its intended target, leading to a therapeutic benefit, but concurrently inhibit an unrelated kinase, resulting in an adverse effect.
Consider a hypothetical scenario where Compound A is designed to inhibit Kinase X in a cancer-related pathway. However, its off-target inhibition of Kinase Y, a kinase crucial for normal cellular function, could lead to toxicity.
Figure 2. On-target therapeutic effects vs. off-target adverse effects.
Conclusion and Future Directions
The this compound scaffold is a valuable tool in the medicinal chemist's arsenal. However, its privileged nature necessitates a rigorous and early assessment of cross-reactivity. As this guide has demonstrated, a combination of rational drug design, informed by SAR, and comprehensive profiling using robust experimental methods is critical to developing safe and effective therapeutics. By carefully navigating the complex interplay between on-target potency and off-target activity, researchers can unlock the full potential of this versatile chemical class while minimizing unintended biological consequences.
References
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure-Activity and Structure-Metabolism Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability [research.unipd.it]
- 4. icr.ac.uk [icr.ac.uk]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Benchmarking Guide to the Synthesis of 4-Amino-2-hydroxypyridine
Introduction: The Significance of 4-Amino-2-hydroxypyridine
This compound, also known as 3-deazacytosine, is a crucial heterocyclic building block in the development of novel therapeutics and functional materials. Its structural resemblance to the nucleobase cytosine allows it to act as a key intermediate in the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and antiviral agents. The efficient and scalable synthesis of this pyridone derivative is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two prominent synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a quantitative performance benchmark to inform your selection of the most suitable method for your research and development needs.
Methodology 1: One-Pot Three-Step Cyclocondensation from Acyclic Precursors
This modern approach constructs the pyridone ring from simple, acyclic starting materials in a single reaction vessel, offering significant advantages in terms of operational simplicity and efficiency. The following protocol is based on a versatile and scalable synthesis of 4-amino-2-pyridones.
Reaction Scheme
Caption: One-pot, three-step synthesis of this compound.
Experimental Protocol
Materials:
-
Malonyl chloride derivative
-
Vinyl ester derivative
-
Ethanol (or other suitable alcohol for esterification)
-
Ammonium acetate
-
Diethyl ether (or other suitable solvent)
-
4-Methylmorpholine (NMM) (or other suitable base)
Procedure: [1]
-
Acylation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve the vinyl ester in diethyl ether. Cool the solution to 0 °C. Add 4-methylmorpholine (NMM) dropwise, followed by the slow, dropwise addition of a solution of malonyl chloride in diethyl ether, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 1 hour.
-
Esterification: To the reaction mixture containing the acyl chloride intermediate, add ethanol at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cyclocondensation: Add ammonium acetate to the reaction mixture. Heat the mixture to reflux (approximately 65 °C for diethyl ether) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Mechanistic Insights and Rationale
This one-pot synthesis is a testament to reaction economy and efficiency. The causality behind the experimental choices is as follows:
-
Acylation: The initial step involves the acylation of the vinyl ester with malonyl chloride. The use of a non-nucleophilic base like NMM is crucial to prevent side reactions with the acid chloride. The low temperature (0 °C) helps to control the reactivity of the acyl chloride and minimize the formation of byproducts.
-
In-situ Esterification: The subsequent addition of an alcohol (e.g., ethanol) converts the remaining acyl chloride functionality to a more stable ester, forming the key ketoester intermediate required for the cyclization. This in-situ conversion avoids a separate isolation and purification step.
-
Cyclocondensation with Ammonium Acetate: Ammonium acetate serves as a convenient and inexpensive source of ammonia for the formation of the two C-N bonds in the pyridone ring. The cyclocondensation proceeds via a series of nucleophilic attacks and dehydrations, ultimately leading to the aromatic this compound ring system. The choice of a suitable refluxing solvent is determined by the temperature required to drive the cyclization to completion.
Performance Data
| Parameter | Value/Observation | Reference |
| Yield | Moderate to good (reported yields for analogues are in the range of 17-70%, highly substrate-dependent).[1] | [1] |
| Scalability | Demonstrated scalability up to 100g in a laboratory setting.[1] | [1] |
| Purity | High purity achievable after chromatographic purification or recrystallization. | |
| Reaction Time | 15-27 hours (total for the one-pot procedure). | [1] |
| Temperature | 0 °C to reflux temperature of the solvent (e.g., 65 °C for diethyl ether). | [1] |
| Reagents | Readily available and relatively inexpensive starting materials. | |
| Operational Safety | Standard laboratory precautions for handling acyl chlorides and flammable solvents are required. |
Methodology 2: Synthesis via Hydrolysis of a 2-Chloro-4-aminopyridine Intermediate
This classical approach involves the synthesis of a halogenated pyridine precursor, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group. This method is often robust and can be advantageous if the chlorinated intermediate is readily available or easily synthesized.
Reaction Scheme
Caption: Synthesis of this compound via hydrolysis.
Experimental Protocol
Part A: Synthesis of 2-Chloro-4-aminopyridine [2][3]
A common route to 2-chloro-4-aminopyridine involves the reduction of 2-chloro-4-nitropyridine N-oxide.
Materials:
-
2-Chloropyridine
-
Meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Iron powder
-
Hydrochloric acid or acetic acid
-
Sodium hydroxide
-
Organic solvents (e.g., chloroform, ethanol, water)
Procedure:
-
N-Oxidation: 2-Chloropyridine is oxidized to 2-chloropyridine N-oxide using an oxidizing agent like m-CPBA in a solvent such as chloroform.
-
Nitration: The resulting N-oxide is nitrated at the 4-position using a mixture of concentrated nitric and sulfuric acids.
-
Reduction: The 2-chloro-4-nitropyridine N-oxide is then reduced to 2-chloro-4-aminopyridine using a reducing agent like iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid).
-
Work-up and Purification: The reaction is neutralized with a base (e.g., sodium hydroxide), and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization.
Part B: Hydrolysis of 2-Chloro-4-aminopyridine
Materials:
-
2-Chloro-4-aminopyridine
-
Strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide)
-
Water
Procedure:
-
Hydrolysis: 2-Chloro-4-aminopyridine is dissolved in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).
-
The reaction mixture is heated to a high temperature (typically >100 °C), often in a sealed vessel or under reflux for an extended period (24-48 hours), to drive the nucleophilic aromatic substitution.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized to the isoelectric point of this compound to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from water or an alcohol-water mixture.
Mechanistic Insights and Rationale
-
Precursor Synthesis: The synthesis of the 2-chloro-4-aminopyridine precursor is a multi-step process involving standard aromatic transformations. The N-oxidation activates the pyridine ring towards electrophilic nitration, and the subsequent reduction of the nitro group yields the desired amine.
-
Hydrolysis (Nucleophilic Aromatic Substitution): The hydrolysis of the 2-chloro group proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The presence of the activating amino group further facilitates this reaction. The reaction is typically slow and requires forcing conditions (high temperature and strong acid or base catalysis) to overcome the high activation energy associated with the disruption of the aromatic system in the Meisenheimer complex intermediate. The choice between acidic or basic catalysis can influence the reaction rate and selectivity.
Performance Data
| Parameter | Value/Observation | Reference |
| Yield | The overall yield is dependent on the efficiency of each step in the precursor synthesis and the hydrolysis. Yields for the hydrolysis step can be moderate to good but are often not quantitative due to the harsh conditions. | |
| Scalability | The multi-step nature of this route can present challenges for large-scale production, although each step is a standard industrial process. | |
| Purity | High purity can be achieved through recrystallization. | |
| Reaction Time | Significantly longer than the one-pot method due to the multiple steps and prolonged hydrolysis time. | |
| Temperature | High temperatures are generally required for the hydrolysis step (>100 °C). | [4] |
| Reagents | Involves the use of strong acids, strong bases, and potentially hazardous reagents like m-CPBA and nitrating agents. | |
| Operational Safety | Requires careful handling of corrosive and oxidizing reagents. The hydrolysis step may require a sealed pressure vessel. |
Comparative Analysis and Recommendations
| Feature | Methodology 1: One-Pot Cyclocondensation | Methodology 2: Hydrolysis of 2-Chloro-4-aminopyridine |
| Overall Efficiency | High (one-pot, three steps) | Lower (multi-step synthesis) |
| Atom Economy | Generally higher as the core ring is constructed from basic components. | Lower due to the use of activating and leaving groups. |
| Reaction Conditions | Milder (0 °C to reflux) | Harsher (high temperatures and pressures for hydrolysis) |
| Operational Simplicity | High (single reaction vessel) | Lower (multiple work-ups and purifications) |
| Scalability | Proven to be scalable. | Each step is individually scalable, but the overall process is more complex. |
| Reagent Safety | Uses standard, relatively safe reagents (ammonium acetate as N-source). | Involves strong acids, oxidizers, and potentially hazardous intermediates. |
| Versatility | Allows for the introduction of diversity at multiple positions of the pyridine ring by varying the starting materials. | Primarily dependent on the availability of the substituted 2-chloropyridine precursor. |
Recommendations for Researchers:
-
For exploratory and discovery chemistry , where speed, efficiency, and the ability to generate diverse analogues are paramount, the One-Pot Cyclocondensation (Methodology 1) is highly recommended. Its operational simplicity and amenability to parallel synthesis make it an excellent choice for building libraries of this compound derivatives.
-
For process development and scale-up , if a reliable and cost-effective source of 2-chloro-4-aminopyridine is available, the Hydrolysis route (Methodology 2) may be a viable option, as each step involves well-established industrial procedures. However, the harsh conditions of the hydrolysis step and the multi-step nature of the overall synthesis should be carefully considered in terms of energy consumption and waste generation.
Ultimately, the choice of synthetic route will depend on the specific goals of the project, the available resources, and the desired scale of production. This guide provides the foundational data and rationale to make an informed decision.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-2-hydroxypyridine
Hazard Assessment: Understanding the Risks of 4-Amino-2-hydroxypyridine
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance.[1] The pyridine ring, a core component of its structure, contributes to its toxicity profile, a common trait among pyridine derivatives.[2]
Key Hazards:
-
Acute Oral Toxicity: The compound is toxic if swallowed.[1][3][4] Ingestion can lead to immediate medical emergencies.
-
Skin and Eye Irritation: It is known to cause significant skin irritation and serious eye irritation.[1][3][5]
-
Environmental Hazards: Pyridine-based compounds are not to be released into the environment, as they can be harmful to aquatic life.[6][7] Discharging into drains or sewers is strictly prohibited.[5][7]
Due to these hazards, all waste containing this compound, including the pure substance, contaminated labware, and used Personal Protective Equipment (PPE), must be classified and handled as hazardous chemical waste.[2][8]
| Hazard Classification | GHS Category | Statement |
| Acute toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic or Harmful if swallowed[3][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
Pre-Disposal Safety and Handling Protocols
Proper handling is the first step in a safe disposal process. The primary objective is to prevent any exposure to the chemical and to avoid the creation of secondary hazards.
Required Personal Protective Equipment (PPE): The causality behind PPE selection is the prevention of contact with a substance known to be an irritant and toxicant.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5][10] Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.[7]
-
Body Protection: A fully-buttoned lab coat or chemical-resistant apron is mandatory to prevent skin contact.[3]
-
Respiratory Protection: All handling of solid this compound that may generate dust, or any handling of its solutions outside of a certified chemical fume hood, requires respiratory protection.[3][7]
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize the risk of inhalation.[5][11] An emergency eyewash station and safety shower must be readily accessible.[11]
Step-by-Step Disposal Protocol
The principle of proper chemical disposal is founded on segregation, containment, and clear identification. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizing agents.[5]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unadulterated this compound powder, contaminated weigh boats, spatulas, and other disposable solid labware in a dedicated, robust, and sealable hazardous waste container.[2]
-
This container must be clearly labeled for "Hazardous Waste."
-
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and bench paper in a designated hazardous waste bag or container separate from solid and liquid chemical waste.[2]
-
Step 2: Labeling and Documentation
Proper labeling is a critical safety and regulatory requirement. It ensures that everyone who handles the waste is aware of its contents and associated dangers.
-
Attach a completed hazardous waste label to the container as soon as the first drop or particle of waste is added.[11]
-
The label must include:
Step 3: Storage of Waste
-
Ensure all waste containers are tightly sealed to prevent leaks or the release of vapors.[5][11]
-
Store the sealed containers in a designated, secure, and well-ventilated waste accumulation area.[2]
-
This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents.[5][11]
Step 4: Final Disposal
-
The ultimate disposal of this compound waste must be handled by professionals.
-
Arrange for collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Never attempt to dispose of this chemical down the drain or in regular trash.[5][7] The approved disposal method is typically incineration at a licensed facility.[8]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[5]
-
Control and Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.[5][7] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the solid material (or the absorbent material for liquid spills) into a labeled hazardous waste container.[2][5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.
Caption: Decision-making flow for safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. fishersci.ca [fishersci.ca]
- 6. 5.imimg.com [5.imimg.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-hydroxypyridine
Welcome to your essential guide for the safe handling of 4-Amino-2-hydroxypyridine (CAS No. 38767-72-5). In our work as researchers and drug development professionals, the integrity of our experiments is matched only by the imperative of our safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the critical reasoning that underpins them, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a pyridine derivative whose toxicological properties demand rigorous safety measures. It is not a substance to be handled with complacency. Authoritative safety data sheets (SDS) classify it with several key hazards that directly inform our PPE strategy.
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust. The compound is classified as Toxic if swallowed and Harmful if swallowed .[1][2][3] It is also a significant irritant, known to cause skin irritation and serious eye irritation .[1][2] Furthermore, as a solid, it can form dust which may cause respiratory irritation .[2] While comprehensive toxicological data is not fully available, the known hazards necessitate treating this compound with a high degree of caution.[4] The related compound, 4-aminopyridine, is known to be highly toxic and a potent central nervous system stimulant, which should further inform our cautious approach.[5][6]
This hazard profile is the foundation of our PPE protocol. We are not merely protecting against splashes; we are creating an impermeable barrier to a substance that can cause systemic harm and severe localized irritation.
Core PPE Requirements: A Multi-Layered Defense
Effective protection is a system of overlapping and redundant safeguards. For this compound, this involves comprehensive coverage of eyes, face, hands, and body, along with respiratory protection under specific conditions.
Eye and Face Protection: The Non-Negotiable First Line
Given the classification of "Causes serious eye irritation," standard safety glasses are insufficient.[1][2] Any contact with the eyes could lead to significant injury.
-
Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or are NIOSH (US) approved.[1]
-
Best Practice/Required for Splash Risk: A full face shield worn over safety goggles.[7] This is crucial when handling larger quantities or when there is any risk of splashing or dust generation. The face shield protects the entire face from contact.
Skin and Body Protection: An Impermeable Barrier
The compound's ability to cause skin irritation necessitates robust skin protection.[1][2] The goal is to prevent any direct contact.
-
Gloves: Handle with appropriate chemical-resistant gloves (e.g., Nitrile rubber) that have been inspected for integrity before use.[1][7] It is critical to observe the manufacturer's data on breakthrough time and to use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7]
-
Lab Coat/Body Suit: A standard cotton lab coat is not sufficient. A lab coat made of a material resistant to chemical permeation or a full protective suit is required.[7] For tasks with a higher risk of contamination, such as large-scale weighing or transfers, impervious clothing is recommended.[1] All protective clothing should be laundered separately or disposed of as hazardous waste if grossly contaminated.
Respiratory Protection: Controlling Inhalation Risk
As a solid, this compound can form airborne dust, which may cause respiratory irritation.[2] Therefore, engineering controls are the primary method for mitigating this risk.
-
Primary Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood to prevent dust formation and inhalation.[4][7]
-
When a Respirator is Required: In situations where engineering controls are not sufficient to keep exposure below occupational limits, or during emergency situations like a large spill, respiratory protection is mandatory. A NIOSH (US) or CEN (EU) approved air-purifying respirator with appropriate cartridges for organic vapors and particulates (EN 143) or a full-face supplied-air respirator should be used.[1][7]
PPE Selection and Qualification Summary
For quick reference, the following table summarizes the required PPE based on the operational task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing & Small-Scale Handling (<1g) | Tightly-fitting Goggles & Face Shield | Nitrile Gloves (Inspect prior to use) | Chemical Resistant Lab Coat | Required: Chemical Fume Hood |
| Solution Preparation & Transfers | Tightly-fitting Goggles & Face Shield | Nitrile Gloves (Inspect prior to use) | Chemical Resistant Lab Coat | Required: Chemical Fume Hood |
| Large-Scale Handling (>1g) or Spill Cleanup | Tightly-fitting Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Impervious Protective Suit | Required: Full-face respirator with appropriate cartridges[1][7] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is essential for safety. This protocol outlines the key steps from preparation to disposal.
Step 1: Pre-Operation Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[8]
-
Assemble All PPE: Gather all required PPE as specified in the table above. Inspect each item for damage (e.g., cracks in the face shield, pinholes in gloves).
-
Prepare a Waste Container: Designate a clearly labeled, sealed container for all solid and disposable waste generated.
Step 2: Handling the Compound
-
Don PPE: Put on all protective gear before entering the designated handling area.
-
Work Within the Fume Hood: Conduct all manipulations of the solid compound deep within the sash of the fume hood.
-
Avoid Dust Generation: Handle the solid gently. Use techniques that minimize the creation of airborne dust.
-
Immediate Cleanup: Clean up any minor spills immediately using appropriate methods (e.g., wet paper towels for small amounts of dust, followed by decontamination).
Step 3: Post-Operation Decontamination
-
Decontaminate Surfaces: Thoroughly wipe down the work surface inside the fume hood and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last using the proper technique.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the product and removing gloves.[4][7]
-
Segregate Contaminated Clothing: Contaminated clothing must be removed immediately and washed separately or disposed of properly.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Solid Waste: All disposable PPE (gloves, wipes, etc.) and any unused compound should be placed in a designated, sealed hazardous waste container.[1][4]
-
Solution Waste: Solutions of this compound should be collected in a labeled, sealed hazardous waste container. Do not empty into drains.[4]
-
Disposal Method: All waste must be disposed of through a licensed disposal company. A common method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Emergency Protocols: Immediate and Corrective Actions
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or doctor for treatment advice.[1][4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 6. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
